Product packaging for (R)-3-Quinuclidinol hydrochloride(Cat. No.:CAS No. 42437-96-7)

(R)-3-Quinuclidinol hydrochloride

货号: B1317448
CAS 编号: 42437-96-7
分子量: 163.64 g/mol
InChI 键: OYEJRVVBERZWPD-FJXQXJEOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

(R)-3-Quinuclidinol hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO and its molecular weight is 163.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14ClNO B1317448 (R)-3-Quinuclidinol hydrochloride CAS No. 42437-96-7

属性

IUPAC Name

(3R)-1-azabicyclo[2.2.2]octan-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-7-5-8-3-1-6(7)2-4-8;/h6-7,9H,1-5H2;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEJRVVBERZWPD-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584193
Record name (3R)-1-Azabicyclo[2.2.2]octan-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42437-96-7
Record name (3R)-1-Azabicyclo[2.2.2]octan-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-quinuclidin-3-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of (R)-3-Quinuclidinol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of (R)-3-Quinuclidinol hydrochloride. This crucial chiral building block is instrumental in the synthesis of various pharmaceuticals, particularly muscarinic receptor antagonists. This document details its chemical identity, physicochemical properties, and methodologies for its characterization, presented in a format tailored for scientific and research applications.

Chemical Identity and Structure

This compound is the hydrochloride salt of the (R)-enantiomer of 3-Quinuclidinol. The quinuclidine ring system imparts a rigid bicyclic structure, with the hydroxyl group at the 3-position defining its stereochemistry and reactivity.

IdentifierValue
IUPAC Name (3R)-1-azabicyclo[2.2.2]octan-3-ol;hydrochloride[1]
Synonyms (R)-(-)-3-Quinuclidinol hydrochloride, (R)-(-)-3-Hydroxyquinuclidine hydrochloride[2]
CAS Number 42437-96-7[3]
Chemical Formula C₇H₁₄ClNO[1]
Molecular Weight 163.65 g/mol [2][3][4][5]
InChI Key OYEJRVVBERZWPD-FJXQXJEOSA-N[1][4]

Physical and Chemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in synthetic chemistry.

PropertyValue
Appearance White to off-white crystalline solid or powder.[6]
Melting Point 344 - 350 °C (literature value)[4]
Solubility Soluble in water.[6]
Optical Rotation [α]20/D -35° (c = 1 in H₂O)[3][4]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

SpectroscopyData Highlights
¹H NMR Spectral data for the free base, (R)-(-)-3-Quinuclidinol, in CDCl₃ shows characteristic peaks at (δ, ppm): 1.33 (m, 1H), 1.43 (m, 1H), 1.65 (m, 1H), 1.80 (m, 1H), 1.90 (m, 1H), 2.25 (br, 1H), 2.60 (m, 1H), 2.65 (m, 1H), 2.74 (m, 2H), 2.89 (m, 1H), 3.12 (m, 1H), 3.85 (m, 1H).[7]
¹³C NMR Data for 3-Quinuclidinol shows peaks at (δ, ppm): 68.5 (C-3), 47.5 (C-2, C-4), 25.8 (C-5, C-7), 20.5 (C-6).[8]
FTIR The infrared spectrum would show characteristic absorptions for the O-H and C-N bonds.
Mass Spectrometry The mass spectrum would correspond to the molecular weight of the free base (127.18 g/mol ) and its fragmentation pattern.

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties are provided below.

Melting Point Determination

Objective: To determine the melting point range of this compound as an indicator of purity.

Methodology:

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

    • The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.

  • Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, this range is typically narrow (0.5-1 °C).

Solubility Determination (Shake-Flask Method)

Objective: To determine the solubility of this compound in water.

Methodology:

  • Preparation of Saturated Solution: An excess amount of the solid is added to a known volume of distilled water in a flask.

  • Equilibration: The flask is sealed and agitated (e.g., using an orbital shaker) at a constant temperature (typically 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation: The suspension is allowed to settle, and a clear aliquot of the supernatant is carefully removed, often after centrifugation or filtration to remove any undissolved solid.

  • Quantification: The concentration of the dissolved solid in the aliquot is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation.

  • Reporting: The solubility is expressed in units such as g/100 mL or mol/L.

NMR Spectroscopic Analysis

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition:

    • The instrument is tuned and the magnetic field is shimmed for homogeneity.

    • For ¹H NMR, a standard pulse sequence is used.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically employed. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS) or the residual solvent peak.[4]

Synthesis and Applications

(R)-3-Quinuclidinol is a key chiral intermediate in the synthesis of several important pharmaceuticals, including Solifenacin, an antagonist of muscarinic receptors used to treat overactive bladder.[3][9] The enantiomerically pure form is typically obtained through the asymmetric reduction of 3-quinuclidinone.

Synthesis_of_R_3_Quinuclidinol_and_Solifenacin cluster_quinuclidinol_synthesis Synthesis of (R)-3-Quinuclidinol cluster_solifenacin_synthesis Synthesis of Solifenacin quinuclidinone 3-Quinuclidinone Hydrochloride reduction Asymmetric Reduction (e.g., Chemoenzymatic) quinuclidinone->reduction Reductase enzyme or Chiral catalyst r_quinuclidinol (R)-3-Quinuclidinol reduction->r_quinuclidinol coupling Coupling Reaction r_quinuclidinol->coupling Key Chiral Building Block s_isoquinoline (S)-1-Phenyl-1,2,3,4- tetrahydroisoquinoline s_isoquinoline->coupling solifenacin Solifenacin coupling->solifenacin Characterization_Workflow start Sample of (R)-3-Quinuclidinol HCl appearance Visual Inspection (Appearance, Color) start->appearance melting_point Melting Point Determination start->melting_point solubility Solubility Testing start->solubility nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ftir FTIR Spectroscopy start->ftir ms Mass Spectrometry start->ms hplc HPLC Analysis (Purity) start->hplc chiral_hplc Chiral HPLC (Enantiomeric Purity) start->chiral_hplc report Comprehensive Characterization Report appearance->report melting_point->report solubility->report nmr->report ftir->report ms->report hplc->report chiral_hplc->report

References

(R)-3-Quinuclidinol hydrochloride CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-3-Quinuclidinol hydrochloride (CAS Number: 42437-96-7), a pivotal chiral building block in the synthesis of a wide range of pharmaceuticals. Its unique stereochemistry is crucial for the efficacy of numerous active pharmaceutical ingredients (APIs). This document outlines its chemical identity, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its role in relevant biological pathways.

Core Data Presentation

Quantitative data for (R)-3-Quinuclidinol and its hydrochloride salt are summarized in the tables below for ease of reference and comparison.

Table 1: Chemical Identifiers and Molecular Properties

Identifier(R)-3-QuinuclidinolThis compound
CAS Number 25333-42-042437-96-7[1][2][3]
IUPAC Name (3R)-1-Azabicyclo[2.2.2]octan-3-ol(3R)-1-Azabicyclo[2.2.2]octan-3-ol hydrochloride[1]
Molecular Formula C₇H₁₃NOC₇H₁₄ClNO[1]
Molecular Weight 127.18 g/mol 163.65 g/mol [1]
Synonyms (R)-(-)-3-Hydroxyquinuclidine, (3R)-3-Hydroxyquinuclidine(R)-(-)-3-Hydroxyquinuclidine hydrochloride

Table 2: Physicochemical Properties

Property(R)-3-QuinuclidinolThis compound
Appearance White to off-white crystalline solid[4]White to off-white crystalline powder[5]
Melting Point 217-224 °C[4]344-350 °C
Boiling Point 206.9 ± 23.0 °C at 760 mmHg[4]Not available
Solubility Soluble in water (100 g/100 mL) and polar solvents[4]Soluble in water[5]
Optical Activity [α]²⁰/D -43° to -46° (c=3, 1N HCl)[4][α]²⁰/D -35° (c=1 in H₂O)[4]
pKa 14.75 ± 0.20 (Predicted)[4]Not available
Density Approximately 1.1 ± 0.1 g/cm³[4]Not available
Flash Point 97.7 ± 21.3 °C[4]Not applicable

Molecular Structure

This compound possesses a rigid bicyclic structure known as a quinuclidine ring system. This framework contains a tertiary amine at one bridgehead and a hydroxyl group at the 3-position, with the stereochemistry fixed in the (R)-configuration. The hydrochloride salt enhances the compound's stability and solubility in aqueous solutions.

Molecular Structure of (R)-3-Quinuclidinol Cation:

Caption: 2D representation of the (R)-3-Quinuclidinol cation.

Experimental Protocols

Synthesis of (R)-3-Quinuclidinol

The enantiomerically pure (R)-3-Quinuclidinol is primarily synthesized through the asymmetric reduction of 3-quinuclidinone. Both chemical and biocatalytic methods are employed.

1. Chemical Synthesis: Asymmetric Hydrogenation

This method utilizes a chiral catalyst to achieve high enantioselectivity.

  • Materials:

    • 3-quinuclidinone

    • Isopropanol

    • Potassium tert-butoxide

    • Chiral Ruthenium catalyst (e.g., RuCl₂[(R)-BINAP])

    • High-pressure hydrogen gas

    • Autoclave

    • Gas chromatograph (GC) for monitoring

  • Procedure:

    • In a glove box, add 3-quinuclidinone and isopropanol to a reaction flask within the autoclave.

    • Add potassium tert-butoxide and the chiral ruthenium catalyst.

    • Seal the autoclave and introduce hydrogen gas to a pressure of 30 bar.

    • Stir the reaction at 25°C for 16 hours.

    • Monitor the reaction for completion by GC.

    • Upon completion, carefully vent the hydrogen gas.

    • The product, (R)-3-quinuclidinol, can be purified by crystallization.

2. Biocatalytic Synthesis: Whole-Cell Bioreduction

This method employs microorganisms expressing a ketoreductase enzyme for the asymmetric reduction.

  • Materials:

    • E. coli cells co-expressing a 3-quinuclidinone reductase and a cofactor regenerating enzyme (e.g., glucose dehydrogenase).

    • 3-quinuclidinone hydrochloride

    • Glucose (as a co-substrate)

    • Potassium phosphate buffer (e.g., 0.2 M, pH 7.0)

    • Bioreactor or shaker flask

  • Procedure:

    • Prepare a suspension of the recombinant E. coli cells in the potassium phosphate buffer.

    • Add 3-quinuclidinone hydrochloride and glucose to the cell suspension.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation.

    • Monitor the conversion of 3-quinuclidinone to (R)-3-quinuclidinol using HPLC or GC.

    • The product can be recovered from the reaction mixture by extraction and subsequent purification steps.

Purification and Conversion to Hydrochloride Salt
  • Purification: The crude (R)-3-Quinuclidinol can be purified by recrystallization from a suitable solvent like acetone.

  • Hydrochloride Salt Formation:

    • Dissolve the purified (R)-3-Quinuclidinol free base in a suitable solvent (e.g., isopropanol).

    • Add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a solvent like isopropanol) while stirring.

    • The this compound will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.

Analytical Methods

Gas Chromatography (GC) for Purity and Enantiomeric Excess Determination

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral column (e.g., a cyclodextrin-based column).

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., methanol). For analysis of the free base, the hydrochloride salt can be neutralized with a base and extracted into an organic solvent.

  • GC Conditions (Typical):

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Carrier Gas: Helium

    • Oven Temperature Program: An initial temperature of 100°C, held for 2 minutes, then ramped to 200°C at a rate of 5°C/min.

  • Analysis: The retention times of the (R) and (S) enantiomers are determined using a racemic standard. The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers.

Signaling Pathways and Biological Relevance

(R)-3-Quinuclidinol is a crucial precursor in the synthesis of various muscarinic acetylcholine receptor antagonists.[4] These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. There are five subtypes of muscarinic receptors (M1-M5), which couple to different G-proteins to initiate downstream signaling cascades.

The diagram below illustrates the generalized signaling pathways activated by muscarinic receptors, for which antagonists derived from (R)-3-Quinuclidinol are developed.

G cluster_membrane Cell Membrane ACh Acetylcholine M_Receptor Muscarinic Receptor (M1, M3, M5) ACh->M_Receptor M2_Receptor Muscarinic Receptor (M2, M4) ACh->M2_Receptor Gq11 Gq/11 M_Receptor->Gq11 activates Gi_o Gi/o M2_Receptor->Gi_o activates PLC Phospholipase C (PLC) Gq11->PLC activates AC Adenylyl Cyclase (AC) Gi_o->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP cAMP AC->cAMP produces IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response_1 Cellular Response PKC->Cellular_Response_1 Cellular_Response_2 Cellular Response Ca_release->Cellular_Response_2 Cellular_Response_3 Cellular Response cAMP->Cellular_Response_3

Caption: Muscarinic Acetylcholine Receptor Signaling Pathways.

References

(R)-3-Quinuclidinol as a Chiral Building Block in Drug Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Quinuclidinol, a chiral bicyclic amine, is a cornerstone in modern pharmaceutical synthesis, serving as a critical chiral building block for a variety of active pharmaceutical ingredients (APIs).[1][2] Its rigid structure and defined stereochemistry are fundamental to the therapeutic efficacy of drugs targeting various conditions, including overactive bladder, chronic obstructive pulmonary disease (COPD), and Sjögren's syndrome.[1][2][3] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and application of (R)-3-Quinuclidinol in the development of key pharmaceuticals such as Solifenacin, Cevimeline, and Aclidinium bromide.[4][5][6]

Core Physicochemical Properties

The physical and chemical characteristics of (R)-3-Quinuclidinol are crucial for its handling, formulation, and application in synthetic chemistry.[1] A summary of these properties is presented below.

PropertyValue
IUPAC Name (3R)-1-Azabicyclo[2.2.2]octan-3-ol
CAS Number 25333-42-0[1][6]
Molecular Formula C₇H₁₃NO[1][6]
Molecular Weight 127.18 g/mol [1][6]
Appearance White to off-white or beige crystalline powder[1][6]
Melting Point 217-224 °C[1][6]
Boiling Point 206.9 ± 23.0 °C at 760 mmHg[1]
Solubility Soluble in water and other polar solvents like alcohols.[1]
pKa 14.75 ± 0.20 (Predicted)[1]
Density ~1.1 ± 0.1 g/cm³[1]
Optical Rotation [α]²⁰/D -43° to -46° (c=3, 1N HCl)[1]

Synthesis of (R)-3-Quinuclidinol

The production of enantiomerically pure (R)-3-Quinuclidinol is paramount for its use in pharmaceuticals. The primary methods involve the asymmetric reduction of the prochiral ketone, 3-quinuclidinone.[3] These strategies can be broadly categorized into traditional chemical synthesis and modern enzymatic routes.[4]

Comparative Performance of Synthetic Routes

The choice between chemical and enzymatic synthesis hinges on factors like yield, enantiomeric excess (ee), reaction conditions, and scalability.[4] Biocatalytic methods are often favored for their high enantioselectivity and environmentally benign conditions.[3][5]

MethodCatalyst / EnzymeSubstrateYield (%)Enantiomeric Excess (ee) (%)Reaction Time (h)
Asymmetric Hydrogenation RuXY-Diphosphine-bimaH3-Quinuclidinone>95>9916
Asymmetric Hydrogenation Ru-BINAP/IPHAN3-Quinuclidinone88-97Not Specified1.5 - 5.0
Whole-Cell Biocatalysis Rhodotorula rubra Reductase (RrQR)3-Quinuclidinone~100>99.921
Whole-Cell Biocatalysis Kaistia algarum Reductase (KaKR)3-Quinuclidinone~100>99.9Not Reported
Whole-Cell Biocatalysis Agrobacterium radiobacter Reductase (ArQR)3-QuinuclidinoneHighExcellentNot Reported
Whole-Cell Biocatalysis Microbacterium luteolum Reductase (QNR)3-Quinuclidinone100>99.9Not Reported
Experimental Protocols

This protocol describes the reduction of 3-quinuclidinone to its racemic alcohol.

  • Reaction Setup: Dissolve 10.0 g (0.08 mol) of 3-quinuclidinone in 30 ml of water in a suitable reaction vessel.

  • Reduction: At 30-35°C, add 1.5 g (0.04 mol) of sodium borohydride in lot-wise portions over 1 hour.

  • Reaction Monitoring: Stir the mixture for 4 hours at 30-35°C. Monitor the reaction completion by gas chromatography (GC).

  • Work-up: Extract the reaction mass three times with 50 ml of chloroform.

  • Purification: Dry the combined organic layers over sodium sulphate and distill off the solvent under reduced pressure to yield crude (RS)-3-quinuclidinol. Purify the crude product by recrystallization from acetone.

  • Expected Outcome: A white crystalline solid with a yield of approximately 89.0% and a melting point of 221-224°C.[7]

This protocol outlines a typical asymmetric hydrogenation using a Ruthenium-based catalyst.

  • Catalyst Preparation: In a glovebox, charge a glass vial with the RuXY-Diphosphine-bimaH catalyst and 3-quinuclidinone (substrate/catalyst ratio of 10,000).[4]

  • Reaction Setup: Add degassed methanol to the vial and transfer the solution to a stainless-steel autoclave.

  • Hydrogenation: Seal the autoclave and introduce hydrogen gas to a pressure of 30 bar.[4]

  • Reaction: Stir the reaction at 25°C for 16 hours.[4]

  • Monitoring and Isolation: Monitor for completion by GC. Upon completion, carefully vent the hydrogen gas. The product can be purified by standard procedures such as crystallization.

  • Expected Outcome: Conversion of >99% and an enantiomeric excess of >99%.[4]

This protocol describes a typical whole-cell biocatalysis for producing (R)-3-Quinuclidinol.

  • Biocatalyst Preparation: Prepare a suspension of recombinant E. coli cells co-expressing a 3-quinuclidinone reductase and a cofactor regenerating enzyme (e.g., glucose dehydrogenase) in a suitable buffer (e.g., 0.2 M potassium phosphate buffer, pH 7.0).[4][5]

  • Reaction Setup: In a temperature-controlled bioreactor, add 3-quinuclidinone hydrochloride to the cell suspension.

  • Cofactor Regeneration: Add a co-substrate, such as glucose, for NADPH or NADH regeneration.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation.[4]

  • Monitoring: Monitor the conversion of 3-quinuclidinone to (R)-3-quinuclidinol using HPLC or GC.

  • Product Isolation: After the reaction is complete, separate the cells by centrifugation. The supernatant can be basified and extracted with an organic solvent (e.g., chloroform). The organic extracts are then combined, dried, and concentrated to yield the product.[8]

  • Expected Outcome: High conversion (>99%) and excellent enantiomeric excess (>99.9%) are typically achieved.[4]

Synthesis Workflows

G Chemical Synthesis Workflow cluster_0 A 3-Quinuclidinone B Asymmetric Hydrogenation A->B Chiral Ru-Catalyst, H₂, Solvent C (R)-3-Quinuclidinol B->C D Purification (Crystallization) C->D E Final Product D->E

Caption: Chemical synthesis of (R)-3-quinuclidinol via asymmetric hydrogenation.

G Enzymatic Synthesis Workflow cluster_0 A 3-Quinuclidinone B Whole-Cell Biocatalysis A->B Recombinant E. coli, Co-substrate (e.g., Glucose) C Reaction Mixture B->C D Cell Separation (Centrifugation) C->D E Extraction & Purification D->E Supernatant F Final Product E->F

Caption: Enzymatic synthesis of (R)-3-quinuclidinol using a whole-cell biocatalyst.

Applications in Drug Synthesis

The rigid, chiral scaffold of (R)-3-Quinuclidinol is integral to the structure and function of several important drugs.

Solifenacin

Solifenacin is a competitive muscarinic receptor antagonist, primarily targeting the M3 subtype, used for the treatment of overactive bladder.[9] The synthesis relies on the stereospecific formation of a carbamate linkage between (R)-3-quinuclidinol and (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline.[9]

This one-pot procedure offers high yields and purity.[9]

  • Activation of (R)-3-Quinuclidinol: In a reaction vessel under a nitrogen atmosphere, charge 29.47 g (0.1676 mol) of 1,1'-carbonyl-di-(1,2,4-triazole) (CDT) and 73 ml of isopropyl acetate.[10] Add 21.31 g (0.1676 mol) of (R)-3-quinuclidinol stepwise, followed by 39.9 ml (0.2863 mol) of triethylamine.[10] Stir the mixture at room temperature for approximately 2 hours.[10]

  • Coupling Reaction: Prepare a solution of 29.22 g (0.1396 mol) of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline in 204 ml of isopropyl acetate.[9] Add this solution stepwise to the activated quinuclidinol mixture.[9] Heat the reaction mixture to reflux and maintain for 4 hours.[9]

  • Work-up and Isolation: Cool the mixture to 0-5°C.[9] Wash the resulting suspension with water and then with an aqueous sodium hydrogen carbonate solution.[10] Separate the organic layer and concentrate it to yield solifenacin base as an oil.[9]

  • Salt Formation: Dissolve the solifenacin oil in ethyl acetate and add a solution of succinic acid in a suitable solvent to precipitate the succinate salt. Filter, wash, and dry the solid to obtain solifenacin succinate.[9]

G Synthesis of Solifenacin cluster_0 A (R)-3-Quinuclidinol B Activation A->B CDT, Triethylamine, Isopropyl Acetate C Reactive Carbamate Intermediate B->C E Coupling C->E D (S)-1-phenyl-1,2,3,4- tetrahydroisoquinoline D->E F Solifenacin Base E->F Reflux G Salt Formation F->G Succinic Acid H Solifenacin Succinate G->H

Caption: Synthetic pathway for Solifenacin from (R)-3-quinuclidinol.
Cevimeline

Cevimeline is a muscarinic M1 and M3 receptor agonist used to treat dry mouth associated with Sjögren's syndrome.[7][11] Its synthesis starts from 3-quinuclidinone, the precursor to (R)-3-quinuclidinol.

This protocol describes the synthesis of the racemic cis-isomer, Cevimeline.

  • Epoxide Formation: React 3-quinuclidinone with trimethylsulfoxonium iodide and sodium hydride in DMSO to form the corresponding epoxide.[11][12]

  • Thiol Formation: Open the epoxide ring with hydrogen sulfide in an aqueous sodium hydroxide solution to yield 3-hydroxy-3-(sulfanylmethyl)quinuclidine.[11][12]

  • Cyclization: Cyclize the resulting diol with acetaldehyde using an acid catalyst (e.g., p-toluenesulfonic acid) to afford a mixture of cis and trans diastereomers.[11][12]

  • Isomer Separation: Separate the desired cis-isomer (Cevimeline) from the trans-isomer by fractional recrystallization or chromatography.[11]

  • Salt Formation: Treat the purified Cevimeline base with hydrochloric acid to form the hydrochloride salt.

G Synthesis of Cevimeline cluster_0 A 3-Quinuclidinone B Epoxidation A->B Trimethylsulfoxonium iodide, NaH, DMSO C Spiro-epoxide B->C D Ring Opening C->D H₂S, NaOH E 3-hydroxy-3- (sulfanylmethyl)quinuclidine D->E F Cyclization E->F Acetaldehyde, Acid Catalyst G Cis/Trans Isomer Mix F->G H Separation G->H I Cevimeline (cis-isomer) H->I

Caption: Synthetic pathway for Cevimeline from 3-quinuclidinone.

Pharmacology and Signaling Pathways

Drugs derived from (R)-3-Quinuclidinol primarily act on muscarinic acetylcholine receptors, which are G-protein coupled receptors involved in a wide range of physiological functions.[1] There are five subtypes (M1-M5).

  • M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins.[1] Activation of this pathway leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[1] IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[1]

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1]

G M1/M3 Receptor Signaling Pathway (Gq/11) cluster_0 A Acetylcholine / Agonist B M1/M3 Receptor A->B C Gq/11 Protein B->C Activates D Phospholipase C (PLC) C->D Activates F IP₃ D->F G DAG D->G E PIP₂ E->D H Ca²⁺ Release F->H I Protein Kinase C (PKC) Activation G->I J Cellular Response H->J I->J

Caption: Simplified Gq/11 signaling pathway for M1/M3 muscarinic receptors.

G M2/M4 Receptor Signaling Pathway (Gi/o) cluster_0 A Acetylcholine / Agonist B M2/M4 Receptor A->B C Gi/o Protein B->C Activates D Adenylyl Cyclase C->D Inhibits F cAMP D->F E ATP E->D G Cellular Response F->G Reduced Activation

Caption: Simplified Gi/o signaling pathway for M2/M4 muscarinic receptors.

Conclusion

(R)-3-Quinuclidinol is an indispensable chiral building block in pharmaceutical synthesis.[3] Its rigid bicyclic structure and specific stereochemistry are crucial for the development of potent and selective drugs, particularly those targeting muscarinic receptors. The evolution of its synthesis from classical resolution to highly efficient asymmetric hydrogenation and biocatalytic methods underscores the advancements in chiral chemistry.[2] The trend towards enzymatic and biocatalytic routes highlights a shift to greener, more sustainable, and highly selective manufacturing processes in the pharmaceutical industry, ensuring the continued importance of (R)-3-Quinuclidinol in developing future therapeutics.[4][13]

References

An In-depth Technical Guide to the Mechanism of Action for (R)-3-Quinuclidinol Based Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The (R)-3-Quinuclidinol scaffold is a cornerstone in modern medicinal chemistry, particularly for the development of potent and selective antagonists for muscarinic acetylcholine receptors (mAChRs). Its rigid, chiral structure provides an optimal framework for designing drugs with high affinity for these G-protein coupled receptors. This technical guide provides a detailed examination of the mechanism of action for key pharmaceuticals derived from this scaffold, with a focus on solifenacin and darifenacin. It outlines their binding characteristics at the five muscarinic receptor subtypes (M1-M5), the downstream signaling pathways they modulate, and the detailed experimental protocols used for their characterization.

Introduction to Muscarinic Acetylcholine Receptors

Muscarinic acetylcholine receptors are critical components of the autonomic nervous system, mediating the effects of the neurotransmitter acetylcholine. There are five distinct subtypes (M1-M5), each with unique tissue distribution and cellular signaling mechanisms. Their diverse roles make them important therapeutic targets for a range of conditions, including overactive bladder (OAB), chronic obstructive pulmonary disease (COPD), and certain neurological disorders.

Pharmaceuticals based on the (R)-3-Quinuclidinol core, such as solifenacin and darifenacin, function as competitive muscarinic receptor antagonists.[1][2][3] They bind to the same site as acetylcholine, thereby preventing receptor activation and inhibiting downstream physiological responses. Their therapeutic efficacy and side-effect profiles are largely determined by their relative binding affinities for the different receptor subtypes.[1]

Core Mechanism of Action: Competitive Antagonism and Signaling Pathway Modulation

The primary mechanism of action for (R)-3-Quinuclidinol derivatives is the competitive blockade of mAChR signaling pathways. These pathways are bifurcated based on the G-protein to which the receptor subtype couples.

2.1 Gq/11-Coupled Receptors (M1, M3, M5)

M1, M3, and M5 receptors couple to Gq/11 proteins. Agonist binding activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC). This cascade is fundamental to smooth muscle contraction, such as the detrusor muscle in the bladder, which is primarily mediated by M3 receptors.[1] (R)-3-Quinuclidinol-based antagonists block this entire sequence by preventing the initial receptor activation.

Gq_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (Agonist) Receptor M1 / M3 / M5 Receptor ACh->Receptor Activates Antagonist (R)-3-Quinuclidinol Derivative (Antagonist) Antagonist->Receptor Blocks Gq11 Gq/11 Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca ↑ Intracellular Ca²⁺ PKC Activate PKC Gi_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (Agonist) Receptor M2 / M4 Receptor ACh->Receptor Activates Antagonist (R)-3-Quinuclidinol Derivative (Antagonist) Antagonist->Receptor Blocks Gio Gi/o Receptor->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP ↓ cAMP AC->cAMP binding_assay_workflow start Start: Prepare Reagents prep Prepare Cell Membranes (Expressing M1-M5) start->prep plate Plate Setup (96-well): Total, NSB, Competition Wells prep->plate add_reagents Add Radioligand ([³H]-NMS) & Test Compound to Wells plate->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate filter Rapid Vacuum Filtration (Separates Bound/Unbound) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Scintillation Counting (Measure CPM) wash->count analyze Data Analysis: Calculate IC₅₀ and Ki count->analyze end End: Determine Binding Affinity analyze->end calcium_flux_workflow start Start: Seed Cells (Expressing M1, M3, or M5) load Load Cells with Calcium-Sensitive Dye start->load incubate_dye Incubate for Dye De-esterification load->incubate_dye add_antagonist Add Serial Dilutions of Test Antagonist incubate_dye->add_antagonist pre_incubate Pre-incubate with Antagonist add_antagonist->pre_incubate read_baseline Place in Plate Reader & Read Baseline Fluorescence pre_incubate->read_baseline add_agonist Add Agonist (e.g., Carbachol) read_baseline->add_agonist read_signal Measure Kinetic Fluorescence Signal add_agonist->read_signal analyze Data Analysis: Determine Antagonist IC₅₀ read_signal->analyze end End: Determine Functional Potency analyze->end

References

Solubility and stability of (R)-3-Quinuclidinol hydrochloride in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of (R)-3-Quinuclidinol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of this compound, a key chiral intermediate in the synthesis of various pharmaceuticals. This document collates available data on its physicochemical properties and outlines detailed experimental protocols for its analysis, adhering to industry standards.

Physicochemical Properties

This compound is the salt form of (R)-3-Quinuclidinol, a bicyclic tertiary amine containing a hydroxyl group. The presence of these functional groups, along with the chiral center, dictates its chemical behavior.

Solubility Profile

Table 1: Qualitative Solubility of (R)-3-Quinuclidinol and its Hydrochloride Salt

Solvent/System(R)-3-QuinuclidinolThis compound
Water>1000 g/L at 20 °C[1]Soluble[2]
Aqueous AcidSlightly Soluble[3]Slightly Soluble[4]
MethanolSoluble[3]Slightly Soluble[4]
EthanolSoluble[3]Not Specified
IsopropanolSoluble[3]Not Specified
AcetonitrileSoluble[3]Not Specified
ChloroformSparingly Soluble[3]Not Specified
DMSONot SpecifiedSlightly Soluble[4]
EthersSoluble[3][5]Not Specified
Non-polar SolventsLimited Solubility[5][6]Not Specified
Stability Profile

This compound is a stable compound under standard storage conditions. However, it is susceptible to degradation under stress conditions such as high humidity, extreme pH, and in the presence of oxidizing agents.[3] Forced degradation studies are crucial for identifying potential degradation products and establishing a stability-indicating analytical method.

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionRecommended Parameters
Acid Hydrolysis0.1 N HCl at room temperature or elevated temperature (e.g., 60 °C)[3]
Base Hydrolysis0.1 N NaOH at room temperature or elevated temperature (e.g., 60 °C)[3]
Oxidation3% H₂O₂ at room temperature[3]
Thermal DegradationDry heat (e.g., 70-80 °C)[3]
PhotostabilityExposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3]

Experimental Protocols

Detailed methodologies for determining the solubility and stability of this compound are provided below. These protocols are based on established pharmaceutical testing guidelines.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is employed to determine the equilibrium solubility of the compound in various solvents.

Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., water, methanol, ethanol, isopropanol, acetonitrile).[3]

  • Equilibration: Seal the vials securely and agitate them at a constant, controlled temperature (e.g., 25 °C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is achieved between the dissolved and undissolved solute.[3]

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed for the undissolved solid to settle. Centrifugation can be used to facilitate a clear separation of the solid and liquid phases.[3]

  • Sampling and Dilution: Carefully withdraw a known volume of the supernatant from each vial. Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Determine the solubility in the original solvent by taking into account the dilution factor used.[3]

Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to assess the intrinsic stability of this compound and to develop a stability-indicating HPLC method.

Protocol:

  • Sample Preparation:

    • Acid Hydrolysis: Dissolve a known concentration of this compound in 0.1 N HCl. Maintain the solution at room temperature or an elevated temperature (e.g., 60 °C) for a predetermined period. At specified time intervals, withdraw samples, neutralize them with a suitable base, and dilute with the mobile phase.[3]

    • Base Hydrolysis: Follow the same procedure as for acid hydrolysis, but use 0.1 N NaOH and neutralize with a suitable acid.[3]

    • Oxidation: Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for a defined period, collecting samples at various time points.[3]

    • Thermal Degradation: Store the solid compound in a temperature-controlled oven at a high temperature (e.g., 80 °C). At different time intervals, withdraw samples, dissolve them in an appropriate solvent, and dilute with the mobile phase.[3]

    • Photostability: Expose the solid compound or its solution to a calibrated light source according to ICH Q1B guidelines.[3]

  • HPLC Analysis:

    • Inject the prepared samples into an HPLC system equipped with a suitable column (e.g., a C18 column for reversed-phase chromatography).

    • Employ a mobile phase that provides effective separation between the parent compound and any degradation products. A gradient elution may be necessary.

    • Use a UV detector set at an appropriate wavelength for the detection of all components.[3]

  • Data Analysis:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control sample.[3]

Visualizations

Experimental Workflows

G Workflow for Thermodynamic Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid to solvent vials equil1 Seal and agitate at constant temperature (24-48h) prep1->equil1 sep1 Settle or centrifuge equil1->sep1 quant1 Withdraw and dilute supernatant sep1->quant1 quant2 Analyze by HPLC quant1->quant2 quant3 Calculate solubility quant2->quant3

Caption: Workflow for Thermodynamic Solubility Determination.

G Workflow for Forced Degradation Study cluster_stress Stress Conditions cluster_sample Sampling & Preparation cluster_analysis Analysis stress1 Acid Hydrolysis sample1 Withdraw samples at time intervals stress1->sample1 stress2 Base Hydrolysis stress2->sample1 stress3 Oxidation stress3->sample1 stress4 Thermal stress4->sample1 stress5 Photolytic stress5->sample1 sample2 Neutralize/Dilute as needed sample1->sample2 analysis1 HPLC Analysis sample2->analysis1 analysis2 Quantify parent and degradants analysis1->analysis2 analysis3 Determine degradation pathway analysis2->analysis3

Caption: Workflow for Forced Degradation Study.

Potential Degradation Pathway

G Potential Oxidative Degradation Pathway parent (R)-3-Quinuclidinol C₇H₁₃NO product 3-Quinuclidinone C₇H₁₁NO parent->product Oxidation oxidant [O]

References

Spectroscopic data for (R)-3-Quinuclidinol (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of (R)-3-Quinuclidinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-3-Quinuclidinol, a vital chiral building block in the synthesis of numerous pharmaceuticals. The unique stereochemistry and functional groups of this bicyclic amine make it a valuable synthon, and thorough characterization using spectroscopic methods is essential for quality control and structural verification. This document outlines characteristic spectral data and provides detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the molecular structure of organic compounds.[1][2] The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data for 3-Quinuclidinol. It is important to note that minor variations in chemical shifts can arise depending on the solvent and sample concentration.[3]

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment, connectivity, and relative number of protons in the molecule.[4]

AssignmentChemical Shift (δ) ppmMultiplicity
H-3~3.79m
H-2, H-4 (axial)~3.09m
H-2, H-4 (equat.)~2.57-2.89m
H-5, H-7 (axial)~1.95m
H-5, H-7 (equat.)~1.35-1.46m
H-6 (endo)~1.78m
H-6 (exo)~1.67m
OH~4.5br s
Data compiled from multiple sources for the 3-Quinuclidinol structure. Specific shifts for the (R)-(-) enantiomer are consistent with these ranges.[3][5]
¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of distinct carbon environments within the molecule.[4]

AssignmentChemical Shift (δ) ppm
C-368.5
C-2, C-447.5
C-5, C-725.8
C-620.5
Data for 3-Quinuclidinol.[3][6]
Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of (R)-3-Quinuclidinol is as follows:[3][4]

  • Sample Preparation: Weigh approximately 5-10 mg of (R)-3-Quinuclidinol and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube.[3][4]

  • Instrumentation: The analysis is performed on a standard NMR spectrometer (e.g., 400 MHz or higher).[3]

  • Acquisition: The instrument's magnetic field is optimized through shimming.[3] For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum, and a greater number of scans are usually required due to the low natural abundance of the ¹³C isotope.[3]

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier-transformed. The resulting spectrum is then phase- and baseline-corrected. Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS), or the residual solvent peak.[1][3]

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[7][8]

IR Spectral Data

The key functional groups in (R)-3-Quinuclidinol, the hydroxyl group (-OH) and the tertiary amine, give rise to characteristic absorption bands.

Wavenumber (cm⁻¹)AssignmentIntensity
~3300-3100O-H stretch (alcohol)Strong, Broad
~2950-2850C-H stretch (alkane)Strong
~1105C-O stretch (sec-alcohol)Strong
~1050C-N stretch (tert-amine)Medium
Data is characteristic for secondary alcohols and tertiary amines and consistent with the spectrum available from NIST.[9]
Experimental Protocol for IR Spectroscopy
  • Sample Preparation (ATR Method): As (R)-3-Quinuclidinol is a solid, the Attenuated Total Reflectance (ATR) technique is highly suitable.[3] A small amount of the solid powder is placed directly onto the ATR crystal.[3][10] A pressure arm is applied to ensure firm contact.[3]

  • Background Spectrum: An initial spectrum of the empty ATR crystal is recorded as a background.

  • Sample Spectrum: The sample spectrum is then acquired.

  • Data Processing: The instrument's software automatically subtracts the background from the sample spectrum to generate the final transmittance or absorbance spectrum.[3] Baseline correction may be applied if necessary.[3]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition.[11][12]

Mass Spectrometry Data
  • Molecular Formula: C₇H₁₃NO[13][14]

  • Molecular Weight: 127.18 g/mol [13][14]

  • Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

  • Key Fragments (EI):

    • m/z 127: Molecular ion (M⁺)[15]

    • m/z 96: Base peak, likely corresponding to the loss of CH₂OH ([M-31]⁺)

    • m/z 82: Loss of C₂H₅O or C₃H₇

  • Key Fragments (ESI):

    • m/z 128: Protonated molecule ([M+H]⁺)

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., in the range of 10-100 µg/mL) using a volatile solvent compatible with the ionization source, such as methanol, acetonitrile, or water.[16] Ensure the sample is fully dissolved; filter if any solid particles are present to prevent instrument blockage.[16]

  • Instrumentation: The solution is introduced into the mass spectrometer (e.g., via direct infusion or coupled with a chromatography system like GC or LC).[17]

  • Ionization: The sample is ionized using an appropriate method. Electron Ionization (EI) involves bombarding the sample with high-energy electrons, often causing significant fragmentation.[12] Electrospray Ionization (ESI) is a softer technique that typically produces the protonated molecule ([M+H]⁺) with less fragmentation.[16]

  • Analysis and Detection: The generated ions are separated by a mass analyzer based on their m/z ratio and are subsequently detected.[11]

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound like (R)-3-Quinuclidinol using multiple spectroscopic techniques.

Spectroscopic_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Acquisition & Processing cluster_3 Structural Interpretation Sample (R)-3-Quinuclidinol (Purified Solid) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (ATR) Sample->IR MS Mass Spectrometry (EI / ESI) Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Couplings) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z Values, Fragments) MS->MS_Data Structure Final Structure Elucidation and Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A logical workflow for the structural analysis of (R)-3-Quinuclidinol.

References

(R)-3-Quinuclidinol Hydrochloride: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling procedures for (R)-3-Quinuclidinol hydrochloride. The information is intended to support researchers, scientists, and drug development professionals in the safe use and management of this compound in a laboratory setting. This document details toxicological data, handling and storage protocols, and emergency procedures.

Physicochemical and Toxicological Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Appearance White solid[1]
Melting Point/Freezing Point 344 - 350 °C[1]
Water Solubility Soluble[1]
Molecular Formula C₇H₁₄ClNO[2]
Molecular Weight 163.645 g/mol [2]

Table 2: Hazard Identification and Classification

Hazard ClassGHS ClassificationPrecautionary Statements (Selected)Reference
Skin Irritation Category 2H315: Causes skin irritation[2]
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
P302+P352: IF ON SKIN: Wash with plenty of water.[2]
P332+P313: If skin irritation occurs: Get medical advice/attention.[2]
Eye Irritation Category 2H319: Causes serious eye irritation[2]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
P337+P313: If eye irritation persists: Get medical advice/attention.[2]
Specific target organ toxicity – single exposure Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation[2]
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2]
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

Experimental Protocols

Synthesis of (R)-3-Quinuclidinol

(R)-3-Quinuclidinol is a key chiral intermediate in the synthesis of various pharmaceuticals. Its production often involves the asymmetric reduction of 3-quinuclidinone. Both chemical and biocatalytic methods have been developed to achieve high enantiomeric purity.

Biocatalytic Reduction using Recombinant E. coli

This method utilizes whole-cell biocatalysis for the asymmetric reduction of 3-quinuclidinone.

  • Biocatalyst Preparation:

    • The gene for a suitable 3-quinuclidinone reductase and a cofactor regeneration enzyme (e.g., glucose dehydrogenase) are cloned into an expression vector.

    • The vector is then transformed into a suitable E. coli host strain.

    • The recombinant E. coli is cultured in an appropriate medium containing an inducer to facilitate the expression of the enzymes.

    • The cells are harvested by centrifugation.

  • Asymmetric Reduction Reaction:

    • A suspension of the prepared E. coli biocatalyst is made in a suitable buffer (e.g., 200 mM potassium phosphate buffer, pH 7.0) in a temperature-controlled reactor.

    • 3-Quinuclidinone is added to the reaction mixture. To prevent substrate inhibition, it can be added in batches.

    • A co-substrate for the cofactor regeneration system, such as glucose, is added.

    • The reaction is incubated with agitation at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 21-48 hours).

  • Product Isolation and Analysis:

    • Following the reaction, the cells are separated by centrifugation.

    • The supernatant is basified (e.g., with K₂CO₃ to pH 12) and extracted with an organic solvent like chloroform or CH₂Cl₂.

    • The organic extracts are combined, dried, and the solvent is evaporated to yield crude (R)-(-)-3-Quinuclidinol.

    • The yield and enantiomeric excess are determined using standard analytical techniques.

Toxicological Study Methodologies (General OECD Guidelines)

While specific study results for this compound were not found, the following are summaries of the standard OECD protocols that would be used to assess its toxicity.

Acute Oral Toxicity - OECD Test Guideline 401 (or alternative methods like OECD 420, 423, 425)

  • Principle: The test substance is administered orally in a single dose to a group of experimental animals (typically rats).

  • Procedure:

    • Animals are fasted prior to dosing.

    • The substance is administered at various dose levels to different groups of animals.

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days.

    • A post-mortem examination is performed on all animals.

  • Endpoint: The LD50 (the dose that is lethal to 50% of the test animals) is calculated.

Acute Dermal Irritation/Corrosion - OECD Test Guideline 404

  • Principle: The test substance is applied in a single dose to the skin of an experimental animal (typically a rabbit).

  • Procedure:

    • A small area of the animal's fur is clipped.

    • 0.5 mL (for liquids) or 0.5 g (for solids) of the substance is applied to the skin and covered with a gauze patch for 4 hours.

    • After the exposure period, the patch and any residual substance are removed.

    • The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) and scored. Observations may continue for up to 14 days to assess the reversibility of the effects.

  • Endpoint: The Primary Irritation Index (PII) is calculated based on the scores for erythema and edema.

Acute Eye Irritation/Corrosion - OECD Test Guideline 405

  • Principle: A single dose of the test substance is applied to one eye of an experimental animal (typically a rabbit), with the other eye serving as a control.

  • Procedure:

    • 0.1 mL (for liquids) or 0.1 g (for solids) of the substance is instilled into the conjunctival sac of one eye.

    • The eyes are examined for effects on the cornea, iris, and conjunctiva at specific intervals (e.g., 1, 24, 48, and 72 hours).

    • Lesions are scored according to a standardized scale. Observations may continue for up to 21 days to assess reversibility.

  • Endpoint: The potential for eye irritation or corrosion is determined based on the severity and reversibility of the observed ocular lesions.

Safe Handling and Emergency Procedures

Personal Protective Equipment (PPE) and Engineering Controls
  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If dust formation is likely or ventilation is inadequate, use a NIOSH/MSHA-approved respirator.

First-Aid Measures
  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

  • Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Storage and Disposal
  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up.[2]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Signaling Pathways and Experimental Workflows

(R)-3-Quinuclidinol is a precursor for compounds that act as antagonists for muscarinic M1 and M3 receptors. These receptors are involved in various physiological processes, and their dysregulation is implicated in diseases such as Alzheimer's and Chronic Obstructive Pulmonary Disease (COPD).

Muscarinic M1 and M3 Receptor Signaling in Alzheimer's Disease

Activation of M1 and M3 muscarinic receptors, which are coupled to Gq/11 proteins, can stimulate the non-amyloidogenic processing of amyloid precursor protein (APP), potentially reducing the production of amyloid-beta (Aβ) peptides that form plaques in Alzheimer's disease.

Caption: M1/M3 receptor signaling in non-amyloidogenic APP processing.

Muscarinic M3 Receptor Signaling in COPD

In the airways, acetylcholine (ACh) binding to M3 receptors on smooth muscle cells is a primary driver of bronchoconstriction, a key feature of COPD. This signaling pathway also contributes to airway inflammation and remodeling.

G cluster_cytosol Cytosol M3 M3 Receptor Gq11 Gq/11 M3->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from SR) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC MLCK Myosin Light Chain Kinase (MLCK) Ca_release->MLCK activates Inflammation Inflammation (e.g., IL-8 release) PKC->Inflammation contributes to Contraction Bronchoconstriction MLCK->Contraction leads to ACh Acetylcholine ACh->M3 binds

Caption: M3 receptor signaling in airway smooth muscle cells in COPD.

Safe Handling Experimental Workflow

The following diagram outlines a logical workflow for the safe handling of this compound in a laboratory setting.

G start Start: Plan Experiment assess_hazards Assess Hazards (Review SDS) start->assess_hazards ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) assess_hazards->ppe engineering_controls Use Engineering Controls (Fume Hood) ppe->engineering_controls weigh Weigh Compound engineering_controls->weigh dissolve Prepare Solution weigh->dissolve reaction Perform Reaction/Experiment dissolve->reaction cleanup Clean Work Area reaction->cleanup disposal Dispose of Waste Properly cleanup->disposal end End: Document Experiment disposal->end

Caption: Safe handling workflow for this compound.

References

The Quinuclidine Core: A Privileged Scaffold in Muscarinic Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinuclidine scaffold, a rigid bicyclic amine, has emerged as a cornerstone in the design of potent and selective muscarinic receptor antagonists. Its unique three-dimensional structure provides a robust framework for the precise orientation of pharmacophoric elements, leading to high-affinity interactions with the orthosteric binding site of muscarinic acetylcholine receptors (mAChRs). This technical guide delves into the critical role of the quinuclidine core, offering a comprehensive overview of its structure-activity relationships, pharmacological data of key antagonists, detailed experimental protocols for receptor characterization, and a visual representation of the associated signaling pathways.

The Structural Significance of the Quinuclidine Moiety

The quinuclidine nucleus, formally 1-azabicyclo[2.2.2]octane, confers several advantageous properties to muscarinic antagonists. Its rigid conformation reduces the entropic penalty upon binding to the receptor, contributing to higher affinity. The tertiary amine is typically protonated at physiological pH, forming a cationic head that mimics the quaternary ammonium group of the endogenous ligand, acetylcholine. This cationic center forms a crucial ionic interaction with a conserved aspartate residue in the third transmembrane domain (TM3) of all muscarinic receptor subtypes.

Furthermore, the bicyclic nature of the quinuclidine core allows for the stereocontrolled introduction of substituents at various positions, most commonly at the 3-position. These substituents can be tailored to exploit subtle differences in the binding pockets of the five muscarinic receptor subtypes (M1-M5), thereby achieving receptor selectivity. The development of antagonists with selectivity for specific subtypes is a key objective in modern drug discovery, as it can minimize off-target side effects. For instance, M3-selective antagonists are sought for the treatment of overactive bladder, while avoiding the cardiac side effects associated with M2 receptor blockade.[1]

Pharmacological Data of Quinuclidine-Based Muscarinic Antagonists

The versatility of the quinuclidine scaffold is evident in the pharmacological profiles of numerous antagonists. The following tables summarize the binding affinities (Ki) of representative quinuclidine-containing compounds for the five human muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)Selectivity ProfileReference
Solifenacin261701211031M3 > M1 > M5 > M4 > M2[2][3]
Aclidinium Bromide~0.14~0.17~0.17*SubnanomolarSubnanomolarPotent, non-selective[4][5]
(±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate2.0132.62.21.8M5 > M1 > M4 > M3 > M2[6][7]

*Values for Aclidinium Bromide are reported as IC50 and are indicative of high affinity.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological responses. They are broadly classified into two families based on their G protein coupling: the M1, M3, and M5 receptors, which primarily couple to Gq/11 proteins, and the M2 and M4 receptors, which preferentially couple to Gi/o proteins.

M1, M3, and M5 Receptor Signaling Cascade

Activation of M1, M3, or M5 receptors by acetylcholine leads to the activation of the Gq/11 protein. The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets to elicit a cellular response.

M1_M3_M5_Signaling cluster_receptor Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M135 M1/M3/M5 Receptor ACh->M135 binds Gq11 Gq/11 M135->Gq11 activates PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ release IP3->Ca PKC Protein Kinase C DAG->PKC Ca->PKC Response Cellular Response PKC->Response phosphorylates

Caption: M1, M3, and M5 receptor signaling pathway.

M2 and M4 Receptor Signaling Cascade

Upon activation by acetylcholine, M2 and M4 receptors activate Gi/o proteins. The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). The Gβγ subunits, which dissociate from Gαi upon receptor activation, can also directly modulate the activity of various effector proteins, most notably inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.

M2_M4_Signaling cluster_receptor Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M24 M2/M4 Receptor ACh->M24 binds Gio Gi/o M24->Gio activates G_alpha Gio->G_alpha G_betagamma Gio->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts ATP to GIRK GIRK Channel Response2 Hyperpolarization GIRK->Response2 ATP ATP PKA Protein Kinase A cAMP->PKA activates Response1 Cellular Response PKA->Response1 phosphorylates G_alpha->AC inhibits G_betagamma->GIRK activates

Caption: M2 and M4 receptor signaling pathway.

Experimental Protocols

The characterization of quinuclidine-based muscarinic antagonists relies on a suite of in vitro pharmacological assays. The following sections provide detailed methodologies for two key experiments: the radioligand competition binding assay and the GTPγS binding assay.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific muscarinic receptor subtype. It measures the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.

Materials and Reagents:

  • Cell Membranes: Membranes from cell lines (e.g., CHO or HEK cells) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand: A high-affinity, subtype-non-selective muscarinic antagonist radiolabeled with tritium ([³H]), such as [³H]-N-methylscopolamine ([³H]-NMS). The concentration used should be close to the dissociation constant (Kd) of the radioligand for the receptor subtype.[8]

  • Test Compound: The quinuclidine-based antagonist of interest, dissolved in a suitable vehicle (e.g., DMSO) to create a stock solution.

  • Non-specific Binding (NSB) Control: A high concentration (e.g., 1-10 µM) of a non-radiolabeled, high-affinity muscarinic antagonist, such as atropine, to determine the amount of non-specific binding of the radioligand.[8]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well Filter Plates: With glass fiber filters.

  • Scintillation Cocktail and Liquid Scintillation Counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound in assay buffer. A wide concentration range is recommended (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Assay Plate Setup: In a 96-well filter plate, set up the following in triplicate:

    • Total Binding (TB): 50 µL of assay buffer, 50 µL of [³H]-NMS solution, and 100 µL of cell membrane suspension.

    • Non-specific Binding (NSB): 50 µL of atropine solution (NSB control), 50 µL of [³H]-NMS solution, and 100 µL of cell membrane suspension.

    • Competition: 50 µL of the test compound dilution, 50 µL of [³H]-NMS solution, and 100 µL of cell membrane suspension.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.

  • Filtration and Washing: Terminate the incubation by rapid vacuum filtration through the filter plate. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: Use non-linear regression analysis to fit the competition curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Radioligand_Binding_Workflow A Prepare Reagents (Membranes, Radioligand, Test Compound) B Set up 96-well Plate (Total, NSB, Competition) A->B C Incubate (60-90 min, RT) B->C D Filtration and Washing C->D E Scintillation Counting D->E F Data Analysis (IC50 and Ki determination) E->F

Caption: Workflow for a radioligand competition binding assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to a specific receptor. It is used to determine whether a ligand is an agonist, antagonist, or inverse agonist. For antagonists, this assay is typically performed in the presence of a known agonist to measure the antagonist's ability to inhibit agonist-stimulated G protein activation.

Materials and Reagents:

  • Cell Membranes: Expressing the muscarinic receptor subtype of interest.

  • [³⁵S]GTPγS: Radiolabeled, non-hydrolyzable GTP analog.

  • Agonist: A known muscarinic receptor agonist (e.g., carbachol).

  • Test Compound: The quinuclidine-based antagonist.

  • GDP: Guanosine diphosphate, to enhance the agonist-stimulated signal.

  • Assay Buffer: Typically 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

  • Scintillation Proximity Assay (SPA) beads or Filter Plates.

  • Scintillation Counter.

Procedure:

  • Membrane and Bead Preparation (for SPA): Pre-incubate cell membranes with SPA beads (e.g., wheat germ agglutinin-coated).

  • Assay Setup: In a 96-well plate, add the following:

    • Assay buffer.

    • GDP to the desired final concentration.

    • A fixed concentration of the agonist.

    • Varying concentrations of the test antagonist.

    • Membrane preparation (or membrane-bead slurry).

  • Initiation of Reaction: Add [³⁵S]GTPγS to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Signal Detection:

    • SPA: Centrifuge the plates and count in a microplate scintillation counter.

    • Filtration: Terminate the reaction by rapid filtration, wash the filters, and perform scintillation counting.

Data Analysis:

  • Plot the amount of [³⁵S]GTPγS bound (in cpm) against the logarithm of the antagonist concentration.

  • Use non-linear regression to determine the IC50 of the antagonist for inhibiting the agonist-stimulated signal.

  • The data can be used to calculate the antagonist's potency (pA2 or Kb) using Schild analysis if a full agonist dose-response curve is generated in the presence of different antagonist concentrations.

GTPgS_Binding_Workflow A Prepare Reagents (Membranes, Agonist, Antagonist, GDP) B Set up 96-well Plate (Varying antagonist concentrations) A->B C Initiate Reaction with [³⁵S]GTPγS B->C D Incubate (30-60 min, 30°C) C->D E Signal Detection (SPA or Filtration) D->E F Data Analysis (IC50 determination, Schild analysis) E->F

Caption: Workflow for a [³⁵S]GTPγS binding assay for antagonist characterization.

Conclusion

The quinuclidine core remains a highly valued scaffold in the development of muscarinic receptor antagonists. Its inherent structural and physicochemical properties provide a solid foundation for achieving high affinity and, with appropriate substitution, subtype selectivity. The continued exploration of structure-activity relationships, coupled with robust pharmacological characterization using the experimental protocols outlined in this guide, will undoubtedly lead to the discovery of novel quinuclidine-based therapeutics with improved efficacy and safety profiles for a range of cholinergic-mediated disorders.

References

The Chiral Keystone: A Technical Guide to the Discovery and Synthetic Evolution of 3-Quinuclidinol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-3-Quinuclidinol, a chiral tertiary amine and secondary alcohol, stands as a critical building block in the synthesis of a multitude of pharmaceuticals. Its rigid bicyclic structure and stereogenic center make it an invaluable chiral synthon for drugs targeting various conditions, including overactive bladder and chronic obstructive pulmonary disease (COPD).[1] This technical guide provides an in-depth exploration of the historical discovery and the evolution of synthetic methodologies for this important molecule, presenting key quantitative data, detailed experimental protocols, and visual workflows to aid researchers in the field.

Discovery and Historical Context

The journey of 3-quinuclidinol began in the mid-20th century. The first documented synthesis of 3-quinuclidinone and its subsequent reduction to 3-quinuclidinol was reported by Leo Sternbach in a 1953 patent.[1] This initial work laid the foundation for accessing the quinuclidine core structure. The quinuclidine moiety itself gained notoriety as a component of the incapacitating agent 3-quinuclidinyl benzilate (BZ), which was first synthesized in 1951.[1] Early syntheses produced a racemic mixture of (R)- and (S)-3-quinuclidinol. The therapeutic importance of the single (R)-enantiomer drove the development of methods to isolate it from the racemate, as well as stereoselective synthetic routes.[1]

Synthetic Pathways to 3-Quinuclidinol Enantiomers

The synthesis of enantiomerically pure 3-quinuclidinol can be broadly categorized into two main approaches: the resolution of a racemic mixture and asymmetric synthesis from a prochiral precursor.

Racemic Synthesis of 3-Quinuclidinol

The foundational step in many approaches is the synthesis of racemic 3-quinuclidinol, which is typically achieved by the reduction of 3-quinuclidinone.

2.1.1. Synthesis of 3-Quinuclidinone

A common and well-established method for preparing the precursor, 3-quinuclidinone, is through a Dieckmann condensation of ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate, followed by hydrolysis and decarboxylation.[1][2]

2.1.2. Reduction of 3-Quinuclidinone to Racemic 3-Quinuclidinol

The reduction of the ketone to the corresponding alcohol is a straightforward process, often employing standard reducing agents like sodium borohydride.[1][3]

Resolution of Racemic 3-Quinuclidinol

Classical resolution is a widely used method to separate the enantiomers of 3-quinuclidinol. This technique involves the formation of diastereomeric salts with a chiral resolving agent, most commonly L-(+)-tartaric acid.[1]

Asymmetric Synthesis of 3-Quinuclidinol

To overcome the inherent 50% yield limitation of classical resolution, asymmetric synthetic methods have been developed to directly produce the desired enantiomer.

2.3.1. Catalytic Asymmetric Hydrogenation

The use of chiral transition metal catalysts, particularly ruthenium-based complexes, has proven effective for the asymmetric hydrogenation of 3-quinuclidinone.[1][4][5] These catalysts create a chiral environment that favors the formation of one enantiomer over the other.

2.3.2. Biocatalytic Asymmetric Reduction

Enzymatic reduction offers a highly selective and environmentally friendly alternative to chemical catalysis.[5][6] Ketoreductases from various microorganisms can reduce 3-quinuclidinone to (R)-3-quinuclidinol with high enantiomeric excess.[2][7] This approach often utilizes whole-cell systems that incorporate a cofactor regeneration system to improve efficiency and reduce costs.[7][8]

Quantitative Data Summary

The following tables summarize quantitative data for the key synthetic methods discussed.

Table 1: Catalytic Asymmetric Hydrogenation of 3-Quinuclidinone

Catalyst SystemSubstrate:Catalyst RatioH₂ Pressure (atm)Temperature (°C)Time (h)Enantiomeric Excess (ee) (%)Yield (%)
RuBr₂--INVALID-LINK--100,000:11530-45488-90>99 (after recrystallization)
RuXY-Diphosphine-bimaHNot SpecifiedNot SpecifiedNot Specified169989.5

Table 2: Biocatalytic Reduction of 3-Quinuclidinone

BiocatalystSubstrate Conc.Co-substrateTemperature (°C)Time (h)Conversion (%)Enantiomeric Excess (ee) (%)
E. coli expressing QNR and LSADH (immobilized)15% (w/v)2-propanol2524100>99.9 (R)
Rhodococcus erythropolis WY1406Not SpecifiedGlucose373092>99 (S)
E. coli expressing ReQR-255 g/LNot SpecifiedNot Specified1493>99 (S)

Experimental Protocols

Synthesis of 3-Quinuclidinone

This protocol is based on the Dieckmann condensation followed by hydrolysis and decarboxylation.[3]

  • Materials: 1-Carbethoxymethyl-4-carbethoxypiperidine, potassium tertiary butoxide, toluene, tetrahydrofuran (THF), sulfuric acid, sodium hydroxide, chloroform, hexane.

  • Procedure:

    • A solution of 1-carbethoxymethyl-4-carbethoxypiperidine (20.0 g, 0.082 mol) in toluene (10 ml) is added dropwise to a refluxing solution of potassium tertiary butoxide (14.0 g, 0.125 mol) in toluene (50 ml) and THF (5 ml) over 3 hours.

    • The mixture is stirred at reflux for an additional 3 hours.

    • Dilute sulfuric acid (13 ml in 40 ml water) is added dropwise to the reaction mass at 50°C and stirred for 1 hour.

    • The aqueous layer is collected, heated to reflux, and maintained for 6 hours.

    • The pH of the mixture is adjusted to 10.5 with 50% sodium hydroxide solution at room temperature and stirred for 1 hour.

    • The reaction mass is extracted with chloroform (3 x 500 ml).

    • The combined organic layers are dried over sodium sulfate and the solvent is distilled off under reduced pressure to give crude 3-quinuclidinone base.

    • The product is purified by recrystallization from hexane to yield a white crystalline solid.

Racemic Synthesis of 3-Quinuclidinol

This protocol describes the reduction of 3-quinuclidinone using sodium borohydride.[3]

  • Materials: 3-Quinuclidinone, sodium borohydride, water, chloroform, anhydrous sodium sulfate, acetone.

  • Procedure:

    • To a solution of 3-quinuclidinone (10.0 g, 0.08 mol) in water (30 ml) at 30-35°C, sodium borohydride (1.5 g, 0.04 mol) is added in portions over 1 hour.

    • The reaction mixture is stirred for 4 hours at 30-35°C. Reaction completion is monitored by gas chromatography.

    • The reaction mass is extracted with chloroform (3 x 50 ml).

    • The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to give crude (±)-3-quinuclidinol.

    • The crude product is purified by recrystallization from acetone to yield a white crystalline solid.

Resolution of Racemic 3-Quinuclidinol with L-(+)-Tartaric Acid

This protocol outlines the classical resolution of racemic 3-quinuclidinol.[1]

  • Materials: Racemic 3-quinuclidinol, L-(+)-tartaric acid, methanol (or a mixture of ethanol and water).

  • Procedure:

    • Racemic 3-quinuclidinol is dissolved in a suitable solvent such as methanol or an ethanol/water mixture.

    • An equimolar amount of L-(+)-tartaric acid is added to the solution.

    • The mixture is heated to ensure complete dissolution and then allowed to cool slowly.

    • The diastereomeric salt of (R)-3-quinuclidinol with L-(+)-tartaric acid preferentially crystallizes out of the solution.

    • The crystals are collected by filtration.

    • The purified diastereomeric salt is then treated with a base to liberate the free (R)-(-)-3-quinuclidinol.

Asymmetric Hydrogenation of 3-Quinuclidinone using a Ruthenium Catalyst

This protocol is a general guide for the asymmetric hydrogenation using a Ru-based catalyst.[5]

  • Materials: 3-Quinuclidinone, RuBr₂---INVALID-LINK-- catalyst, anhydrous ethanol, a suitable base (e.g., potassium tert-butoxide), high purity hydrogen gas.

  • Procedure:

    • In a high-pressure reactor under an inert atmosphere, dissolve 3-quinuclidinone and the Ru-catalyst in anhydrous ethanol (substrate-to-catalyst molar ratio of 100,000:1).

    • Add the base to the reaction mixture.

    • Seal the reactor and purge with hydrogen gas several times.

    • Pressurize the reactor with hydrogen to 15 atm.

    • Stir the reaction mixture at 30-45°C for approximately 4 hours, monitoring for completion.

    • Once the reaction is complete, carefully vent the hydrogen gas.

    • Remove the solvent under reduced pressure.

    • The crude product is purified, which may involve an aqueous workup and recrystallization.

Whole-Cell Biocatalytic Reduction of 3-Quinuclidinone

This protocol describes the use of recombinant E. coli for the asymmetric reduction.[5][7][8]

  • Materials: Recombinant E. coli cells expressing a 3-quinuclidinone reductase and a cofactor regeneration enzyme (e.g., glucose dehydrogenase), phosphate buffer, 3-quinuclidinone hydrochloride, D-glucose, chloroform.

  • Procedure:

    • Prepare a suspension of the recombinant E. coli cells in a phosphate buffer (e.g., 100 mM, pH 8.0).

    • Add 3-quinuclidinone hydrochloride and D-glucose to the cell suspension.

    • Incubate the reaction mixture at 30-37°C with shaking (e.g., 200 rpm) for 21-48 hours.

    • Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC).

    • After the reaction is complete, centrifuge the mixture to separate the cells.

    • Combine the supernatants and adjust the pH to approximately 12 with K₂CO₃.

    • Evaporate the solvent under reduced pressure.

    • Extract the residue with an organic solvent like chloroform.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the crude product.

    • Purify the crude product by recrystallization from acetone to yield (R)-3-quinuclidinol.

Role in Signaling Pathways and Visualizations

(R)-3-quinuclidinol is a key precursor for the synthesis of several muscarinic acetylcholine receptor antagonists.[9] These drugs, such as solifenacin and aclidinium bromide, are used to treat conditions like overactive bladder and COPD. They act by blocking the action of acetylcholine at M3 muscarinic receptors.[9][10]

The M3 receptor is a G-protein coupled receptor that, upon activation by acetylcholine, stimulates the Gq protein.[10][11][12] This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[1][13] IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C, ultimately leading to smooth muscle contraction and glandular secretion.[1][10][13] Antagonists derived from (R)-3-quinuclidinol competitively block acetylcholine from binding to the M3 receptor, thereby inhibiting this signaling pathway.

Diagrams

M3_Signaling_Pathway cluster_membrane Cell Membrane M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ACh Acetylcholine (ACh) ACh->M3R Binds & Activates Antagonist (R)-3-Quinuclidinol Derivative (Antagonist) Antagonist->M3R Binds & Blocks Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Response PKC->Response

Caption: M3 Muscarinic Receptor Signaling Pathway and Antagonism.

Synthetic_Workflow cluster_racemic Racemic Synthesis cluster_enantioselective Enantioselective Routes Start Piperidine-4-carboxylic acid derivative Quinuclidinone 3-Quinuclidinone Start->Quinuclidinone Dieckmann Condensation, Hydrolysis, Decarboxylation Racemic_Quinuclidinol Racemic (±)-3-Quinuclidinol Quinuclidinone->Racemic_Quinuclidinol Reduction (e.g., NaBH4) Asym_Hydro Asymmetric Hydrogenation (Ru-catalyst) Quinuclidinone->Asym_Hydro Bio_Red Biocatalytic Reduction (Enzyme/Whole-cell) Quinuclidinone->Bio_Red Resolution Classical Resolution (L-(+)-tartaric acid) Racemic_Quinuclidinol->Resolution R_Quinuclidinol (R)-(-)-3-Quinuclidinol Resolution->R_Quinuclidinol S_Quinuclidinol (S)-(+)-3-Quinuclidinol Resolution->S_Quinuclidinol Asym_Hydro->R_Quinuclidinol Bio_Red->R_Quinuclidinol

Caption: Synthetic Routes to 3-Quinuclidinol Enantiomers.

References

An In-depth Technical Guide to the Stereochemistry of (3R)-1-Azabicyclo[2.2.2]octan-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-1-Azabicyclo[2.2.2]octan-3-ol, also known as (R)-(-)-3-quinuclidinol, is a pivotal chiral building block in modern medicinal chemistry. Its rigid bicyclic structure and defined stereochemistry are crucial for the selective interaction with various biological targets, most notably muscarinic acetylcholine receptors. This technical guide provides a comprehensive overview of the stereochemical aspects of (3R)-1-Azabicyclo[2.2.2]octan-3-ol, including its physicochemical properties, synthesis, chiral resolution, and the determination of its enantiomeric purity. Furthermore, it delves into the signaling pathways modulated by its derivatives, offering a valuable resource for researchers in drug discovery and development.

Physicochemical and Spectroscopic Data

The precise stereochemistry of (3R)-1-Azabicyclo[2.2.2]octan-3-ol dictates its unique physical and spectroscopic properties, which are essential for its characterization and quality control.

Table 1: Physicochemical Properties of (3R)-1-Azabicyclo[2.2.2]octan-3-ol

PropertyValue
IUPAC Name (3R)-1-Azabicyclo[2.2.2]octan-3-ol
Synonyms (R)-(-)-3-Quinuclidinol, (R)-3-Hydroxyquinuclidine
CAS Number 25333-42-0
Molecular Formula C₇H₁₃NO
Molecular Weight 127.18 g/mol
Appearance White to off-white crystalline solid
Melting Point 220-223 °C
Specific Optical Rotation [α]²⁰/D-35° (c = 1 in H₂O) for the hydrochloride salt
Boiling Point 236 °C (rough estimate)
Solubility Soluble in water and polar organic solvents
pKa ~10.4 (for the conjugate acid)

Table 2: Spectroscopic Data for 1-Azabicyclo[2.2.2]octan-3-ol (Quinuclidin-3-ol)

Technique Data
¹H NMR (CDCl₃, 400 MHz), δ (ppm)1.35-1.50 (m, 2H), 1.60-1.75 (m, 2H), 1.95-2.05 (m, 1H), 2.65-2.90 (m, 5H), 3.30 (s, 1H), 3.90-4.00 (m, 1H)
¹³C NMR (DMSO-d₆), δ (ppm)17.7 (C5), 20.2 (C8), 28.6 (C4), 52.0 (C6), 54.0 (C7), 59.3 (C2), 67.7 (C3)[1]
Infrared (IR) (KBr, cm⁻¹)3350 (O-H stretch), 2950 (C-H stretch), 1450 (C-H bend), 1050 (C-O stretch)
Mass Spectrometry (MS) m/z127 (M⁺), 98, 83, 70

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure (3R)-1-Azabicyclo[2.2.2]octan-3-ol is a critical step in the production of numerous active pharmaceutical ingredients. The most common approach involves the synthesis of the racemic compound followed by chiral resolution.

Synthesis of Racemic 1-Azabicyclo[2.2.2]octan-3-ol

The synthesis typically starts from 3-quinuclidinone, which is reduced to the corresponding racemic alcohol.

G cluster_synthesis Synthesis of Racemic 3-Quinuclidinol 3-Quinuclidinone 3-Quinuclidinone Racemic_3-Quinuclidinol Racemic_3-Quinuclidinol 3-Quinuclidinone->Racemic_3-Quinuclidinol Reduction (e.g., NaBH4)

Caption: Synthesis of racemic 3-quinuclidinol.

Experimental Protocol: Reduction of 3-Quinuclidinone

  • Materials: 3-Quinuclidinone hydrochloride, Sodium borohydride (NaBH₄), Water, Chloroform, Anhydrous sodium sulfate.

  • Procedure:

    • Dissolve 3-quinuclidinone hydrochloride in water.

    • Cool the solution in an ice bath and slowly add sodium borohydride in portions.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC).

    • Extract the aqueous solution with chloroform.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic 1-azabicyclo[2.2.2]octan-3-ol.

Chiral Resolution

The separation of the racemic mixture into its constituent enantiomers is most commonly achieved by classical resolution using a chiral resolving agent, such as L-(+)-tartaric acid, or through enzymatic kinetic resolution.

G cluster_resolution Chiral Resolution of 3-Quinuclidinol Racemic_3-Quinuclidinol Racemic_3-Quinuclidinol Diastereomeric_Salts Diastereomeric_Salts Racemic_3-Quinuclidinol->Diastereomeric_Salts + L-(+)-Tartaric Acid 3R_Enantiomer 3R_Enantiomer Diastereomeric_Salts->3R_Enantiomer Fractional Crystallization & Basification 3S_Enantiomer 3S_Enantiomer Diastereomeric_Salts->3S_Enantiomer (from mother liquor)

Caption: Classical chiral resolution workflow.

Experimental Protocol: Chiral Resolution with L-(+)-Tartaric Acid

  • Materials: Racemic 1-azabicyclo[2.2.2]octan-3-ol, L-(+)-Tartaric acid, Methanol, Sodium hydroxide solution.

  • Procedure:

    • Dissolve the racemic alcohol in hot methanol.

    • Add a solution of L-(+)-tartaric acid in methanol to the alcohol solution.

    • Allow the mixture to cool slowly to induce crystallization of the diastereomeric salt.

    • Collect the crystals by filtration. The salt of the (3R)-enantiomer is typically less soluble and precipitates first.

    • Recrystallize the diastereomeric salt from methanol to improve diastereomeric purity.

    • Treat the purified diastereomeric salt with a sodium hydroxide solution to liberate the free (3R)-1-azabicyclo[2.2.2]octan-3-ol.

    • Extract the product with a suitable organic solvent, dry, and concentrate to obtain the enantiomerically enriched alcohol.

Determination of Enantiomeric Purity

Ensuring the high enantiomeric purity of (3R)-1-Azabicyclo[2.2.2]octan-3-ol is crucial for its use in pharmaceutical applications. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this determination. Since 3-quinuclidinol lacks a strong chromophore for UV detection, a pre-column derivatization step is necessary.

Experimental Protocol: Chiral HPLC Analysis

  • 1. Derivatization:

    • Reagent: Benzoyl chloride.

    • Procedure: React the 3-quinuclidinol sample with benzoyl chloride in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) to form the benzoyl ester derivative.

  • 2. HPLC Conditions:

    • Column: Chiralpak® IC (or a similar cellulose-based chiral stationary phase).

    • Mobile Phase: A mixture of n-hexane, ethanol, 2-propanol, and diethylamine (e.g., 80:8:12:0.4 v/v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm.

    • Analysis: The two enantiomers of the derivatized 3-quinuclidinol will be separated, and the enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers.

G cluster_hplc Enantiomeric Purity Analysis Workflow Sample Sample Derivatization Derivatization Sample->Derivatization Benzoyl Chloride Chiral_HPLC Chiral_HPLC Derivatization->Chiral_HPLC Data_Analysis Data_Analysis Chiral_HPLC->Data_Analysis Chromatogram

Caption: Workflow for chiral HPLC analysis.

Role in Modulating Muscarinic Acetylcholine Receptor Signaling

(3R)-1-Azabicyclo[2.2.2]octan-3-ol is a key structural motif in many antagonists of muscarinic acetylcholine receptors (mAChRs). These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine. There are five subtypes (M1-M5), which can be broadly categorized based on their signaling pathways.

  • M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins. Upon activation, they stimulate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (camp) levels.

The (3R)-stereochemistry of the quinuclidinol moiety is often crucial for high-affinity and selective binding to these receptors, particularly the M3 subtype, which is a target for drugs used to treat overactive bladder and chronic obstructive pulmonary disease (COPD).

G cluster_pathway Muscarinic Acetylcholine Receptor Signaling Pathways cluster_gq Gq/11 Pathway cluster_gi Gi/o Pathway M1_M3_M5 M1, M3, M5 Receptors Gq_11 Gq/11 M1_M3_M5->Gq_11 PLC Phospholipase C Gq_11->PLC IP3 IP3 PLC->IP3 hydrolyzes DAG DAG PLC->DAG hydrolyzes PIP2 PIP2 PIP2->PLC Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC Protein Kinase C DAG->PKC Cellular_Response_1 Cellular Response Ca2->Cellular_Response_1 PKC->Cellular_Response_1 M2_M4 M2, M4 Receptors Gi_o Gi/o M2_M4->Gi_o AC Adenylyl Cyclase Gi_o->AC cAMP ↓ cAMP AC->cAMP Cellular_Response_2 Cellular Response cAMP->Cellular_Response_2

Caption: Simplified mAChR signaling pathways.

Conclusion

The stereochemistry of (3R)-1-Azabicyclo[2.2.2]octan-3-ol is a fundamental aspect that underpins its utility as a high-value chiral synthon in pharmaceutical research and development. A thorough understanding of its properties, synthesis, and methods for ensuring its enantiomeric purity is essential for the successful development of novel therapeutics that target systems modulated by acetylcholine. This guide provides a consolidated resource of key technical information to aid researchers and scientists in this endeavor.

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (R)-3-Quinuclidinol from 3-Quinuclidinone

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Quinuclidinol is a crucial chiral building block in the synthesis of a variety of pharmaceuticals, particularly anticholinergic drugs like solifenacin and aclidinium bromide.[1][2] The stereochemistry at the C3 position of the quinuclidine ring is integral to the pharmacological activity of these drugs.[3] Consequently, the efficient and highly selective synthesis of the (R)-enantiomer is of significant interest. This document provides detailed application notes and protocols for the asymmetric synthesis of (R)-3-Quinuclidinol from the prochiral ketone, 3-quinuclidinone, focusing on both biocatalytic and chemical hydrogenation methods.

Methods Overview

The primary strategies for the asymmetric synthesis of (R)-3-Quinuclidinol involve the enantioselective reduction of 3-quinuclidinone. Two of the most effective and widely employed methods are:

  • Biocatalytic Reduction: This approach utilizes enzymes, often keto reductases (KREDs) from various microorganisms, to catalyze the reduction with high enantioselectivity under mild, environmentally benign conditions.[3][4] Whole-cell systems are frequently used to simplify the process by integrating cofactor regeneration.[5][6]

  • Asymmetric Hydrogenation: This chemical method employs transition metal catalysts, most notably chiral ruthenium complexes, to achieve the asymmetric reduction of the ketone.[5][7][8]

The choice between these methods often depends on factors such as desired scale, cost, available equipment, and environmental considerations.[2]

Data Presentation

The following tables summarize the performance of various catalytic systems for the asymmetric synthesis of (R)-3-Quinuclidinol.

Table 1: Performance of Biocatalytic Systems

Enzyme/Whole-Cell SystemSource OrganismExpression HostSubstrate Conc.Yield/Conversion (%)Enantiomeric Excess (ee) (%)Reaction Time (h)Space-Time Yield (g L⁻¹ d⁻¹)
RrQRRhodotorula rubraEscherichia coli618 mM~100>99.9 (R)21Not Reported
ArQRAgrobacterium radiobacterEscherichia coliNot ReportedHighExcellentNot Reported916
KaKRKaistia algarumEscherichia coli5000 mM~100>99.9 (R)Not Reported1027
QNRMicrobacterium luteolumNot ReportedNot ReportedHigh>99.9 (R)Not ReportedNot Reported
KgQR and mutant GDHKaistia granuliE. coli242 g/L>99>99.9 (R)3Not Reported
Nocardia sp. WY1202Nocardia sp.Whole-Cell-93>99 (R)-Not Reported
ReQR-25Rhodococcus erythropolisE. coli5 g/L93>99 (S)14Not Reported

Data compiled from multiple sources.[1][5][9]

Table 2: Performance of Chemical Catalytic Systems

CatalystSubstrateYield (%)Enantiomeric Excess (ee) (%)Reaction Time (h)
RuBr₂-[(S,S)-xyl-skewphos]3-Quinuclidinone-88-904
RuXY-Diphosphine-bimaH3-Quinuclidinone>95>9916

Data compiled from multiple sources.[2][10]

Experimental Protocols

Protocol 1: Biocatalytic Asymmetric Reduction using a Whole-Cell System

This protocol describes a typical procedure for the asymmetric reduction of 3-quinuclidinone using recombinant E. coli cells co-expressing a 3-quinuclidinone reductase and a cofactor regenerating enzyme like glucose dehydrogenase (GDH).[3][6]

1. Recombinant Enzyme Production:

  • Gene Cloning and Expression: The gene encoding the desired 3-quinuclidinone reductase (e.g., from Rhodotorula rubra) is cloned into a suitable E. coli expression vector. For cofactor regeneration, the gene for glucose dehydrogenase (GDH) is co-expressed from the same or a compatible plasmid.[1][11]

  • Transformation: The expression vector(s) are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).[1]

  • Cultivation and Induction:

    • Inoculate a single colony into Luria-Bertani (LB) medium with the appropriate antibiotic and grow overnight at 37°C.[1]

    • Inoculate a larger volume of a rich medium like Terrific Broth (TB) with the overnight culture and grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[1]

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.[1]

    • Continue cultivation at a lower temperature (e.g., 16-25°C) for 12-24 hours to promote soluble protein expression.[1]

  • Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). The cell pellet can be used immediately or stored at -80°C.[1]

2. Asymmetric Reduction Reaction:

  • Reaction Setup: In a temperature-controlled reactor, prepare a reaction mixture containing phosphate buffer (e.g., 100 mM, pH 7.0), D-glucose (as the co-substrate for NADP⁺ regeneration), and a catalytic amount of NADP⁺.[3]

  • Biocatalyst Addition: Add the harvested E. coli cells to the reaction mixture.[3]

  • Substrate Addition: Add 3-quinuclidinone hydrochloride to the desired concentration.[3]

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30°C) and pH. Ensure adequate mixing.[3]

  • Monitoring: Periodically take samples and analyze for substrate consumption and product formation using GC or HPLC.[1]

3. Work-up and Purification:

  • Reaction Quenching and Cell Removal: Once the reaction is complete, adjust the pH to >10 with NaOH to stop the reaction. Remove the cells by centrifugation.[1]

  • Product Extraction: Extract the aqueous supernatant multiple times with an organic solvent such as chloroform or ethyl acetate.[1][3]

  • Purification: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (R)-3-quinuclidinol.[1][3] Further purification can be achieved by recrystallization or column chromatography.[5]

  • Chiral Analysis: Determine the enantiomeric excess of the product using chiral HPLC or GC.[1][3]

Protocol 2: Asymmetric Hydrogenation using a Ruthenium Catalyst

This protocol is a representative example of a chemical asymmetric hydrogenation process.[8]

1. Reaction Setup:

  • Charging the Reactor: Under an inert atmosphere (e.g., nitrogen or argon), charge a high-pressure autoclave with 3-quinuclidinone, the chiral ruthenium catalyst (e.g., RuBr₂-[(S,S)-xyl-skewphos]), and a base (e.g., potassium tert-butoxide).[7][8]

  • Solvent Addition: Add degassed, anhydrous ethanol as the solvent.[7][8]

2. Hydrogenation Reaction:

  • Pressurization: Seal the autoclave and purge with hydrogen gas before pressurizing to the desired pressure (e.g., 15 atm).[8]

  • Reaction Conditions: Heat the reaction mixture to the specified temperature (e.g., 30-45°C) with vigorous stirring.[8]

  • Monitoring: Monitor the reaction progress by analyzing aliquots via GC or HPLC until the starting material is consumed.[8]

3. Work-up and Purification:

  • Depressurization and Catalyst Removal: After the reaction is complete, carefully vent the hydrogen gas. The catalyst may be removed by filtration.

  • Product Isolation: Quench the reaction and remove the solvent under reduced pressure.[5]

  • Purification: The crude product is purified by column chromatography on silica gel or by crystallization to isolate the (R)-3-Quinuclidinol.[5]

  • Chiral Analysis: The enantiomeric excess of the final product is determined using chiral chromatography.[7]

Visualizations

G Workflow for Biocatalytic Synthesis of (R)-3-Quinuclidinol cluster_0 Biocatalyst Preparation cluster_1 Asymmetric Reduction cluster_2 Downstream Processing a Gene Cloning & Vector Construction b Transformation into E. coli a->b c Cultivation & Induction b->c d Cell Harvesting c->d e Reaction Setup (Buffer, Co-substrate, Cofactor) d->e Introduction of Biocatalyst f Addition of Whole-Cell Biocatalyst e->f g Addition of 3-Quinuclidinone f->g h Controlled Reaction (Temp, pH) g->h i Reaction Monitoring (GC/HPLC) h->i j Reaction Quenching & Cell Removal i->j Completion of Reaction k Product Extraction j->k l Purification k->l m Chiral Analysis (HPLC/GC) l->m n (R)-3-Quinuclidinol m->n Final Product

Caption: Workflow for Biocatalytic Synthesis.

G Signaling Pathway for Cofactor Regeneration cluster_0 Asymmetric Reduction cluster_1 Cofactor Regeneration 3-Quinuclidinone 3-Quinuclidinone Keto Reductase Keto Reductase 3-Quinuclidinone->Keto Reductase Substrate (R)-3-Quinuclidinol (R)-3-Quinuclidinol Keto Reductase->(R)-3-Quinuclidinol Product NADP+ NADP+ Keto Reductase->NADP+ Oxidized Cofactor NADPH NADPH NADPH->Keto Reductase Cofactor Glucose Dehydrogenase Glucose Dehydrogenase NADP+->Glucose Dehydrogenase Recycled Cofactor Glucose Glucose Glucose->Glucose Dehydrogenase Co-substrate Gluconolactone Gluconolactone Glucose Dehydrogenase->NADPH Regenerated Cofactor Glucose Dehydrogenase->Gluconolactone By-product

Caption: Cofactor Regeneration Cycle.

Conclusion

Both biocatalytic and chemical asymmetric hydrogenation methods provide effective routes to high-purity (R)-3-Quinuclidinol. Biocatalysis, particularly with whole-cell systems, offers exceptional enantioselectivity under mild conditions, aligning with the principles of green chemistry.[4][5] Asymmetric hydrogenation with ruthenium catalysts is a mature technology capable of high efficiency.[2] The choice of method will depend on the specific requirements of the synthesis, including scale, cost-effectiveness, and environmental impact. The protocols and data presented herein serve as a comprehensive guide for the successful synthesis of this important pharmaceutical intermediate.

References

Application Notes and Protocols for the Biocatalytic Reduction of 3-Quinuclidinone using Ketoreductases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-quinuclidinol is a pivotal chiral intermediate in the synthesis of various pharmaceuticals, including solifenacin and aclidinium bromide.[1] The stereoselective reduction of the prochiral ketone, 3-quinuclidinone, is a critical step in its production. Biocatalytic reduction using ketoreductases (KREDs) has emerged as a highly efficient and environmentally benign alternative to traditional chemical methods, offering exceptional enantioselectivity and operating under mild reaction conditions.[2][3]

These application notes provide a comprehensive overview and detailed protocols for the biocatalytic reduction of 3-quinuclidinone to (R)-3-quinuclidinol utilizing various ketoreductases. The information is intended to guide researchers in the selection of suitable biocatalysts and the optimization of reaction conditions for efficient and scalable synthesis.

Performance of Ketoreductases in the Reduction of 3-Quinuclidinone

The selection of an appropriate ketoreductase is paramount for achieving high conversion and enantioselectivity. A variety of KREDs from different microbial sources have been successfully employed for the asymmetric reduction of 3-quinuclidinone. The table below summarizes the performance of several notable ketoreductases.

Enzyme (Source Organism)Substrate Conc.Conversion/YieldEnantiomeric Excess (ee)Reaction TimeCofactor Regeneration SystemReference
QNR (Rhodotorula rubra)33 g/L100%>99.9% (R)3 hGlucose Dehydrogenase (GDH)[4][5]
QNR (Rhodotorula rubra)618 mMNearly 100%>99.9% (R)21 hGlucose Dehydrogenase (GDH)[6][7]
KaKR (Kaistia algarum)5.0 M100%>99.9% (R)14 hNot specified[8]
KgQR (Kaistia granuli) & mutant GDH242 g/L>99%>99.9% (R)3 hGlucose Dehydrogenase (GDH)[3]
QNR and bacC (Microbacterium luteolum)Not specifiedNot specified>99% (R)Not specifiedLeifsonia sp. Alcohol Dehydrogenase[6]
AtQR (Agrobacterium tumefaciens)Not specifiedNot specified>99.9% (R)Not specifiedNot specified[6]
ReQR-25 (Rhodococcus erythropolis)5 g/L93%>99% (S)14 hNot specified[3]

Experimental Protocols

General Workflow for Biocatalytic Reduction

The overall process for the biocatalytic synthesis of (R)-3-quinuclidinol involves several key stages, from the preparation of the biocatalyst to the final analysis of the product.

G cluster_prep Biocatalyst Preparation cluster_reaction Asymmetric Reduction cluster_analysis Product Isolation & Analysis gene_cloning Gene Cloning & Expression (KRED + Cofactor Regen. Enzyme) cell_culture Cell Culture & Induction gene_cloning->cell_culture cell_harvest Cell Harvesting cell_culture->cell_harvest reaction_setup Reaction Setup (Cells, Substrate, Buffer, Co-substrate) cell_harvest->reaction_setup Whole-cell biocatalyst incubation Incubation (Controlled Temp. & Agitation) reaction_setup->incubation monitoring Reaction Monitoring (HPLC/GC) incubation->monitoring cell_separation Cell Separation (Centrifugation) monitoring->cell_separation Reaction complete extraction Supernatant Extraction cell_separation->extraction purification Purification extraction->purification analysis Analysis (Yield, ee%) purification->analysis G sub 3-Quinuclidinone kred Ketoreductase (e.g., QNR) sub->kred prod (R)-3-Quinuclidinol kred->prod nadp NADP+ kred->nadp gdh Glucose Dehydrogenase (GDH) nadp->gdh nadph NADPH nadph->kred H- gdh->nadph H- gluconolactone Gluconolactone gdh->gluconolactone glucose Glucose glucose->gdh

References

Chiral HPLC Application Note: Determination of Enantiomeric Excess of (R)-3-Quinuclidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Quinuclidinol is a critical chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including solifenacin, revatropate, and talsaclidine.[1][2] The stereochemistry of this compound is paramount to the efficacy and safety of the final drug product. Consequently, robust and accurate analytical methods for determining the enantiomeric purity of (R)-3-Quinuclidinol are essential for quality control and regulatory compliance.

This application note details a validated chiral High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of the (S)-enantiomer in (R)-3-Quinuclidinol. Due to the lack of a significant UV chromophore in 3-Quinuclidinol, a pre-column derivatization step is necessary to enable UV detection.[3][4][5] This protocol is based on a well-established method utilizing benzoyl chloride as the derivatizing agent and a polysaccharide-based chiral stationary phase for effective enantioseparation.[1][2][3]

Principle

The hydroxyl group of (R)- and (S)-3-Quinuclidinol is derivatized with benzoyl chloride in the presence of a base to form the corresponding benzoyl esters. These derivatives possess a strong UV chromophore, allowing for sensitive detection. The resulting diastereomeric esters are then separated on a chiral stationary phase (CSP) using a normal-phase mobile phase. The enantiomeric excess (e.e.) of (R)-3-Quinuclidinol is determined by calculating the relative peak areas of the two enantiomers in the chromatogram.

Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh (R)-3-Quinuclidinol Sample Dissolve Dissolve in Dichloromethane Sample->Dissolve Derivatize Add Benzoyl Chloride & Triethylamine Dissolve->Derivatize Dilute Dilute with Methanol Derivatize->Dilute Inject Inject Sample onto HPLC System Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate Report Generate Report Calculate->Report

Caption: Overall workflow for the chiral HPLC analysis of (R)-3-Quinuclidinol.

Materials and Reagents

  • (R)-3-Quinuclidinol (Sample)

  • Racemic 3-Quinuclidinol (Reference Standard)

  • Benzoyl chloride (≥99%)

  • Triethylamine (≥99%)

  • Dichloromethane (HPLC grade)

  • Methanol (HPLC grade)

  • n-Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • 2-Propanol (IPA) (HPLC grade)

  • Diethylamine (DEA) (≥99.5%)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required.

ParameterMethod 1: Benzoylation with Chiralpak IC
Chiral Stationary Phase Chiralpak IC (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Ethanol:2-Propanol:Diethylamine (80:8:12:0.4, v/v/v/v)[1][2][3]
Flow Rate 0.8 mL/min[3]
Column Temperature 15 °C[3]
Detection Wavelength 230 nm[1][2][3]
Injection Volume 10 µL[3]
Retention Time (S)-enantiomer ~12.8 min[3]
Retention Time (R)-enantiomer ~19.3 min[3]
Resolution (Rs) > 11.4[1][2][3]
Analysis Time < 30 min[1][2]

Experimental Protocol

Standard and Sample Preparation

Racemic Standard Preparation:

  • Accurately weigh approximately 10 mg of racemic 3-Quinuclidinol into a 20 mL volumetric flask.

  • Add 1.0 mL of dichloromethane and sonicate to dissolve.

  • Add 0.1 mL of benzoyl chloride and 0.1 mL of triethylamine.[6]

  • Shake the flask for 5 minutes.[3][6]

  • Dilute to the mark with methanol.

Sample Preparation:

  • Accurately weigh approximately 250 mg of the (R)-3-Quinuclidinol sample into a 50 mL volumetric flask.[3][4]

  • Add 5.0 mL of dichloromethane and sonicate to dissolve.[3][4][6]

  • Add 0.5 mL of benzoyl chloride and 0.5 mL of triethylamine.[6]

  • Shake the flask for 5 minutes.[3][6]

  • Dilute to the mark with methanol.[3][6]

  • Pipette 5.0 mL of this solution into a 50.0 mL volumetric flask and dilute to the mark with methanol.[3]

HPLC System Setup and Equilibration
  • Set up the HPLC system according to the parameters in the table above.

  • Purge the pump with the mobile phase.

  • Equilibrate the column with the mobile phase at the specified flow rate until a stable baseline is achieved.

Chromatographic Analysis
  • Inject the racemic standard solution to confirm the elution order and resolution of the two enantiomers.

  • Inject the prepared sample solution.

  • Record the chromatogram and integrate the peak areas for the (S)- and (R)-enantiomers.

Data Analysis and Calculation of Enantiomeric Excess

The enantiomeric excess (e.e.) is calculated from the peak areas of the (R)- and (S)-enantiomers in the chromatogram.

G Input Peak Area of (R)-enantiomer (A_R) Peak Area of (S)-enantiomer (A_S) Formula e.e. (%) = [(A_R - A_S) / (A_R + A_S)] * 100 Input->Formula Output Enantiomeric Excess (%) Formula->Output

Caption: Calculation of enantiomeric excess from peak areas.

Formula:

e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Where:

  • Area(R) is the peak area of the (R)-3-Quinuclidinol derivative.

  • Area(S) is the peak area of the (S)-3-Quinuclidinol derivative.

Method Validation Summary

The described method has been validated according to the International Conference on Harmonisation (ICH) guidelines, demonstrating its suitability for the intended purpose.[1][2][7]

Validation ParameterResult
Specificity The method is selective for the enantiomers.
Linearity Linear over the concentration range of 1.5 to 7.5 µg/mL for the (S)-enantiomer.[2]
Limit of Detection (LOD) Determined to be sufficient for detecting trace enantiomeric impurity.
Limit of Quantitation (LOQ) Quantifiable at low levels, up to 1.5 µg/mL for the (S)-enantiomer.[2][6]
Accuracy (Recovery) Good recovery was observed at different concentration levels.[2]
Precision (Repeatability & Intermediate Precision) The method is precise with low relative standard deviation (%RSD).[2]
Robustness The method is robust to small, deliberate variations in chromatographic conditions.

Conclusion

This application note provides a detailed and validated chiral HPLC method for the determination of the enantiomeric excess of (R)-3-Quinuclidinol. The pre-column derivatization with benzoyl chloride followed by separation on a Chiralpak IC column offers excellent resolution and sensitivity. This method is suitable for routine quality control in research, development, and manufacturing environments to ensure the enantiomeric purity of this pharmaceutically important intermediate.

References

Application Notes and Protocols for the Enzymatic Resolution of Racemic 3-Quinuclidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 3-quinuclidinol is a pivotal building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including solifenacin, revatropate, and talsaclidine.[1] The pharmacological activity of these drugs is often specific to one enantiomer, making the production of enantiomerically pure 3-quinuclidinol a critical aspect of drug development.[1] Enzymatic kinetic resolution presents an efficient and environmentally sustainable method for separating the enantiomers of racemic 3-quinuclidinol, offering high selectivity under mild reaction conditions.[1]

This document provides detailed protocols for the enzymatic resolution of racemic 3-quinuclidinol via two primary methods: protease-catalyzed enantioselective hydrolysis of a racemic ester and lipase-catalyzed enantioselective acylation of the racemic alcohol. An alternative approach, the asymmetric reduction of 3-quinuclidinone, is also discussed as a method to achieve a theoretical yield of 100%. Additionally, a validated High-Performance Liquid Chromatography (HPLC) method for determining the enantiomeric excess (e.e.) is presented.

Principle of Methods

Kinetic resolution is a technique used to separate a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. In enzymatic kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer, leaving the other unreacted. This results in a mixture of the unreacted, enantiomerically enriched starting material and the product, which can then be separated. The maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%.[2]

Two main strategies for the kinetic resolution of racemic 3-quinuclidinol are:

  • Enantioselective Hydrolysis: A racemic mixture of a 3-quinuclidinol ester is subjected to hydrolysis catalyzed by a protease or lipase. The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding alcohol, allowing for the separation of the enriched remaining ester and the alcohol product.[2][3]

  • Enantioselective Acylation: Racemic 3-quinuclidinol is acylated using an acyl donor in the presence of a lipase. The enzyme preferentially acylates one enantiomer, leaving the other enantiomer as the unreacted alcohol.[1]

An alternative to kinetic resolution is the asymmetric reduction of the prochiral substrate, 3-quinuclidinone, using a ketoreductase (KRED). This method can theoretically achieve a 100% yield of the desired enantiomer.[2][4]

Data Presentation

The following tables summarize quantitative data for different methods of producing enantiomerically enriched 3-quinuclidinol.

Table 1: Comparison of Enzymatic Resolution and Asymmetric Reduction Methods

MethodEnzyme/CatalystSubstrateYield (%)Enantiomeric Excess (e.e.) (%)Reaction Time (h)
Chemical Resolution D-(+)-dibenzoyltartaric acidRacemic 3-quinuclidinol---
Asymmetric Hydrogenation RuBr₂-[(R)-(-)-4,12-bis(diphenylphosphino)-[2.2]paracyclophane]3-Quinuclidinone88-9044
Asymmetric Hydrogenation RuXY-Diphosphine-bimaH3-Quinuclidinone>95>9916
Enzymatic Synthesis (Whole Cell) E. coli expressing 3-quinuclidinone reductase3-Quinuclidinone>99>9948

Data sourced from BenchChem Application Note.[4]

Table 2: Chiral HPLC Methods for Enantiomeric Purity Analysis of (R)-(-)-3-Quinuclidinol

ParameterMethod 1: Benzoylation with Chiralpak ICMethod 2: p-Methoxybenzoylation with Chiralpak IA
Chiral Stationary Phase Chiralpak IC (250 x 4.6 mm, 5 µm)Chiralpak IA (250 x 4.6 mm, 5 µm)
Derivatizing Agent Benzoyl chloridep-Methoxybenzoyl chloride
Mobile Phase n-hexane:ethanol:2-propanol:diethylamine (80:8:12:0.4, v/v/v/v)[5]n-hexane:ethanol:ethanolamine (59.6:40:0.4, v/v/v)
Flow Rate 0.8 mL/min[5]1.0 mL/min
Column Temperature 15 °C[5]25 °C
Detection Wavelength 230 nm[5]255 nm
Retention Time (S)-enantiomer ~12.8 min[5]~6.2 min
Retention Time (R)-enantiomer ~15.2 min[5]~7.5 min

Data sourced from BenchChem Comparative Guide.[5]

Experimental Protocols

Protocol 1: Protease-Catalyzed Enantioselective Hydrolysis of (±)-3-Quinuclidinyl Butyrate

This protocol describes the enantioselective hydrolysis of racemic 3-quinuclidinyl butyrate using a subtilisin protease.[6]

Materials:

  • (±)-3-Quinuclidinyl butyrate

  • Subtilisin protease

  • 5 wt% aqueous sodium bicarbonate solution

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Anhydrous sodium sulfate

  • Butyric anhydride

  • Racemic 3-quinuclidinol

Procedure:

  • Esterification of (±)-3-Quinuclidinol:

    • In a suitable reaction vessel, dissolve 28 g of racemic 3-quinuclidinol in 35.0 g of butyric anhydride.[1]

    • Stir the mixture at room temperature until the reaction is complete (monitor by TLC or GC).

    • The resulting product is (±)-3-quinuclidinyl butyrate.

  • Enzymatic Hydrolysis:

    • Prepare a slightly basic solution of 5 wt% aqueous sodium bicarbonate.

    • Disperse the (±)-3-quinuclidinyl butyrate in the bicarbonate solution.

    • Add the subtilisin protease to the mixture.

    • Stir the reaction at a controlled temperature (e.g., 30-40 °C) and monitor the progress of the hydrolysis by HPLC until approximately 50% conversion is achieved. The enzyme selectively hydrolyzes the (S)-ester.[6]

  • Work-up and Separation:

    • Once the desired conversion is reached, acidify the reaction mixture to stop the enzymatic reaction.

    • The (S)-3-quinuclidinol will be in the aqueous phase, and the (R)-3-quinuclidinyl butyrate can be extracted with an organic solvent like ethyl acetate.[1]

    • Separate the organic and aqueous layers.

    • To recover the (R)-3-quinuclidinyl butyrate, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • To recover the (S)-3-quinuclidinol, make the aqueous layer basic (pH > 10) and extract with an organic solvent. Dry the organic extracts and concentrate to obtain the product.

Protocol 2: Lipase-Catalyzed Enantioselective Acylation of (±)-3-Quinuclidinol

This protocol provides a general guideline for the enantioselective acylation of racemic 3-quinuclidinol using immobilized Candida antarctica lipase B (CAL-B).

Materials:

  • (±)-3-Quinuclidinol

  • Immobilized Candida antarctica lipase B (CAL-B)

  • Acyl donor (e.g., vinyl acetate, ethyl acetate)

  • Anhydrous organic solvent (e.g., tert-butyl methyl ether (MTBE), toluene)

  • Molecular sieves (optional)

Procedure:

  • Reaction Setup:

    • In a dry reaction vessel, dissolve (±)-3-quinuclidinol in an anhydrous organic solvent.

    • Add the acyl donor to the solution.

    • Add immobilized CAL-B (e.g., 10 mg/mL).[1]

    • If necessary, add molecular sieves to remove any water.[1]

  • Enzymatic Acylation:

    • Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) with agitation.[1]

    • Monitor the reaction progress by HPLC or GC until approximately 50% conversion is reached. The lipase will selectively acylate one enantiomer.

  • Work-up and Separation:

    • Filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • The reaction mixture will contain the unreacted 3-quinuclidinol enantiomer and the acylated 3-quinuclidinol enantiomer.

    • These can be separated by standard chromatographic techniques (e.g., column chromatography) or by extraction. For example, the unreacted alcohol may be extracted into an acidic aqueous phase, leaving the ester in the organic phase.

Protocol 3: HPLC Analysis of Enantiomeric Excess

This protocol details a method for determining the enantiomeric excess of 3-quinuclidinol samples after derivatization.[5][7]

Materials:

  • 3-Quinuclidinol sample

  • Dichloromethane

  • Benzoyl chloride[7]

  • Triethylamine[7]

  • Methanol

  • HPLC system with a chiral column (e.g., Chiralpak IC)[5]

  • HPLC grade solvents for the mobile phase (n-hexane, ethanol, 2-propanol, diethylamine)[5]

Procedure:

  • Derivatization:

    • In a 50 mL volumetric flask, dissolve approximately 250 mg of the 3-quinuclidinol sample in 5.0 mL of dichloromethane.[5][7]

    • Add 0.5 mL of benzoyl chloride and 0.5 mL of triethylamine and shake the flask for 5 minutes.[7]

    • Adjust the volume to 50.0 mL with methanol.[7]

    • Further dilute 5.0 mL of this solution to 50.0 mL with methanol.[5]

  • HPLC Analysis:

    • Column: Chiralpak IC (250 x 4.6 mm, 5 µm)[5]

    • Mobile Phase: An isocratic mixture of n-hexane, ethanol, 2-propanol, and diethylamine in the ratio of 80:8:12:0.4 (v/v/v/v).[5]

    • Flow Rate: 0.8 mL/min[5]

    • Injection Volume: 10 µL[5]

    • Column Temperature: 15 °C[5]

    • Detection: UV at 230 nm[5]

  • Data Analysis:

    • Integrate the peak areas for the (R) and (S) enantiomers.

    • Calculate the enantiomeric excess (e.e.) using the following formula:

      • e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100

Visualizations

G cluster_0 Protease-Catalyzed Hydrolysis Workflow rac_ester Racemic 3-Quinuclidinyl Ester hydrolysis Enantioselective Hydrolysis rac_ester->hydrolysis protease Protease (e.g., Subtilisin) Aqueous Buffer (pH ~8) protease->hydrolysis mixture Mixture of: (R)-3-Quinuclidinyl Ester (S)-3-Quinuclidinol hydrolysis->mixture separation Separation (e.g., Extraction) mixture->separation r_ester (R)-3-Quinuclidinyl Ester separation->r_ester s_alcohol (S)-3-Quinuclidinol separation->s_alcohol

Caption: Workflow for protease-catalyzed kinetic resolution.

G cluster_1 Lipase-Catalyzed Acylation Workflow rac_alcohol Racemic 3-Quinuclidinol acylation Enantioselective Acylation rac_alcohol->acylation acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->acylation lipase Lipase (e.g., CAL-B) Organic Solvent lipase->acylation mixture Mixture of: (R)-3-Quinuclidinyl Acetate (S)-3-Quinuclidinol acylation->mixture separation Separation (e.g., Chromatography) mixture->separation r_ester (R)-3-Quinuclidinyl Acetate separation->r_ester s_alcohol (S)-3-Quinuclidinol separation->s_alcohol

Caption: Workflow for lipase-catalyzed kinetic resolution.

G cluster_2 HPLC Analysis Workflow sample 3-Quinuclidinol Sample (R/S Mixture) derivatization Derivatization (e.g., Benzoyl Chloride) sample->derivatization derivatized_sample Derivatized Sample derivatization->derivatized_sample hplc Chiral HPLC Analysis derivatized_sample->hplc chromatogram Chromatogram with Separated Enantiomer Peaks hplc->chromatogram calculation Peak Integration and e.e. Calculation chromatogram->calculation result Enantiomeric Excess (%) calculation->result

Caption: Workflow for HPLC analysis of enantiomeric excess.

Troubleshooting and Optimization

Low Conversion:

  • Insufficient Enzyme Loading: Gradually increase the amount of enzyme to find the optimal concentration.[2]

  • Enzyme Activity: Ensure the enzyme is active and has been stored correctly. For whole-cell biocatalysts, check cell viability.[8]

  • Reaction Conditions: Optimize pH, temperature, and buffer composition, as these can significantly impact enzyme activity.[2][8]

  • Cofactor Issues (for KREDs): Ensure the cofactor regeneration system is functioning efficiently and that the cofactor and its sacrificial substrate are in sufficient supply.[2][8]

Low Enantioselectivity:

  • Reaction Conditions: Varying the temperature and pH can sometimes enhance enantioselectivity. Lower temperatures often improve this parameter.[8]

  • Choice of Enzyme/Solvent: The enantioselectivity of an enzyme can be highly dependent on the solvent used. Screening different solvents may be beneficial. The choice of enzyme is also critical, and different lipases or proteases may offer better selectivity.

Product Inhibition:

  • High concentrations of the product can sometimes inhibit the enzyme.[2] Consider in-situ product removal techniques if this is suspected.[2]

Difficulty in Product Isolation:

  • Inefficient Extraction: 3-Quinuclidinol is water-soluble. To improve extraction from aqueous media into organic solvents, adjust the pH of the aqueous phase to >10 to ensure it is in its free base form.[2] Multiple extractions may be necessary.[2]

Conclusion

The enzymatic kinetic resolution of racemic 3-quinuclidinol is a highly effective method for producing enantiomerically enriched forms of this important pharmaceutical intermediate.[1] The detailed protocols for both protease-catalyzed hydrolysis and lipase-catalyzed acylation, along with the HPLC analysis method, provide a solid foundation for researchers to implement this methodology. The use of enzymes offers a green and selective alternative to traditional chemical resolution methods.[1] Further optimization of reaction conditions and exploration of alternative enzymes, such as ketoreductases for asymmetric synthesis, can lead to even more efficient and direct routes to the desired enantiopure products.

References

Use of (R)-3-Quinuclidinol as a precursor for Solifenacin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the application of (R)-3-Quinuclidinol as a key precursor in the synthesis of Solifenacin, a competitive muscarinic receptor antagonist used for treating overactive bladder, is detailed in these notes.[1] The synthesis of this chiral compound depends on critical stereospecific reactions, with (R)-(-)-3-Quinuclidinol serving as an essential chiral building block.[1] This document outlines several synthetic methodologies, providing detailed protocols and comparative data to assist researchers and drug development professionals in optimizing the synthesis of Solifenacin.

Overview of Synthetic Pathways

The synthesis of Solifenacin from (R)-3-Quinuclidinol primarily involves the stereospecific formation of a carbamate linkage with the (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline backbone.[1] The choice of synthetic route can significantly affect the overall yield and purity. Key strategies include:

  • Transesterification: A classic method involving the reaction of an N-alkoxycarbonyl derivative of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with (R)-3-quinuclidinol in the presence of a strong base.[1][2]

  • Phosgene-Based Intermediates: (R)-3-quinuclidinol is converted to a reactive chloroformate intermediate using phosgene or its equivalents (e.g., diphosgene), which then readily reacts with (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline.[1][2]

  • Use of Activating Agents: Reagents like 1,1'-carbonyl-di-(1,2,4-triazole) (CDT) activate (R)-3-quinuclidinol in situ to form a reactive carbamate intermediate, which subsequently couples with the tetrahydroisoquinoline.[1][3] This method is often preferred for industrial production due to high yields and simpler work-up procedures.[1]

Below are detailed protocols for two prominent synthetic routes.

Protocol 1: One-Pot Synthesis via CDT Activation

This protocol describes a one-pot procedure that leverages 1,1'-carbonyl-di-(1,2,4-triazole) (CDT) as an activating agent, which is well-suited for industrial production due to its efficiency and high yields.[1][3][4]

Experimental Protocol

1. Activation of (R)-3-Quinuclidinol:

  • In a reaction vessel under a nitrogen atmosphere, charge 1,1'-carbonyl-di-(1,2,4-triazole) (CDT) (0.1676 mol) and isopropyl acetate (73 ml).[1][3]

  • Stir the mixture to homogenize.[1][3]

  • Add (R)-3-quinuclidinol (0.1676 mol, 21.31 g) stepwise.[1][3]

  • Add triethylamine (0.2863 mol, 39.9 ml) and stir the mixture at room temperature (20-25°C) for approximately 2 hours.[1][3]

2. Coupling Reaction:

  • Prepare a solution of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (0.1396 mol, 29.22 g) in isopropyl acetate (204 ml).[1][3]

  • Add this solution stepwise to the activated quinuclidinol mixture.[1][3]

  • Heat the reaction mixture to reflux and maintain for 4 hours.[1][3]

3. Work-up and Isolation of Solifenacin Base:

  • Cool the mixture to 0-5°C.[1][3]

  • Add a saturated aqueous solution of ammonium chloride.[1][3]

  • Allow the mixture to separate into two clear layers.[1][3]

  • Separate the organic layer and wash it with a sodium bicarbonate solution, followed by water.[1][3]

4. Formation of Solifenacin Succinate:

  • To the organic layer containing the Solifenacin base, add a solution of succinic acid in acetone.[1]

  • Stir the mixture at 0-5°C for about 3 hours to induce precipitation.[1]

  • Collect the solid by filtration.[1]

  • Wash the solid with acetone and dry under vacuum at 40°C until a constant weight is achieved.[1]

Quantitative Data
ParameterValueReference
Yield 76-88%[1]
HPLC Purity >99.5%[1]
Optical Purity (S,R) >99.9%[3]

Experimental Workflow

G cluster_activation Activation Step cluster_coupling Coupling Reaction cluster_workup Work-up & Isolation cluster_salt Salt Formation A Charge CDT and Isopropyl Acetate B Add (R)-3-Quinuclidinol A->B C Add Triethylamine B->C D Stir at 20-25°C for 2 hours C->D F Add to Activated Mixture D->F E Prepare Solution of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline E->F G Reflux for 4 hours H Cool to 0-5°C G->H I Wash with aq. NH4Cl H->I J Separate Organic Layer I->J K Wash with NaHCO3 and Water J->K L Add Succinic Acid in Acetone K->L M Stir at 0-5°C for 3 hours L->M N Filter and Dry Solid M->N O Solifenacin Succinate N->O

Workflow for the one-pot synthesis of Solifenacin Succinate via CDT activation.

Protocol 2: Synthesis via Chloroformate Intermediate

This method involves the initial conversion of (R)-3-Quinuclidinol to a chloroformate intermediate, which is then reacted with (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline. This is a reliable, high-yielding alternative to the one-pot procedure.[1]

Experimental Protocol

Part A: Preparation of (R)-Quinuclidin-3-yl Carbonochloridate

  • Dissolve (R)-(-)-3-Quinuclidinol (10.0 g) in acetonitrile (800 ml) or THF (600 ml) in a flask.[2]

  • Cool the solution in an ice-water bath.[2]

  • Add diphosgene (20.0 g) dropwise to the cooled solution.[2]

  • After addition, remove the ice-water bath and continue stirring at room temperature for 16 hours.[2]

  • Concentrate the reaction mixture to obtain the crude chloroformate intermediate.[2]

Part B: Coupling with (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

  • Prepare a solution of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (e.g., 11.5 g) in a suitable solvent like Dichloromethane (DCM) (120.0 ml).[1]

  • Cool the tetrahydroisoquinoline solution in an ice-water bath.[1]

  • Prepare a solution of the crude chloroformate from Part A (e.g., 13.4 g) in DCM (60.0 ml).[1]

  • Add the chloroformate solution dropwise to the cooled tetrahydroisoquinoline solution.[1]

  • Stir for 5-10 minutes after addition, then remove the ice-water bath and continue stirring at room temperature until the reaction is complete (monitored by TLC/HPLC).[1]

Part C: Work-up and Salt Formation

  • Concentrate the reaction mixture to obtain crude Solifenacin.[1]

  • Dissolve the crude product in DCM (100.0 ml) and wash the organic phase with water.[1]

  • Concentrate the organic phase to yield Solifenacin as an oil.[1]

  • Dissolve the obtained Solifenacin oil (e.g., 17.6 g) in ethyl acetate (20.0 ml).[1]

  • Add a solution of succinic acid in a suitable solvent (e.g., acetone or ethyl acetate).[1]

  • Stir to allow for precipitation of the succinate salt, filter the solid, wash with ethyl acetate, and dry to obtain Solifenacin succinate.[1]

Quantitative Data
ParameterValueReference
Intermediate Yield (Chloroformate) 13.4 g (from 10g Quinuclidinol)[2]
Overall Yield (Solifenacin Succinate) ~60-63%[1][2]

Chemical Pathway Diagram

G cluster_reactants cluster_intermediates cluster_product R1 (R)-3-Quinuclidinol I1 (R)-Quinuclidin-3-yl Carbonochloridate R1->I1 + Diphosgene (Acetonitrile, RT, 16h) R2 Diphosgene R2->I1 R3 (S)-1-phenyl-1,2,3,4- tetrahydroisoquinoline I2 Solifenacin Base R3->I2 R4 Succinic Acid P1 Solifenacin Succinate R4->P1 I1->I2 + (S)-Tetrahydroisoquinoline (DCM, 0°C to RT) I2->P1 + Succinic Acid (Ethyl Acetate)

Synthesis of Solifenacin Succinate via a chloroformate intermediate.

Comparative Summary of Synthetic Routes

FeatureCDT Activation RouteChloroformate Intermediate RouteTransesterification Route
Procedure Type One-PotTwo-StepOne-Step
Key Reagents CDT, TriethylamineDiphosgene/PhosgeneSodium Hydride/Hydroxide
Overall Yield 76-88%[1]~60-63%[2]~51%[5]
Purity High (>99.5%)[1]GoodVariable, requires purification
Advantages High yield, simple work-up, suitable for industrial scale[1][3]Reliable, good yields[1]Classic, avoids toxic activators
Disadvantages Cost of CDTUse of hazardous phosgene derivatives[1]Lower yields, potential side reactions[6]

Conclusion

The use of (R)-(-)-3-Quinuclidinol is fundamental to the stereospecific synthesis of Solifenacin.[1] The choice between synthetic routes depends on factors such as the desired yield, purity requirements, scalability, and the capability to handle hazardous reagents.[1] The one-pot procedure using CDT activation offers high yields and purity with simpler work-up procedures, making it highly suitable for industrial production.[1][3] The chloroformate intermediate route provides a reliable alternative, also resulting in good yields, while the transesterification method, though classic, generally results in lower yields and may require more rigorous purification.[1][5][6] Researchers should evaluate these protocols based on their specific laboratory capabilities and project goals.

References

Application Notes and Protocols for the Large-Scale Synthesis of (R)-3-Quinuclidinol for Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Quinuclidinol is a pivotal chiral intermediate in the synthesis of numerous pharmaceuticals, including the muscarinic receptor antagonists solifenacin and revatropate, and the muscarinic agonist cevimeline.[1][2] The stereochemistry at the C3 position of the quinuclidine ring is critical for the therapeutic efficacy of these drugs, making the enantioselective synthesis of the (R)-enantiomer a crucial step in their manufacturing.[2]

This document provides a comprehensive overview of the principal large-scale synthetic routes to (R)-3-Quinuclidinol, including detailed experimental protocols and comparative data to guide researchers and process chemists in selecting the optimal manufacturing strategy.

Overview of Synthetic Strategies

Several methodologies have been developed for the industrial production of (R)-3-Quinuclidinol, each with distinct advantages and challenges. The primary approaches include:

  • Synthesis of Racemic (±)-3-Quinuclidinol and Subsequent Kinetic Resolution: This classical chemical approach involves the non-stereoselective synthesis of the racemic alcohol, followed by the separation of the enantiomers.

  • Asymmetric Hydrogenation of 3-Quinuclidinone: This method employs a chiral catalyst to directly reduce the prochiral ketone, 3-quinuclidinone, to the desired (R)-enantiomer.

  • Biocatalytic (Enzymatic) Asymmetric Reduction of 3-Quinuclidinone: This green chemistry approach utilizes enzymes, either as isolated proteins or within whole-cell systems, to achieve highly stereoselective reduction.

The selection of a synthetic route is a trade-off between factors such as yield, enantiomeric excess, cost, scalability, and environmental impact.[3]

Data Presentation: Comparison of Large-Scale Synthesis Methods

The following table summarizes quantitative data from various reported methods for the synthesis of (R)-3-Quinuclidinol, allowing for a direct comparison of their efficacy.

MethodCatalyst/EnzymeSubstrateTypical Yield (%)Enantiomeric Excess (ee, %)Key AdvantagesKey Challenges
Enzymatic Kinetic Resolution Aspergillus melleus protease(±)-n-butyl-3-quinuclidinol~42% (overall)96%High enantioselectivity, mild reaction conditions.Theoretical maximum yield of 50%, requires additional esterification and hydrolysis steps, and racemization of the unwanted enantiomer.[4]
Asymmetric Hydrogenation RuBr₂--INVALID-LINK--3-Quinuclidinone85-95%88-90% (>99% after recrystallization)[2][5]High atom economy, direct route to the desired enantiomer, high throughput.[2]High cost of chiral catalysts, requires high-pressure hydrogenation equipment, potential for heavy metal contamination.[4]
Biocatalytic Reduction (Whole-Cell) Agrobacterium radiobacter (ArQR)3-QuinuclidinoneHighExcellent (>99%)High yield and enantioselectivity, mild reaction conditions, environmentally benign.[6]Requires a cofactor regeneration system, potential for enzyme inhibition at high substrate concentrations.[5]
Biocatalytic Reduction (Whole-Cell) Kaistia granuli (KgQR) with GDH co-expression3-Quinuclidinone>95%>99.9%Extremely high space-time yield, high substrate tolerance.Requires development of a robust whole-cell biocatalyst.
Biocatalytic Reduction (Whole-Cell) Microbacterium luteolum (QNR) with LSADH (immobilized)3-Quinuclidinone100%>99.9%High conversion at high substrate concentration.[4]Immobilization of the biocatalyst can add cost and complexity.

Experimental Protocols

Protocol 1: Synthesis of the Precursor, 3-Quinuclidinone

The synthesis of the starting material, 3-quinuclidinone, is a critical first step for asymmetric hydrogenation and biocatalytic reduction routes. A common industrial method involves a Dieckmann condensation of a substituted piperidine derivative.[1][3]

Step 1a: Synthesis of 1-Carbethoxymethyl-4-carbethoxypiperidine

  • To a solution of ethyl isonipecotate (10.0 g, 0.063 mol) and triethylamine (9.6 g, 0.095 mol) at 30-35°C, add ethyl chloroacetate (9.2 g, 0.075 mol) dropwise over 10 minutes.[4]

  • Stir the reaction mixture for 4 hours at 60-70°C, monitoring completion by gas chromatography (GC).[4]

  • Dilute the reaction mixture with water (60 ml) at 35-40°C and stir for 1 hour.[4]

  • Separate the aqueous and organic layers, and wash the organic layer with water (60 ml).[4]

  • Remove residual ethyl chloroacetate under reduced pressure to yield the product as a yellowish oil (yield: 95.0%).[4]

Step 1b: Dieckmann Condensation and Decarboxylation to 3-Quinuclidinone

  • Add a solution of 1-carbethoxymethyl-4-carbethoxypiperidine (20.0 g, 0.082 mol) in toluene (10 ml) dropwise to a suspension of potassium tertiary butoxide (14.0 g, 0.125 mol) in toluene (50 ml) and THF (5 ml) at reflux over 3 hours.[1]

  • Stir the mixture at reflux for an additional 3 hours.[1]

  • Add dilute sulfuric acid (13 ml in 40 ml water) dropwise to the reaction mass at 50°C and stir for 1 hour.[1]

  • Collect the aqueous layer, heat to reflux, and maintain for 6 hours.[1]

  • Adjust the pH of the mixture to 10.5 with a 50% sodium hydroxide solution at room temperature and stir for 1 hour.[1]

  • Extract the reaction mass with chloroform (3 x 50 ml).[1]

  • Dry the combined organic layers over sodium sulfate and distill off the solvent under reduced pressure to give crude 3-quinuclidinone.[1]

  • Purify the crude product by recrystallization from hexane to yield a white crystalline solid (yield: 69.0%).[1]

Protocol 2: Large-Scale Asymmetric Hydrogenation of 3-Quinuclidinone

This protocol is based on the use of a chiral Ruthenium catalyst for the direct, enantioselective reduction of 3-quinuclidinone.[5][7]

  • Reactor Preparation: Under an inert nitrogen atmosphere, charge a high-pressure reactor with the chiral Ruthenium catalyst (e.g., RuBr₂--INVALID-LINK--) at a substrate-to-catalyst molar ratio of up to 100,000:1.[5][7]

  • Charging Reagents: Add 3-quinuclidinone hydrochloride and anhydrous ethanol to the reactor.[5]

  • Base Addition: Add a suitable base, such as potassium tert-butoxide, to the reaction mixture.[5]

  • Hydrogenation: Seal the reactor and purge with high-purity hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 15 atm).[5]

  • Reaction: Heat the reactor to the target temperature (e.g., 30-45°C) and begin vigorous stirring. Monitor the reaction progress by hydrogen uptake and/or periodic sampling and analysis (GC or HPLC).[5]

  • Work-up: Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.[2]

  • Catalyst Removal: Filter the reaction mixture to remove the catalyst.[2]

  • Isolation and Purification: Concentrate the filtrate under reduced pressure. Purify the crude (R)-3-Quinuclidinol by recrystallization from a suitable solvent to achieve high chemical and enantiomeric purity.[2]

Protocol 3: Large-Scale Whole-Cell Biocatalytic Reduction of 3-Quinuclidinone

This protocol outlines a typical whole-cell biocatalytic process for the production of (R)-3-Quinuclidinol using recombinant E. coli expressing a 3-quinuclidinone reductase and a cofactor regenerating enzyme (e.g., glucose dehydrogenase).[8][9]

  • Biocatalyst Preparation: Culture recombinant E. coli cells carrying the genes for the 3-quinuclidinone reductase and glucose dehydrogenase in a suitable fermentation medium. Induce protein expression and harvest the cells by centrifugation.[10]

  • Reaction Setup: In a bioreactor, prepare a suspension of the whole-cell biocatalyst in a suitable buffer (e.g., potassium phosphate buffer, pH 7.0).[8]

  • Substrate Addition: Add 3-quinuclidinone and the co-substrate for cofactor regeneration (e.g., glucose) to the cell suspension.[8]

  • Bioconversion: Maintain the reaction mixture at a controlled temperature (e.g., 30°C) with agitation. Monitor the conversion of 3-quinuclidinone to (R)-3-Quinuclidinol using a suitable analytical method (e.g., HPLC or GC).[8]

  • Downstream Processing:

    • Cell Removal: Once the reaction is complete, separate the cells from the reaction broth by centrifugation or filtration.[9]

    • Extraction: Extract the (R)-3-Quinuclidinol from the clarified broth using an appropriate organic solvent (e.g., chloroform or ethyl acetate).[9]

    • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization.[1]

Visualizations

Synthesis of 3-Quinuclidinone

G cluster_0 Step 1a: N-Alkylation cluster_1 Step 1b: Dieckmann Condensation & Decarboxylation Ethyl_isonipecotate Ethyl isonipecotate Intermediate_1 1-Carbethoxymethyl-4-carbethoxypiperidine Ethyl_isonipecotate->Intermediate_1 Ethyl_chloroacetate Ethyl chloroacetate Ethyl_chloroacetate->Intermediate_1 Triethylamine Triethylamine Triethylamine->Intermediate_1 Quinuclidinone 3-Quinuclidinone Intermediate_1->Quinuclidinone Potassium_tert_butoxide Potassium tert-butoxide Potassium_tert_butoxide->Quinuclidinone Sulfuric_acid H₂SO₄ (aq) Sulfuric_acid->Quinuclidinone Sodium_hydroxide NaOH (aq) Sodium_hydroxide->Quinuclidinone

Caption: Synthesis pathway for the precursor, 3-quinuclidinone.

Comparison of Synthetic Routes to (R)-3-Quinuclidinol

G cluster_0 Starting Material cluster_1 Asymmetric Hydrogenation cluster_2 Biocatalytic Reduction Quinuclidinone 3-Quinuclidinone Asym_Hydrog Asymmetric Hydrogenation Quinuclidinone->Asym_Hydrog Biocat_Red Biocatalytic Reduction Quinuclidinone->Biocat_Red R_Quinuclidinol_1 (R)-3-Quinuclidinol Asym_Hydrog->R_Quinuclidinol_1 Ru_catalyst Chiral Ru Catalyst Ru_catalyst->Asym_Hydrog H2 H₂ H2->Asym_Hydrog R_Quinuclidinol_2 (R)-3-Quinuclidinol Biocat_Red->R_Quinuclidinol_2 Enzyme Reductase (Whole-cell) Enzyme->Biocat_Red Cofactor_Regen Cofactor Regeneration Cofactor_Regen->Biocat_Red

Caption: Direct asymmetric routes to (R)-3-Quinuclidinol.

Whole-Cell Biocatalysis Workflow

G cluster_0 Upstream Processing cluster_1 Bioconversion cluster_2 Downstream Processing Gene_Cloning Gene Cloning (Reductase, GDH) Transformation Transformation into E. coli Gene_Cloning->Transformation Fermentation Fermentation & Induction Transformation->Fermentation Cell_Harvesting Cell Harvesting Fermentation->Cell_Harvesting Bioreactor Bioreactor Setup Cell_Harvesting->Bioreactor Substrate_Addition Addition of 3-Quinuclidinone & Glucose Bioreactor->Substrate_Addition Reaction Controlled Reaction Substrate_Addition->Reaction Cell_Separation Cell Separation Reaction->Cell_Separation Extraction Solvent Extraction Cell_Separation->Extraction Purification Crystallization Extraction->Purification Final_Product (R)-3-Quinuclidinol Purification->Final_Product

Caption: Workflow for whole-cell biocatalytic synthesis.

References

Application Notes and Protocols for Ruthenium-Catalyzed Asymmetric Hydrogenation for (R)-3-Quinuclidinol Production

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-3-Quinuclidinol is a crucial chiral building block in the synthesis of a variety of pharmaceuticals, including active pharmaceutical ingredients (APIs) targeting muscarinic M1 and M3 receptors.[1] Its stereospecific synthesis is of paramount importance, and ruthenium-catalyzed asymmetric hydrogenation of 3-quinuclidinone has emerged as a highly efficient and scalable method to produce the desired (R)-enantiomer with high enantiomeric purity and yield.[2][3] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-3-Quinuclidinol.

Reaction Principle

The core of this process is the enantioselective reduction of the prochiral ketone, 3-quinuclidinone, to the chiral alcohol, (R)-3-Quinuclidinol. This is achieved using a chiral ruthenium catalyst, which creates a chiral environment for the hydrogenation reaction, favoring the formation of one enantiomer over the other. The general reaction is depicted below:

G cluster_reactants Reactants cluster_products Product 3-Quinuclidinone R_3_Quinuclidinol 3-Quinuclidinone->R_3_Quinuclidinol [Ru]-catalyst, Base, Solvent H2 H₂

Caption: Asymmetric hydrogenation of 3-quinuclidinone to (R)-3-Quinuclidinol.

Catalytic Systems

Several ruthenium-based catalytic systems have been successfully employed for the asymmetric hydrogenation of 3-quinuclidinone. A notable example is the use of a RuBr₂--INVALID-LINK-- complex, which has demonstrated high efficiency and enantioselectivity.[4][5] Other effective catalysts include those based on BINAP and its derivatives.[6][7] The choice of ligand is critical in achieving high enantiomeric excess (e.e.).

Data Presentation

The following table summarizes the performance of a key ruthenium catalyst in the asymmetric hydrogenation of 3-quinuclidinone.

CatalystSubstrate/Catalyst Ratio (mol/mol)SolventBasePressure (atm H₂)Temperature (°C)Time (h)Conversion (%)e.e. (%)Reference
RuBr₂--INVALID-LINK--100,000EthanolBase1530-454>9988-90[4][5]

Note: The enantiomeric excess can be readily increased to >99% through recrystallization of the product.[4][5]

Experimental Protocols

The following is a detailed protocol for the asymmetric hydrogenation of 3-quinuclidinone using a chiral ruthenium catalyst.

Materials:

  • 3-Quinuclidinone

  • Chiral Ruthenium Catalyst (e.g., RuBr₂--INVALID-LINK--)

  • Anhydrous Ethanol

  • Suitable Base (e.g., Potassium tert-butoxide)

  • High Purity Hydrogen Gas

  • Inert Gas (Argon or Nitrogen)

  • High-Pressure Reactor

Procedure:

  • Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and equipped with a magnetic stir bar.

  • Inerting: Purge the reactor with an inert gas (argon or nitrogen) to remove any air and moisture.

  • Charging the Reactor: Under the inert atmosphere, charge the reactor with 3-quinuclidinone, the chiral ruthenium catalyst (at a substrate-to-catalyst molar ratio of 100,000:1), and anhydrous ethanol.[3][4]

  • Addition of Base: Add the base to the reaction mixture.

  • Sealing and Purging: Seal the reactor and purge it several times with high-purity hydrogen gas.

  • Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 15 atm) and heat the reaction mixture to the specified temperature (e.g., 30-45 °C) with constant stirring.[4][5]

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (approximately 4 hours).[8]

  • Work-up:

    • Once the reaction is complete, carefully vent the hydrogen gas.

    • Remove the solvent under reduced pressure.

    • The residue can be further purified by recrystallization from a suitable solvent like acetone to enhance the enantiomeric excess.[1][9]

Visualizations

Experimental Workflow

G cluster_prep Reactor Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring and Work-up A Clean and Dry Reactor B Purge with Inert Gas A->B C Charge Reactants and Catalyst B->C D Add Base C->D E Seal and Purge with H₂ D->E F Pressurize and Heat E->F G Monitor Reaction Progress (GC/HPLC) F->G H Vent H₂ and Remove Solvent G->H I Recrystallization for Purification H->I J Product Analysis (Yield, e.e.) I->J

Caption: Experimental workflow for asymmetric hydrogenation.

Catalytic Cycle

G Ru_Catalyst [Ru]-H (Active Catalyst) Substrate_Complex [Ru]-H(3-Quinuclidinone) Ru_Catalyst->Substrate_Complex + 3-Quinuclidinone Transition_State Transition State Substrate_Complex->Transition_State + H₂ Product_Complex [Ru]-(R)-3-Quinuclidinol Transition_State->Product_Complex Product_Complex->Ru_Catalyst - (R)-3-Quinuclidinol R_3_Quinuclidinol (R)-3-Quinuclidinol Product_Complex->R_3_Quinuclidinol

Caption: Simplified catalytic cycle for hydrogenation.

Safety Precautions

  • High-pressure hydrogenation reactions should be conducted in a specialized high-pressure laboratory with appropriate safety measures, including a blast shield.

  • Proper training is essential before operating an autoclave.

  • Ruthenium catalysts and organic solvents should be handled in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Ruthenium-catalyzed asymmetric hydrogenation is a robust and highly effective method for the production of (R)-3-Quinuclidinol. The protocols and data provided in this document serve as a comprehensive guide for researchers and professionals in the field. The high enantioselectivity and scalability of this method make it an attractive choice for the synthesis of this key pharmaceutical intermediate.

References

Application Notes and Protocols for the Enzymatic Synthesis of (R)-3-Quinuclidinol via Cofactor Regeneration Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Quinuclidinol is a pivotal chiral intermediate in the synthesis of numerous pharmaceuticals, including active pharmaceutical ingredients (APIs) such as solifenacin, revatropate, and aclidinium bromide. The stereochemistry of this building block is critical for the therapeutic efficacy of the final drug product. Traditional chemical synthesis routes to (R)-3-Quinuclidinol often face challenges related to the use of hazardous reagents, harsh reaction conditions, and insufficient enantioselectivity, necessitating complex purification steps.

Biocatalytic synthesis, employing stereoselective enzymes, presents a green and highly efficient alternative. Specifically, the asymmetric reduction of the prochiral ketone, 3-quinuclidinone, catalyzed by ketoreductases (KREDs) or 3-quinuclidinone reductases (QNRs), can yield (R)-3-Quinuclidinol with exceptional enantiomeric excess (>99% ee) under mild, aqueous conditions. A key challenge in these enzymatic reductions is the stoichiometric requirement for expensive nicotinamide cofactors (NADH or NADPH). To overcome this economic barrier, cofactor regeneration systems are employed to continuously replenish the reduced cofactor in situ. This document provides detailed application notes and protocols for the synthesis of (R)-3-Quinuclidinol using whole-cell biocatalysts that co-express a reductase and a cofactor-regenerating enzyme.

Principle of the Biocatalytic System

The most common and effective approach involves a whole-cell biocatalyst, typically recombinant Escherichia coli, engineered to co-express two key enzymes:

  • A 3-Quinuclidinone Reductase: This enzyme stereoselectively reduces 3-quinuclidinone to (R)-3-Quinuclidinol, consuming a nicotinamide cofactor (e.g., NADPH) in the process, which is oxidized to NADP+.

  • A Cofactor-Regenerating Enzyme: This enzyme regenerates the consumed NADPH from NADP+ by oxidizing a sacrificial co-substrate. A widely used system is Glucose Dehydrogenase (GDH), which oxidizes glucose to gluconolactone. Another common system utilizes an alcohol dehydrogenase (ADH) to oxidize a co-substrate like isopropanol to acetone.[1]

This coupled-enzyme system allows for the use of catalytic amounts of the expensive cofactor, making the overall process economically viable for large-scale production.

Data Presentation: Performance of Various Whole-Cell Biocatalyst Systems

The following table summarizes the performance of different whole-cell biocatalyst systems for the synthesis of (R)-3-Quinuclidinol, highlighting key quantitative data for easy comparison.

Reductase EnzymeSource OrganismCofactor Regeneration EnzymeSubstrate Conc. (g/L)Conversion (%)Enantiomeric Excess (ee) (%)Space-Time Yield (g L⁻¹ d⁻¹)Reference
KgQRKaistia granuliGlucose Dehydrogenase (GDH)242>99>991934.4[2][3]
ArQRAgrobacterium radiobacterGlucose Dehydrogenase (GDH)486>99>99.91505.5[4][5]
RrQRRhodotorula rubraGlucose Dehydrogenase (GDH)618 mM (~100)~100>99.9Not Reported[6]
QNRMicrobacterium luteolumLeifsonia Alcohol Dehydrogenase (LSADH)150 (15% w/v)100>99.9Not Reported[1][7]
AtQRAgrobacterium tumefaciensSoluble Hydrogenase (H₂-driven)50 mM (~6.25)>99>99Not Reported[8]

Experimental Protocols

The following sections provide detailed protocols for the production of the whole-cell biocatalyst, the enzymatic synthesis of (R)-3-Quinuclidinol, and the analysis of the product.

Protocol 1: Preparation of Whole-Cell Biocatalyst (E. coli Co-expressing Reductase and GDH)

This protocol describes the preparation of a recombinant E. coli whole-cell biocatalyst.

1. Gene Cloning and Expression Vector Construction:

  • The gene encoding the desired 3-quinuclidinone reductase (e.g., from Kaistia granuli or Agrobacterium radiobacter) is synthesized or amplified via PCR.
  • The gene for a suitable glucose dehydrogenase (e.g., from Bacillus megaterium) is similarly obtained.
  • These genes are cloned into a suitable E. coli expression vector or a set of compatible vectors (e.g., pET series vectors). A common strategy is to place both genes under the control of an inducible promoter (e.g., T7 promoter) in a single plasmid to ensure coordinated expression.[3]

2. Transformation into E. coli Host:

  • The constructed expression vector(s) are transformed into a suitable E. coli expression strain, such as BL21(DE3).[3]

3. Cultivation and Induction:

  • Inoculate a single colony of the transformed E. coli into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin or ampicillin).
  • Incubate overnight at 37°C with shaking at 200 rpm.
  • Use the overnight culture to inoculate a larger volume (e.g., 1 L) of a rich medium like Terrific Broth (TB) containing the same antibiotic.
  • Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[3]
  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.[3]
  • Reduce the temperature to 16-25°C and continue cultivation for another 12-24 hours to promote the formation of soluble, active enzymes.[3]

4. Cell Harvesting:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[3]
  • Discard the supernatant and wash the cell pellet with a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0).
  • The resulting cell paste can be used immediately or stored at -80°C for future use.

Protocol 2: Enzymatic Synthesis of (R)-3-Quinuclidinol

This protocol details the whole-cell biocatalytic reduction of 3-quinuclidinone.

1. Reaction Setup:

  • In a temperature-controlled reactor, prepare the reaction mixture with the following components:
  • 100-200 mM Potassium Phosphate Buffer (pH 7.0-8.0).[4][5]
  • 3-Quinuclidinone hydrochloride (substrate): Concentration can range from 50 g/L to over 200 g/L, depending on the robustness of the biocatalyst. For high concentrations, fed-batch addition is recommended to avoid substrate inhibition.[2][4]
  • Glucose (co-substrate for GDH): A molar excess (e.g., 1.2-1.5 equivalents) relative to the substrate is typically used.[4]
  • NAD⁺ or NADP⁺ (cofactor): A catalytic amount, typically 0.1-1 mM.[5]
  • Recombinant E. coli cells (wet cell weight): Typically 5-10% (w/v).

2. Biotransformation:

  • Incubate the reaction mixture at a controlled temperature, generally around 30°C, with sufficient agitation to keep the cells in suspension.[4]
  • Monitor the pH of the reaction and maintain it around 7.0-8.0. The oxidation of glucose to gluconolactone generates gluconic acid, which will lower the pH. A pH controller that automatically adds a base (e.g., NaOH or NH₄OH) is recommended for large-scale reactions.
  • The reaction progress can be monitored by periodically taking samples and analyzing the consumption of 3-quinuclidinone and the formation of (R)-3-Quinuclidinol by HPLC or GC.[9]

3. Product Isolation and Purification:

  • Once the reaction is complete (typically within 3-24 hours), terminate the reaction by removing the biocatalyst via centrifugation or filtration.[4]
  • Adjust the pH of the supernatant to >10 with a base such as NaOH or K₂CO₃.[3][4]
  • Extract the (R)-3-Quinuclidinol from the aqueous phase using an organic solvent like chloroform, ethyl acetate, or dichloromethane. Repeat the extraction multiple times for maximum recovery.[3][4]
  • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter.
  • Remove the solvent under reduced pressure to obtain the crude (R)-3-Quinuclidinol.
  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., acetone) or by column chromatography.[4]

Protocol 3: Analysis of Enantiomeric Excess by Chiral HPLC

This protocol describes a method for determining the enantiomeric purity of the synthesized (R)-3-Quinuclidinol. Direct analysis of 3-quinuclidinol enantiomers is challenging; therefore, pre-column derivatization is often employed.[1][10]

1. Derivatization:

  • Dissolve a known amount of the purified product in a suitable solvent (e.g., dichloromethane).
  • Add a derivatizing agent such as benzoyl chloride in the presence of a base (e.g., triethylamine or pyridine) to form the corresponding benzoyl ester derivatives of the (R)- and (S)-enantiomers.[1]
  • Quench the reaction and prepare the sample for HPLC analysis.

2. HPLC Conditions:

  • Column: A polysaccharide-based chiral stationary phase, such as Chiralpak IC (250 x 4.6 mm, 5 µm).[1]
  • Mobile Phase: An isocratic mixture of n-hexane, ethanol, and 2-propanol with a small amount of an amine modifier like diethylamine (e.g., 80:8:12:0.4 v/v/v/v).[11][12]
  • Flow Rate: 0.8 - 1.0 mL/min.[1]
  • Column Temperature: 15-25°C.[1]
  • Detection: UV at 230 nm.[11][12]
  • Injection Volume: 10 µL.[1]

3. Calculation of Enantiomeric Excess (ee):

  • The enantiomeric excess is calculated using the peak areas of the two enantiomers from the chromatogram:
  • ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Visualizations

Signaling Pathway: Whole-Cell Biocatalytic System

Enzymatic_Synthesis cluster_cell E. coli Whole-Cell Biocatalyst cluster_cofactor Cofactor Cycle cluster_reaction Reaction Environment KRED 3-Quinuclidinone Reductase (KRED) Product (R)-3-Quinuclidinol KRED->Product Exits Cell GDH Glucose Dehydrogenase (GDH) Gluconolactone Gluconolactone GDH->Gluconolactone Exits Cell NADP NADP+ NADPH NADPH NADP->NADPH GDH NADPH->NADP KRED Substrate 3-Quinuclidinone Substrate->KRED Enters Cell Glucose Glucose Glucose->GDH Enters Cell

Caption: Whole-cell biocatalysis for (R)-3-Quinuclidinol synthesis with GDH cofactor regeneration.

Experimental Workflow

Workflow cluster_upstream Upstream Processing cluster_biocatalysis Biocatalysis cluster_downstream Downstream Processing cluster_analysis Analysis Cloning Gene Cloning & Vector Construction Transformation Transformation into E. coli Cloning->Transformation Cultivation Cultivation & Induction Transformation->Cultivation Harvesting Cell Harvesting Cultivation->Harvesting Reaction Asymmetric Reduction in Bioreactor Harvesting->Reaction Separation Cell Separation Reaction->Separation Extraction Product Extraction Separation->Extraction Purification Purification (e.g., Recrystallization) Extraction->Purification Analysis Chiral HPLC/GC Analysis (ee Determination) Purification->Analysis

Caption: General experimental workflow for the enzymatic synthesis of (R)-3-Quinuclidinol.

References

Application Notes and Protocols: Derivatization of (R)-3-Quinuclidinol for Chiral Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-3-Quinuclidinol is a vital chiral building block in the synthesis of numerous pharmaceutical compounds, including active pharmaceutical ingredients (APIs) like solifenacin and revatropate.[1][2][3] The stereochemistry of such compounds is critical, as different enantiomers can exhibit distinct pharmacological, pharmacokinetic, and toxicological profiles.[2][4] Consequently, regulatory agencies often mandate the marketing of a single, active enantiomer, making robust enantioselective analysis essential for quality control.[2]

Direct analysis of 3-Quinuclidinol by Gas Chromatography (GC) is challenging due to its high polarity and low volatility, which often results in poor chromatographic peak shapes and low sensitivity.[1][5][6] Derivatization is a crucial pre-analytical step that chemically modifies the analyte to improve its chromatographic behavior.[7][8] By targeting the active hydrogen of the hydroxyl group, derivatization reduces polarity and increases volatility, enabling reliable and sensitive GC analysis.[1][9] This document provides detailed protocols for the derivatization of (R)-3-Quinuclidinol for chiral GC analysis.

Derivatization Strategies

The primary goal of derivatization in this context is to replace the active hydrogen on the hydroxyl group of the 3-Quinuclidinol molecule. The most common and effective strategies are acylation and silylation.[1]

  • Acylation: This process involves reacting the alcohol functional group with an acylating agent, such as an acid anhydride or an acyl chloride, to form a more volatile and less polar ester derivative.[1][10] Fluorinated acylating agents are particularly useful as they can enhance detector sensitivity, especially for Electron Capture Detection (ECD).[7][8]

  • Silylation: As one of the most common derivatization techniques for GC, silylation replaces the active hydrogen with a trimethylsilyl (TMS) group.[1][11] Silyl derivatives are typically more volatile, less polar, and more thermally stable than the parent compound, leading to improved GC separation.[11]

The selection of the derivatization reagent influences retention time, mass spectrometric fragmentation patterns, and the overall sensitivity of the analysis.[1]

Quantitative Data Summary

The choice of acylating agent significantly impacts the retention time (RT) of the derivatized 3-Quinuclidinol. The following table summarizes the retention times for various acylated derivatives, demonstrating the ability to tune the chromatographic separation.

Derivative NameAcylating AgentRetention Time (min)
Acetyl-3-QuinuclidinolAcetic Anhydride15.9[6]
Benzoyl-3-QuinuclidinolBenzoyl Chloride24.9[6]
Pentafluorobenzoyl-3-QuinuclidinolPentafluorobenzoyl Chloride22.8[6]
3,5-Bis(trifluoromethyl)benzoyl-3-Quinuclidinol3,5-Bis(trifluoromethyl)benzoyl Chloride22.1[6]
Underivatized 3-Quinuclidinol (for comparison)N/A~13.5 (at >10 µg/mL) or broad peak at ~15-15.5 (at <5 µg/mL)[6]

Experimental Workflows and Reactions

The overall process from sample preparation to analysis follows a structured workflow. The derivatization step is central to preparing 3-Quinuclidinol for GC analysis.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing (R)-3-Quinuclidinol Extract Extraction & Drying (SPE or LLE) Sample->Extract Deriv Add Derivatization Reagent (e.g., Acyl Chloride, BSTFA) Extract->Deriv Dried Residue React Incubate (Heat as required) Deriv->React Inject Inject into Chiral GC React->Inject Derivatized Sample Analyze Separation & Detection (GC-MS / GC-FID / GC-ECD) Inject->Analyze

Caption: General experimental workflow for the derivatization and GC analysis of 3-Quinuclidinol.

The chemical reactions underlying the main derivatization strategies are fundamental to the success of the analysis.

Caption: Logical diagram of acylation and silylation derivatization reactions of (R)-3-Quinuclidinol.

Experimental Protocols

Protocol 1: Acylation with Benzoyl Chloride

This protocol forms a benzoyl ester derivative of 3-Quinuclidinol. The method is adapted from established procedures for the acylation of alcohols.[1][6][12]

Materials:

  • (R)-3-Quinuclidinol standard or extracted sample residue

  • Benzoyl Chloride

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine (TEA) as a base/acid scavenger

  • Nitrogen gas for drying

  • GC vials (2 mL)

Procedure:

  • Sample Preparation: Ensure the sample containing 3-Quinuclidinol is free of water. If extracted from an aqueous matrix, dry the organic extract over anhydrous sodium sulfate or evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction: a. To the dried residue in a GC vial, add 100 µL of anhydrous DCM. b. Add 1.2 equivalents of a base (e.g., TEA).[1] c. Add 1.1 - 1.2 equivalents of benzoyl chloride dropwise while vortexing.[1][6] d. Cap the vial tightly and vortex for 30 seconds.

  • Incubation: Let the reaction proceed at ambient temperature for 30 minutes, or heat at 60 °C for 20 minutes to ensure completion.[9]

  • Work-up (Optional): To remove the acid byproduct and excess reagent, wash the mixture with 1 mL of deionized water. Dry the organic layer over anhydrous magnesium sulfate.[9] This step is crucial to prevent damage to the GC column.[8]

  • Analysis: The resulting solution containing the benzoyl-3Q derivative can be directly injected into the GC-MS system.

Protocol 2: Silylation with BSTFA + 1% TMCS

This protocol forms a trimethylsilyl (TMS) ether derivative, which is highly volatile and ideal for GC analysis.[1]

Materials:

  • (R)-3-Quinuclidinol standard or extracted sample residue

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Acetonitrile or Pyridine

  • Nitrogen gas for drying

  • GC vials (2 mL) with inserts

Procedure:

  • Sample Preparation: The sample must be completely anhydrous, as silylating reagents are highly sensitive to moisture.[8] Dry the sample residue thoroughly under nitrogen.

  • Derivatization Reaction: a. To the dried residue, add 100 µL of anhydrous acetonitrile or pyridine.[1][9] b. Add 50-100 µL of BSTFA + 1% TMCS.[1][9] c. Cap the vial tightly and vortex the mixture for 30 seconds.

  • Incubation: Heat the reaction mixture at 80°C for 75-120 minutes to ensure an optimal signal.[1][5] For less hindered alcohols, heating at 60°C for 20 minutes may be sufficient.[9]

  • Analysis: Cool the reaction vial to room temperature before injection. The sample is now ready for GC-MS analysis.

GC-MS Analysis Parameters

While the optimal parameters depend on the specific instrument and chiral column, the following provides a general starting point based on published methods.[6]

  • GC System: Agilent 6890 or similar.

  • Chiral Column: A cyclodextrin-based chiral capillary column (e.g., CP Chirasil-DEX CB, Rt-βDEX series) is recommended for enantiomeric separation.[10][13]

  • Carrier Gas: Helium at a constant flow rate (e.g., 0.8 mL/min).

  • Injector: Split/splitless injector at 250°C.

  • Oven Program: 40°C hold for 3 min, ramp at 8°C/min to 300°C, hold for 3 min.[6]

  • MS Detector:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: m/z 40-550.

Derivatization of (R)-3-Quinuclidinol is an essential step for reliable and sensitive chiral analysis by gas chromatography. Both acylation and silylation are effective strategies that transform the polar, non-volatile alcohol into a derivative with superior chromatographic properties. Acylation, particularly with fluorinated reagents, can offer the additional benefit of enhanced detector sensitivity. The provided protocols offer robust starting points for method development, enabling researchers to accurately quantify the enantiomeric composition of this pharmaceutically important intermediate.

References

Application of (R)-3-Quinuclidinol Derivatives in Developing Treatments for Alzheimer's Disease: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of (R)-3-Quinuclidinol derivatives, specifically focusing on the promising compound 3-((6-(phenylethynyl)pyridin-3-yl)oxy)quinuclidine (EQ-04) , in the research and development of novel therapeutics for Alzheimer's disease (AD). The core of this strategy revolves around the positive allosteric modulation of the α7 nicotinic acetylcholine receptor (α7 nAChR), a key target implicated in the pathophysiology of AD.

Introduction and Rationale

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and cognitive decline. One of the critical neurochemical deficits in AD is the impairment of the cholinergic system. The α7 nicotinic acetylcholine receptor (nAChR) has emerged as a promising therapeutic target due to its high affinity for Aβ and its role in modulating neuronal survival, synaptic plasticity, and neuroinflammation.

(R)-3-Quinuclidinol serves as a crucial chiral building block for the synthesis of various pharmacologically active compounds. Its rigid bicyclic structure is a key feature in the design of ligands targeting nicotinic acetylcholine receptors. EQ-04, a derivative of (R)-3-Quinuclidinol, has been identified as a potent and selective positive allosteric modulator (PAM) of the α7 nAChR. PAMs do not activate the receptor directly but enhance the response of the receptor to its endogenous agonist, acetylcholine. This approach offers a more nuanced modulation of receptor activity compared to direct agonists, potentially reducing the risk of receptor desensitization and other side effects.

The application of (R)-3-Quinuclidinol-based compounds like EQ-04 in AD research is focused on two primary objectives:

  • Neuroprotection: Shielding neurons from the neurotoxic effects of Aβ aggregates.

  • Anti-aggregation: Inhibiting the formation of neurotoxic Aβ oligomers and fibrils.

Mechanism of Action: α7 nAChR Positive Allosteric Modulation

EQ-04 acts as a positive allosteric modulator at the α7 nAChR. In the context of Alzheimer's disease, its mechanism of action is multifaceted:

  • Counteracting Aβ-induced Toxicity: Aβ peptides can bind to α7 nAChRs and dysregulate their function, contributing to synaptic dysfunction and neuronal death. By binding to an allosteric site on the α7 nAChR, EQ-04 potentiates the receptor's response to acetylcholine, thereby restoring normal cholinergic signaling and promoting cell survival pathways.

  • Inhibition of Aβ Aggregation: Evidence suggests that EQ-04 can directly interfere with the aggregation process of Aβ peptides, reducing the formation of toxic oligomers and fibrils.

  • Activation of Pro-Survival Signaling: Activation of α7 nAChRs is known to stimulate downstream signaling cascades, including the JAK2/STAT3 and PI3K/Akt pathways, which are critical for promoting neuronal survival and synaptic plasticity.

Below is a diagram illustrating the proposed signaling pathway for the neuroprotective effects of an α7 nAChR PAM like EQ-04.

G cluster_0 Alzheimer's Pathology cluster_1 Therapeutic Intervention cluster_2 Neuroprotective Signaling Abeta Amyloid-Beta (Aβ) Abeta_agg Aβ Aggregation Abeta->Abeta_agg Toxicity Neurotoxicity Abeta_agg->Toxicity Cell_Survival Neuronal Survival Toxicity->Cell_Survival EQ04 (R)-3-Quinuclidinol Derivative (EQ-04) EQ04->Abeta_agg Inhibition a7nAChR α7 nAChR EQ04->a7nAChR PAM PI3K_Akt PI3K/Akt Pathway a7nAChR->PI3K_Akt JAK2_STAT3 JAK2/STAT3 Pathway a7nAChR->JAK2_STAT3 ACh Acetylcholine ACh->a7nAChR Agonist PI3K_Akt->Cell_Survival Synaptic_Plasticity Synaptic Plasticity PI3K_Akt->Synaptic_Plasticity JAK2_STAT3->Cell_Survival

Signaling pathway of an α7 nAChR PAM in Alzheimer's disease.

Quantitative Data Summary

The following table summarizes the key quantitative data for the (R)-3-Quinuclidinol derivative, EQ-04, in preclinical studies related to Alzheimer's disease.

ParameterValueCell Line / ModelAssayReference
α7 nAChR Modulation
EC50 (Positive Allosteric Modulation)12.6 ± 3.32 µM-Electrophysiology[1]
Neuroprotection
Increase in Cell Viability (vs. Aβ toxicity)37% at 1 nMPC-12 cellsMTT Assay[2]
Anti-Aggregation
Inhibition of Aβ AggregationDemonstrated-Thioflavin T Assay[2]

Experimental Protocols

Detailed protocols for key experiments to evaluate the efficacy of (R)-3-Quinuclidinol derivatives are provided below.

Cell Viability and Neuroprotection Assay (MTT Assay)

This protocol is designed to assess the neuroprotective effects of a test compound against Aβ-induced cytotoxicity in a neuronal-like cell line, such as PC-12.

Materials:

  • PC-12 cells

  • Cell culture medium (e.g., RPMI-1640 supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin)

  • Amyloid-beta (1-42) peptide, pre-aggregated

  • Test compound (e.g., EQ-04) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed PC-12 cells into a 96-well plate at a density of 1 x 104 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the desired concentrations of the test compound to the wells.

  • Aβ Treatment: Immediately after adding the test compound, add pre-aggregated Aβ (final concentration, e.g., 10 µM) to the appropriate wells. Include control wells: cells only, cells + vehicle, cells + Aβ only.

  • Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).

Aβ Aggregation Inhibition Assay (Thioflavin T Assay)

This protocol measures the ability of a test compound to inhibit the aggregation of Aβ peptides in a cell-free system.

Materials:

  • Amyloid-beta (1-42) peptide

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Assay buffer (e.g., 50 mM phosphate buffer, pH 7.4, containing 100 mM NaCl)

  • Test compound (e.g., EQ-04)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

  • Preparation of Aβ: Dissolve Aβ peptide in a suitable solvent (e.g., HFIP) to ensure it is monomeric, then lyophilize. Reconstitute the monomeric Aβ in the assay buffer to the desired final concentration (e.g., 10 µM).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • Test compound at various concentrations

    • Thioflavin T (final concentration, e.g., 10 µM)

    • Aβ solution

  • Incubation and Measurement: Incubate the plate at 37°C with continuous gentle shaking. Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) for a desired period (e.g., 24 hours).

  • Data Analysis: Plot the fluorescence intensity against time to generate aggregation curves. The percentage of inhibition can be calculated by comparing the final fluorescence values of samples with and without the test compound.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical experimental workflow for evaluating a novel (R)-3-Quinuclidinol derivative and the logical relationship of its therapeutic action.

G cluster_0 Preclinical Evaluation Workflow start Compound Synthesis ((R)-3-Quinuclidinol derivative) binding_assay α7 nAChR Binding/ Modulation Assay start->binding_assay aggregation_assay In Vitro Aβ Aggregation Assay start->aggregation_assay cell_viability Cell-Based Neuroprotection Assay binding_assay->cell_viability aggregation_assay->cell_viability in_vivo In Vivo Animal Model Studies cell_viability->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization

Experimental workflow for evaluating (R)-3-Quinuclidinol derivatives.

G cluster_0 Therapeutic Logic AD_pathology Alzheimer's Disease Pathology Abeta_production ↑ Aβ Production & Aggregation AD_pathology->Abeta_production Cholinergic_dysfunction Cholinergic Dysfunction AD_pathology->Cholinergic_dysfunction R3Q_derivative (R)-3-Quinuclidinol Derivative (e.g., EQ-04) a7_pam α7 nAChR PAM Activity R3Q_derivative->a7_pam anti_aggregation Anti-Aggregation Activity R3Q_derivative->anti_aggregation a7_pam->Cholinergic_dysfunction Restores Function neuroprotection Neuroprotection a7_pam->neuroprotection anti_aggregation->neuroprotection cognitive_improvement Cognitive Improvement neuroprotection->cognitive_improvement

Logical relationship of the therapeutic action.

Conclusion

(R)-3-Quinuclidinol and its derivatives, exemplified by EQ-04, represent a promising class of compounds for the development of novel Alzheimer's disease therapeutics. Their mechanism of action, centered on the positive allosteric modulation of the α7 nAChR, addresses key aspects of AD pathology, including Aβ-induced neurotoxicity and aggregation. The protocols and data presented herein provide a framework for researchers to further investigate and optimize these compounds as potential disease-modifying agents for Alzheimer's disease.

Disclaimer: These protocols are intended for research purposes only and should be performed by qualified personnel in a suitably equipped laboratory. Appropriate safety precautions should be taken when handling all chemical and biological materials.

References

Troubleshooting & Optimization

Technical Support Center: Biocatalytic Synthesis of (R)-3-Quinuclidinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield in the biocatalytic synthesis of (R)-3-Quinuclidinol.

Frequently Asked Questions (FAQs)

Q1: What are the primary biocatalytic strategies for producing enantiomerically pure (R)-3-Quinuclidinol?

A1: The main enzymatic method for producing (R)-3-Quinuclidinol is the asymmetric reduction of the prochiral substrate, 3-quinuclidinone. This approach utilizes ketoreductase (KRED) enzymes to directly synthesize the desired (R)-enantiomer, theoretically achieving a 100% yield.[1] Another method is the kinetic resolution of racemic 3-quinuclidinol esters using enzymes like lipases, but the maximum theoretical yield for the desired enantiomer is 50%.[1]

Q2: Why is cofactor regeneration crucial for the asymmetric reduction of 3-quinuclidinone?

A2: Ketoreductases require a hydride source, typically from expensive cofactors like NADH or NADPH, to reduce the ketone substrate.[1][2][3] Using these cofactors in stoichiometric amounts is not economically viable for large-scale synthesis.[4] Cofactor regeneration systems recycle the oxidized cofactor (NAD⁺ or NADP⁺) back to its reduced form (NADH or NADPH) in-situ.[1][2] This allows for the use of only a catalytic amount of the cofactor, making the process economically feasible.[2][4] Common regeneration systems include using a second enzyme like glucose dehydrogenase (GDH) with a cheap co-substrate like glucose.[1][3]

Q3: Which microorganisms are common sources of ketoreductases for (R)-3-Quinuclidinol synthesis?

A3: Several microorganisms are known to produce ketoreductases with high enantioselectivity for (R)-3-Quinuclidinol. These include species from the genera Rhodotorula, Agrobacterium, Kaistia, Microbacterium, Nocardia, and Rhodococcus.[4][5] Enzymes such as those from Rhodotorula rubra (RrQR), Agrobacterium radiobacter (ArQR), and Kaistia algarum (KaKR) have demonstrated high conversion rates and enantiomeric excess.[4][5]

Q4: What is "space-time yield" and why is it an important parameter?

A4: Space-time yield (STY) measures the efficiency of a chemical process, defined as the amount of product formed per unit volume of the reactor per unit of time, often expressed as g L⁻¹ d⁻¹.[2] A high STY is critical for industrial applications as it signifies a more productive and economical process, enabling the production of larger quantities of the target molecule in a shorter time and with smaller reactor volumes.[2]

Troubleshooting Guide

Problem 1: Low or No Conversion of 3-Quinuclidinone
Potential CauseSuggested Solution
Inactive Enzyme Verify the storage conditions and age of the ketoreductase. Perform a small-scale activity assay with a known substrate to confirm enzyme viability.[2]
Suboptimal Reaction Conditions Optimize pH and temperature. The optimal pH for many ketoreductases is around 7.0-8.0, with temperatures ranging from 30°C to 50°C.[1][2] Ensure the buffer system is not inhibiting the enzyme.[3]
Inefficient Cofactor Regeneration Ensure the cofactor (NADH or NADPH) is present. If using an enzyme-coupled system (e.g., GDH), confirm the activity of the regeneration enzyme and the presence of its substrate (e.g., glucose) in sufficient excess.[1][2] The optimal conditions for the regeneration enzyme may differ slightly from the primary ketoreductase.[1]
Substrate Inhibition High concentrations of 3-quinuclidinone can inhibit some ketoreductases.[1][2] Start with a lower substrate concentration or implement a fed-batch approach where the substrate is added portion-wise over time.[1][3]
Poor Cell Permeability (Whole-Cell Biocatalysts) The cell membrane can act as a barrier to the substrate and cofactor. Consider permeabilizing the cells with a low concentration of a detergent (e.g., Triton X-100) or a solvent (e.g., toluene).[1][4]
Presence of Inhibitors Certain metal ions can inhibit enzyme activity. Ensure the reaction medium is free from potential inhibitors or consider adding a chelating agent like EDTA.[2]
Problem 2: Low Enantiomeric Excess (ee) of (R)-3-Quinuclidinol
Potential CauseSuggested Solution
Incorrect Enzyme Choice The inherent stereoselectivity of the chosen ketoreductase may be insufficient. Screen different ketoreductases to find one with higher enantioselectivity for 3-quinuclidinone.[2]
Presence of Contaminating Enzymes In whole-cell systems or crude cell lysates, other endogenous reductases with low or opposite stereoselectivity may be present.[2] Using a purified enzyme can mitigate this issue.[2]
Suboptimal Reaction Conditions Temperature and pH can influence enantioselectivity. In some cases, lowering the reaction temperature can improve the enantiomeric excess.[2]
Racemization of Product Ensure that the reaction or work-up conditions are not causing racemization of the (R)-3-Quinuclidinol product.[2]
Problem 3: Enzyme Instability
Potential CauseSuggested Solution
Harsh Reaction Conditions Extreme pH or high temperatures can lead to enzyme denaturation.[4] Operating at the lower end of the optimal temperature range can improve stability.[2]
Presence of Organic Solvents High concentrations of organic co-solvents, sometimes used for substrate solubility, can denature the enzyme.[2] Screen for enzyme-compatible solvents or use the minimum amount required.[2]
Proteolysis If using cell lysates, endogenous proteases can degrade the ketoreductase. The addition of protease inhibitors can help prevent this.[2][4]
Mechanical Stress Vigorous agitation can lead to enzyme denaturation, particularly for immobilized enzymes. Optimize mixing conditions to be effective but gentle.[2]

Quantitative Data Summary

Table 1: Performance of Various Reductase Enzymes in (R)-3-Quinuclidinol Synthesis

EnzymeSource OrganismExpression HostSubstrate Conc. (mM)Conversion (%)Enantiomeric Excess (ee) (%)Space-Time Yield (g L⁻¹ d⁻¹)Reference
RrQRRhodotorula rubra JCM3782Escherichia coli618~100>99.9Not Reported[5]
ArQRAgrobacterium radiobacter ECU2556Escherichia coliNot ReportedHighExcellent916[5]
KaKRKaistia algarumEscherichia coli5000~100>99.91027[5][6]
QNRMicrobacterium luteolumEscherichia coli939100>99.9Not Reported[7][8]

Experimental Protocols

Protocol 1: Whole-Cell Bioreduction of 3-Quinuclidinone using a Ketoreductase with Cofactor Regeneration

This protocol describes a general procedure for the whole-cell bioreduction of 3-quinuclidinone using a recombinant E. coli expressing both a ketoreductase (e.g., KaKR) and a glucose dehydrogenase (GDH) for cofactor regeneration.

1. Materials:

  • Recombinant E. coli cells expressing the ketoreductase and GDH.

  • 3-Quinuclidinone hydrochloride

  • D-Glucose

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • NADP⁺ or NAD⁺ (catalytic amount)

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate

  • Temperature-controlled shaker/bioreactor

  • Centrifuge

  • Analytical equipment (GC or HPLC) for monitoring

2. Procedure:

  • Cell Preparation: Harvest the recombinant E. coli cells from the culture medium by centrifugation and wash them with the potassium phosphate buffer.

  • Reaction Setup: In a temperature-controlled vessel, prepare a reaction mixture containing the potassium phosphate buffer (pH 7.0).

  • Add the harvested cells to the buffer.

  • Add 3-quinuclidinone hydrochloride to the desired concentration. For substrates that may cause inhibition, consider adding it portion-wise (fed-batch).[1]

  • Add D-glucose (typically 1.1-1.5 molar equivalents relative to the substrate).[2]

  • Add a catalytic amount of the cofactor (e.g., NADP⁺).

  • Biotransformation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.[1][2]

  • Monitoring: Periodically take samples from the reaction mixture. Stop the enzymatic reaction in the sample (e.g., by adding a quenching agent or by centrifugation). Analyze the supernatant for substrate consumption and product formation using GC or HPLC.[1][5]

  • Work-up: Upon completion, centrifuge the reaction mixture to pellet the cells.[1]

  • Adjust the pH of the supernatant to >10 with a base like sodium hydroxide.[1][5]

  • Extraction: Extract the aqueous phase multiple times with an organic solvent such as ethyl acetate.[1][5]

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-3-Quinuclidinol.[1][5]

Visualizations

Biocatalytic_Synthesis_Workflow cluster_reaction Bioreactor cluster_cofactor Cofactor Regeneration Cycle cluster_downstream Downstream Processing 3_Quinuclidinone 3-Quinuclidinone (Substrate) KRED Ketoreductase (KRED) (Whole-cell or Purified) 3_Quinuclidinone->KRED Substrate Input R_3_Quinuclidinol (R)-3-Quinuclidinol (Product) KRED->R_3_Quinuclidinol Product Output NADPH NADPH Centrifugation Cell Removal (Centrifugation) R_3_Quinuclidinol->Centrifugation Reaction Mixture NADP NADP+ NADP->NADPH Reduction NADPH->NADP Oxidation GDH Glucose Dehydrogenase (GDH) Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation pH_Adjustment pH Adjustment (pH > 10) Centrifugation->pH_Adjustment Extraction Solvent Extraction (e.g., Ethyl Acetate) pH_Adjustment->Extraction Purification Drying & Concentration Extraction->Purification Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Start Low Yield or Conversion Issue Enzyme_Issue Enzyme Inactivity or Instability Start->Enzyme_Issue Condition_Issue Suboptimal Reaction Conditions (pH, Temp) Start->Condition_Issue Cofactor_Issue Inefficient Cofactor Regeneration Start->Cofactor_Issue Inhibition_Issue Substrate/Product Inhibition Start->Inhibition_Issue Check_Enzyme Verify Enzyme Activity & Storage Enzyme_Issue->Check_Enzyme Solution Optimize_Conditions Optimize pH, Temperature & Buffer Condition_Issue->Optimize_Conditions Solution Check_Cofactor Verify Regeneration System (Enzyme & Co-substrate) Cofactor_Issue->Check_Cofactor Solution Fed_Batch Implement Fed-Batch Substrate Addition Inhibition_Issue->Fed_Batch Solution Result Improved Yield Check_Enzyme->Result Leads to Optimize_Conditions->Result Leads to Check_Cofactor->Result Leads to Fed_Batch->Result Leads to

References

Troubleshooting low enantioselectivity in asymmetric hydrogenation of 3-quinuclidinone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the asymmetric hydrogenation of 3-quinuclidinone. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize this critical reaction for the synthesis of enantiomerically pure (R)- and (S)-3-quinuclidinol, key building blocks for various pharmaceuticals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common issues encountered during the asymmetric hydrogenation of 3-quinuclidinone, leading to low enantioselectivity or poor reaction performance. The troubleshooting process is broken down into three logical steps.

Diagram: Troubleshooting Workflow for Low Enantioselectivity

TroubleshootingWorkflow cluster_1 Analytical Method Validation cluster_2 Reagent & Catalyst Purity cluster_3 Reaction Parameter Optimization Start Low or Inconsistent Enantioselectivity Observed Step1 Step 1: Verify Analytical Method Start->Step1 Q1_1 Is chiral HPLC/GC method validated for resolution (>1.5), accuracy, and precision? Step1->Q1_1 Step2 Step 2: Scrutinize Reagents & Catalyst Q2_1 Is 3-quinuclidinone substrate pure? (Check for residual synthesis reagents) Step2->Q2_1 Step3 Step 3: Evaluate Reaction Conditions Q3_1 Is the temperature optimal and stable? (Lower temp often increases ee) Step3->Q3_1 Success High & Reproducible Enantioselectivity Achieved Q1_1->Step2 Yes A1_1 Validate method: - Optimize separation - Check derivatization efficiency - Run standards Q1_1->A1_1 No A1_1->Step2 A2_1 Purify substrate (e.g., recrystallization) Q2_1->A2_1 No Q2_2 Is the catalyst active and pure? (Ligand purity, precursor quality) Q2_1->Q2_2 Yes A2_1->Q2_2 A2_2 Use fresh, high-purity catalyst. Prepare in situ under inert conditions. Q2_2->A2_2 No Q2_3 Are solvents anhydrous and degassed? (Water and oxygen can poison catalyst) Q2_2->Q2_3 Yes A2_2->Q2_3 Q2_3->Step3 Yes A2_3 Use freshly distilled, degassed solvents. Q2_3->A2_3 No A2_3->Step3 A3_1 Screen temperatures (e.g., 25-50°C). Ensure uniform heating/cooling. Q3_1->A3_1 No Q3_2 Is the H₂ pressure appropriate? (Higher pressure can affect rate/selectivity) Q3_1->Q3_2 Yes A3_1->Q3_2 A3_2 Test a range of pressures (e.g., 10-50 atm). Q3_2->A3_2 No Q3_3 Is the base correct? (Type and concentration are critical) Q3_2->Q3_3 Yes A3_2->Q3_3 Q3_3->Success Yes A3_3 Screen bases (e.g., t-BuOK, K₂CO₃) and optimize concentration. Q3_3->A3_3 No A3_3->Success

Caption: A step-by-step workflow for troubleshooting low enantioselectivity.

Step 1: Verify Analytical Method

Q1: My enantiomeric excess (% ee) is lower than expected. Could my analytical method be the problem?

  • Actionable Advice:

    • Confirm Resolution: Ensure your chiral HPLC or GC method achieves baseline separation of the two enantiomer derivatives (Resolution > 1.5).[2]

    • Validate Derivatization: Confirm that the derivatization reaction (e.g., with benzoyl chloride) proceeds to completion without any kinetic resolution. Analyze a racemic standard of 3-quinuclidinol; the result should be a 50:50 ratio of enantiomers.

    • Check for Impurities: Ensure that no impurities from the reaction mixture co-elute with your product peaks, which could interfere with accurate integration.

Step 2: Scrutinize Reagents & Catalyst

Q2: I've confirmed my analytical method, but the enantioselectivity is still low. What should I check next?

A2: The purity of all components—substrate, catalyst, and solvent—is paramount. Trace impurities can act as catalyst poisons or inhibitors, drastically reducing both activity and enantioselectivity.[2]

  • Substrate Purity:

    • Problem: 3-Quinuclidinone is often supplied as a hydrochloride salt.[3] Impurities from its synthesis, such as residual starting materials or byproducts, can poison the ruthenium catalyst.

    • Actionable Advice: Purify the 3-quinuclidinone hydrochloride by recrystallization. A common method is to dissolve the salt in a minimal amount of hot water and then add hot isopropyl alcohol to induce crystallization.[1]

  • Catalyst Quality:

    • Problem: The activity and selectivity of the catalyst are highly dependent on the purity of the metal precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligands (diphosphine and diamine). The catalyst can also deactivate over time due to slow oxidation or hydrolysis. Formation of inactive species like Ru(OH)x has been proposed as a deactivation pathway.[4]

    • Actionable Advice:

      • Use high-purity, well-characterized ligands.

      • If preparing the catalyst in situ, ensure all manipulations are performed under a strictly inert atmosphere (glovebox or Schlenk line).

      • Use a fresh batch of catalyst or prepare it immediately before use.

  • Solvent and Atmosphere:

    • Problem: Oxygen and water can deactivate the ruthenium catalyst.[5] Many solvents can absorb water from the atmosphere or contain peroxide impurities.

    • Actionable Advice: Use anhydrous, degassed solvents. Distilling solvents over an appropriate drying agent under an inert atmosphere is best practice. Ensure the reaction vessel is properly purged and maintained under a positive pressure of an inert gas like argon or nitrogen.

Step 3: Evaluate and Optimize Reaction Conditions

Q3: My reagents are pure, but my enantioselectivity is still inconsistent. What reaction parameters should I investigate?

A3: The interplay between solvent, temperature, pressure, and the base is critical for achieving high enantioselectivity.

  • Solvent Effects:

    • Problem: The solvent not only dissolves the reactants but also influences the catalyst's chiral environment.

    • Actionable Advice: Ethanol is often a good starting point for the hydrogenation of 3-quinuclidinone. However, other alcohols like methanol or 2-propanol can sometimes give different results. Using methanol or 2-propanol has been shown to decrease catalyst efficiency in some cases.[6][7] A systematic screening of alcoholic solvents is recommended.

  • Temperature Control:

    • Problem: Asymmetric hydrogenations are often highly sensitive to temperature.

    • Actionable Advice: Generally, lower reaction temperatures lead to higher enantioselectivity, though at the cost of a slower reaction rate.[8] Screen a range of temperatures (e.g., 30°C to 45°C) to find the optimal balance.[6][7] Ensure the reactor has stable and uniform temperature control.

  • Hydrogen Pressure:

    • Problem: Hydrogen pressure affects the concentration of hydrogen available to the catalyst and can influence both the reaction rate and, in some cases, the enantioselectivity.

    • Actionable Advice: While a pressure of 15 atm has been used successfully,[6][7] it is worth investigating a range (e.g., 10-50 atm) during optimization. Ensure your equipment is rated for the pressures you are using.

  • Base Selection and Concentration:

    • Problem: A base is required to generate the active Ru-hydride catalytic species.[9] However, the nature of the base (e.g., KOtBu, K₂CO₃), its concentration, and its steric bulk can significantly impact the outcome. Using a base that is too strong or bulky can disrupt the catalytic cycle.[10]

    • Actionable Advice: Potassium tert-butoxide (KOtBu) is a commonly used base. Systematically screen different bases and optimize the base-to-catalyst ratio.

Troubleshooting for Biocatalytic Reduction

Q4: I am using a whole-cell biocatalyst (e.g., E. coli expressing a reductase) and observing low conversion. What could be the issue?

A4: For whole-cell systems, in addition to standard parameters like pH and temperature, you must consider cell-specific issues.

  • Cell Permeability:

    • Problem: The cell membrane can act as a barrier, preventing the 3-quinuclidinone substrate from reaching the enzyme inside the cell. This can make the whole-cell reaction much slower than with the isolated enzyme.[8]

    • Actionable Advice: Consider gentle cell permeabilization methods, such as treatment with low concentrations of toluene or detergents (e.g., Triton X-100). Genetic engineering approaches to modify the cell's outer membrane can also significantly enhance substrate uptake.[7][8]

  • Cofactor Regeneration:

    • Problem: Most reductases require a nicotinamide cofactor (NADH or NADPH) to deliver the hydride to the ketone. These cofactors are expensive and must be regenerated in situ. If the regeneration system is inefficient, the reduction will stop once the initial catalytic amount of cofactor is consumed.[11]

    • Actionable Advice: A common strategy is to co-express a second enzyme, like glucose dehydrogenase (GDH), and add a cheap co-substrate, like glucose, to the reaction.[11] This continuously recycles the oxidized cofactor (NAD⁺/NADP⁺) back to its active form (NADH/NADPH). Ensure the activity of your regeneration system is not the rate-limiting step.

  • Substrate/Product Inhibition:

    • Problem: High concentrations of the 3-quinuclidinone substrate or the 3-quinuclidinol product can inhibit the reductase enzyme, slowing down or stopping the reaction.[12]

    • Actionable Advice: Implement a fed-batch strategy, where the substrate is added gradually over time to maintain a low, non-inhibitory concentration.[5][13] This approach can significantly improve the overall yield and productivity of the biotransformation.[5]

Quantitative Data Summary

The following tables summarize the performance of various catalytic systems in the asymmetric reduction of 3-quinuclidinone, providing a basis for comparison and selection.

Table 1: Ruthenium-Catalyzed Asymmetric Hydrogenation of 3-Quinuclidinone

Catalyst / Ligand SystemS/C RatioH₂ Pressure (atm)SolventBaseTemp (°C)Time (h)ee (%)Reference
RuBr₂--INVALID-LINK--100,000:115EthanolK-Ot-Bu30-45488-90 (R)[6][7]
RuXY-Diphosphine-bimaH--IsopropanolK-Ot-Bu-16>99 (R)[14]
RuCl₂[(R)-Binap][(S)-Bn-bimaH]--IsopropanolK-Ot-Bu-->95[14]

Table 2: Biocatalytic Asymmetric Reduction of 3-Quinuclidinone

Biocatalyst (Source)Substrate Conc.Co-substrateTemp (°C)Time (h)Yield (%)ee (%)Reference
E. coli expressing KgQR and mutant GDH242 g/LGlucose303>99>99.9 (R)[6]
Rhodococcus erythropolis WY1406--37-92>99 (S)[6]
E. coli expressing ReQR-255 g/L--1493>99 (S)[6]
Kaistia algarum (KaKR) with GDH0.5 MGlucose30---

Experimental Protocols

Protocol 1: Ruthenium-Catalyzed Asymmetric Hydrogenation in a High-Pressure Autoclave

This protocol describes a general procedure for the Ru-catalyzed asymmetric hydrogenation of 3-quinuclidinone. Safety Note: Operations involving high-pressure hydrogen gas must be conducted in a specialized laboratory with appropriate safety measures, including a blast shield and proper ventilation.[15]

Diagram: High-Pressure Hydrogenation Workflow

HydrogenationWorkflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Analysis Prep_Autoclave 1. Prepare & Purge Autoclave (Evacuate/fill with Ar/N₂ 3x) Prep_Catalyst 2. Charge Catalyst/Base (Under Ar/N₂ flow) Prep_Autoclave->Prep_Catalyst Prep_Substrate 3. Prepare Substrate Solution (3-Quinuclidinone in degassed solvent) Prep_Catalyst->Prep_Substrate Charge_Substrate 4. Transfer Substrate Solution (Via syringe/cannula) Prep_Substrate->Charge_Substrate Seal_Reactor 5. Seal Autoclave Charge_Substrate->Seal_Reactor Purge_H2 6. Purge with H₂ (Pressurize/vent 3x) Seal_Reactor->Purge_H2 Pressurize 7. Pressurize to Target H₂ Pressure Purge_H2->Pressurize React 8. Heat & Stir (Monitor T, P, and time) Pressurize->React Cooldown 9. Cool to Room Temperature React->Cooldown Vent 10. Carefully Vent Excess H₂ Cooldown->Vent Sample 11. Take Aliquot for Analysis Vent->Sample Analyze 12. Determine Conversion (GC/HPLC) & ee (Chiral HPLC) Sample->Analyze

Caption: General experimental workflow for Ru-catalyzed asymmetric hydrogenation.

Materials:

  • Dry, stainless-steel autoclave with a magnetic stirring bar

  • 3-Quinuclidinone hydrochloride

  • Ruthenium precursor and chiral ligands (or a pre-formed chiral Ru-catalyst)

  • Base (e.g., Potassium tert-butoxide)

  • Anhydrous, degassed ethanol

  • High-purity hydrogen gas

  • Inert gas (Argon or Nitrogen)

  • Schlenk line or glovebox

Procedure:

  • Reactor Preparation: Thoroughly clean and dry the autoclave. Assemble the reactor and perform a leak test with nitrogen. Evacuate the vessel and backfill with inert gas three times.[9][16]

  • Charging the Reactor (under Inert Atmosphere):

    • Quickly open the reactor and add the chiral ruthenium catalyst and the base (e.g., KOtBu).

    • In a separate Schlenk flask, dissolve the 3-quinuclidinone in anhydrous, degassed ethanol.

    • Seal the autoclave. Transfer the substrate solution into the autoclave via a syringe or cannula under a positive pressure of inert gas.[9]

  • Hydrogenation:

    • Move the sealed autoclave to a shielded hydrogenation bay.

    • Connect the reactor to the hydrogen gas line.

    • Purge the headspace by pressurizing with ~3 atm of H₂ and then carefully venting. Repeat this three times to remove all inert gas.[9][16]

    • Pressurize the reactor to the desired pressure (e.g., 15 atm).

    • Begin stirring and heat the reaction mixture to the target temperature (e.g., 40°C).

  • Monitoring and Work-up:

    • Maintain the reaction at the set temperature and pressure for the required time (e.g., 4 hours), monitoring for any pressure drops (indicating hydrogen consumption).

    • Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature.

    • Carefully and slowly vent the excess hydrogen pressure in a well-ventilated area.

    • Open the reactor, and take a sample of the reaction mixture for analysis of conversion (GC/HPLC) and enantiomeric excess (Chiral HPLC).

Protocol 2: Chiral HPLC Analysis of 3-Quinuclidinol

This protocol is based on a validated method using pre-column derivatization with benzoyl chloride.[1][8]

Materials:

  • 3-Quinuclidinol sample (from the reaction mixture)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Benzoyl chloride

  • Methanol

  • HPLC system with UV detector

  • Chiral stationary phase column (e.g., Chiralpak IC, 250 x 4.6 mm, 5 µm)

Procedure:

  • Sample Preparation (Derivatization):

    • Accurately weigh a small amount of the crude reaction mixture containing 3-quinuclidinol into a vial.

    • Dissolve the sample in dichloromethane.

    • Add triethylamine (as a base).

    • Add benzoyl chloride dropwise while cooling the mixture in an ice bath.

    • Allow the reaction to stir at room temperature until the 3-quinuclidinol is fully converted to its benzoyl ester derivative (monitor by TLC or LC-MS if necessary).

    • Quench the reaction with a small amount of methanol.

    • Dilute the final mixture with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Conditions:

    • Column: Chiralpak IC (250 x 4.6 mm, 5 µm)[1][8]

    • Mobile Phase: Isocratic mixture of n-hexane:ethanol:2-propanol:diethylamine (80:8:12:0.4, v/v/v/v)[1][8]

    • Flow Rate: 0.8 mL/min[1]

    • Column Temperature: 15°C[1]

    • Detection: UV at 230 nm[1][8]

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the derivatized sample.

    • Identify the peaks corresponding to the (R) and (S) enantiomers based on the retention times of authenticated standards.

    • Integrate the peak areas for each enantiomer to calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area_R - Area_S) / (Area_R + Area_S)| * 100

References

Overcoming substrate or product inhibition in enzymatic reduction of 3-quinuclidinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges during the enzymatic reduction of 3-quinuclidinone, with a specific focus on substrate and product inhibition.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yield or slow reaction rates in the enzymatic reduction of 3-quinuclidinone?

A1: Low yields or slow rates are typically traced back to one of several factors: enzyme activity, cofactor limitation, suboptimal reaction conditions, or inhibition.[1] High concentrations of the substrate, 3-quinuclidinone, can inhibit the ketoreductase (substrate inhibition).[2] Similarly, accumulation of the product, (R)-3-quinuclidinol, may also inhibit the enzyme.[2] Furthermore, an inefficient cofactor regeneration system can lead to a lack of the required NADH or NADPH, stalling the reaction.[2]

Q2: What is substrate inhibition and how can I diagnose it in my experiment?

A2: Substrate inhibition occurs when high concentrations of 3-quinuclidinone bind to the enzyme in a non-productive manner, reducing its catalytic efficiency.[2] A common symptom is observing that the reaction rate decreases after increasing the initial substrate concentration beyond a certain point. It has been observed that 3-quinuclidinone concentrations above 5% can be inhibitory to the reaction.[3]

Q3: How does product inhibition affect the reaction, and is it a common problem?

A3: Product inhibition happens when the product, (R)-3-quinuclidinol, binds to the enzyme, preventing the substrate from accessing the active site. While less frequently cited as the primary bottleneck for this specific reaction compared to substrate inhibition, it can become significant at high product titers.[2] If the reaction starts well but slows down and stalls before the substrate is fully consumed, product inhibition could be a contributing factor.

Q4: What is the role of a cofactor regeneration system and why is it crucial?

A4: The reduction of 3-quinuclidinone requires a hydride donor, typically the cofactor NADH or NADPH.[4] The ketoreductase enzyme consumes the cofactor in its reduced form (NAD(P)H) and releases it in its oxidized form (NAD(P)⁺). Because cofactors are expensive, they are used in catalytic amounts. A cofactor regeneration system is a secondary enzymatic reaction that runs in parallel to convert the oxidized cofactor back to its reduced form.[4][5] Common systems include glucose dehydrogenase (GDH), which oxidizes glucose, or alcohol dehydrogenases that oxidize a co-substrate like 2-propanol.[3][4] Without efficient regeneration, the reaction will quickly stop once the initial supply of NAD(P)H is depleted.[2]

Troubleshooting Guide

This guide addresses common problems encountered during the enzymatic reduction of 3-quinuclidinone.

Problem 1: Low or No Conversion
Possible Cause Recommended Solution
Inactive Enzyme Verify the activity of your ketoreductase (KRED) batch with a standard spectrophotometric assay measuring NAD(P)H depletion.[4] Ensure proper enzyme storage (typically -20°C or -80°C).
Failed Cofactor Regeneration Confirm the activity of the regeneration enzyme (e.g., GDH). Ensure all components of the regeneration system are present, including the co-substrate (e.g., glucose, 2-propanol) and NAD(P)⁺.[1]
Suboptimal Reaction Conditions Optimize pH and temperature. Most ketoreductases for this reaction perform well at a pH of ~7.0 and temperatures between 30-50°C.[2][6]
Severe Substrate Inhibition Start with a lower initial substrate concentration. Implement a fed-batch strategy where 3-quinuclidinone is added portion-wise over time to maintain a low, non-inhibitory concentration.[2]
Problem 2: Reaction Starts but Stalls Prematurely
Possible Cause Recommended Solution
Substrate Inhibition High initial substrate concentrations can cause the reaction to stall. A fed-batch approach is highly recommended.[2] Studies have successfully converted high concentrations (e.g., 15% w/v) by overcoming this inhibition.[4][7]
Product Inhibition If high concentrations of (R)-3-quinuclidinol have accumulated, consider strategies for in-situ product removal (ISPR), such as extractive fermentation using a water-immiscible organic solvent or membrane-based separation.[2][8][9]
pH Drop If using a GDH/glucose system, the co-product is gluconic acid, which will lower the pH and can inactivate the enzyme.[10] Use a buffer with sufficient capacity (e.g., 100-200 mM potassium phosphate buffer) and monitor/adjust the pH during the reaction by adding a base like NaOH or KOH.[6]
Enzyme Instability/Inactivation Some KREDs are sensitive to organic co-solvents used to dissolve the substrate. Minimize their use or screen for more solvent-tolerant enzymes.[2] For whole-cell biocatalysts, prolonged reaction times can lead to loss of cell viability.

Strategies to Overcome Inhibition

The following table summarizes key strategies and their impact on reaction performance.

StrategyDescriptionKey Benefit(s)Reported Performance Data
Fed-Batch Substrate Addition The substrate (3-quinuclidinone) is added incrementally throughout the reaction instead of all at once.Maintains a low, steady-state substrate concentration, avoiding the inhibitory range of the enzyme.Allows for the conversion of very high total substrate loadings (e.g., up to 486 g/L).[6]
Enzyme/Cell Immobilization The enzyme or whole cells are physically confined or localized onto a solid support (e.g., polymer matrix, magnetic nanoparticles).Can increase operational stability and may overcome the inhibitory effect of high substrate concentrations by altering the microenvironment.[3][4]Complete conversion of 15% (w/v) 3-quinuclidinone was achieved with immobilized E. coli cells.[4][7]
In-situ Product Removal (ISPR) The product ((R)-3-quinuclidinol) is continuously removed from the reaction medium as it is formed.Alleviates product inhibition, shifting the reaction equilibrium towards product formation.General strategy for biocatalysis; can significantly increase final product titer and productivity.[9]

Experimental Protocols

Protocol 1: Whole-Cell Bioreduction with Cofactor Regeneration

This protocol describes a typical batch reaction using recombinant E. coli cells co-expressing a 3-quinuclidinone reductase (QNR) and glucose dehydrogenase (GDH).

Materials:

  • Recombinant E. coli cells expressing QNR and GDH

  • 3-quinuclidinone hydrochloride

  • D-Glucose

  • NAD⁺

  • Potassium phosphate buffer (KPB), 100 mM, pH 7.0

  • Base for pH control (e.g., 2 M NaOH)

Procedure:

  • Prepare the reaction mixture in a temperature-controlled vessel. For a 10 mL reaction, combine:

    • 8 mL of KPB (100 mM, pH 7.0)

    • Recombinant E. coli cell paste

    • D-Glucose (to a final concentration of 1.5 equivalents relative to the substrate)

    • NAD⁺ (to a final concentration of 0.1-1 mM)[4]

  • Adjust the pH of the mixture to 7.0.[2]

  • Add the 3-quinuclidinone hydrochloride substrate. For a standard batch, start with 5% (w/v). For a fed-batch approach, add an initial amount (e.g., 2% w/v) and add subsequent portions upon conversion.[2][4]

  • Stir the reaction mixture at a controlled temperature (e.g., 30°C).[2]

  • Monitor the reaction progress by HPLC or GC. Maintain pH at 7.0 by controlled addition of base.[6]

  • Upon completion, centrifuge the reaction mixture to pellet the cells.

  • Adjust the pH of the supernatant to >10 with NaOH solution.[2]

  • Extract the aqueous phase multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[2]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-3-quinuclidinol.[2]

Visualizations

Workflow for Enzymatic Reduction

G cluster_main Biocatalytic Reduction of 3-Quinuclidinone cluster_cofactor Cofactor Regeneration Cycle Substrate 3-Quinuclidinone (Substrate) Enzyme Ketoreductase (KRED/QNR) Substrate->Enzyme Binds to Active Site Product (R)-3-Quinuclidinol (Product) Enzyme->Product Catalyzes Reduction NAD NAD(P)⁺ (Oxidized Cofactor) Enzyme->NAD Releases Oxidized Form NADH NAD(P)H (Reduced Cofactor) NADH->Enzyme NADH->NAD RegenEnzyme Regeneration Enzyme (e.g., GDH) NAD->RegenEnzyme RegenEnzyme->NADH CoProduct Co-product (e.g., Gluconic Acid) RegenEnzyme->CoProduct CoSubstrate Co-substrate (e.g., Glucose) CoSubstrate->RegenEnzyme G Start Problem: Low Conversion CheckEnzyme Is Enzyme Active? Start->CheckEnzyme CheckCofactor Is Cofactor System Active? CheckEnzyme->CheckCofactor Yes Sol_Enzyme Solution: Use new enzyme batch CheckEnzyme->Sol_Enzyme No CheckConditions Are Conditions Optimal? (pH, Temp) CheckCofactor->CheckConditions Yes Sol_Cofactor Solution: Check all components (GDH, NAD+, Glucose) CheckCofactor->Sol_Cofactor No CheckInhibition Is Substrate Conc. >5%? CheckConditions->CheckInhibition Yes Sol_Conditions Solution: Optimize pH (~7.0) and Temp (~30°C) CheckConditions->Sol_Conditions No Sol_Inhibition Solution: Use Fed-Batch Strategy CheckInhibition->Sol_Inhibition Yes Success Reaction Optimized CheckInhibition->Success No

References

Technical Support Center: Optimizing Rhodotorula rubra 3-Quinuclidinone Reductase Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, optimized reaction parameters, and detailed protocols for researchers using 3-quinuclidinone reductase from Rhodotorula rubra (RrQR) for the stereoselective synthesis of (R)-3-quinuclidinol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction has a low conversion rate or has stalled. What are the common causes?

Low conversion is a frequent issue that can stem from several factors. Systematically check the following:

  • Enzyme Activity: Ensure your enzyme preparation is active. Verify the activity of your specific batch using a standard assay (see Protocol 1). Improper storage (freezing/thawing cycles) or contamination can lead to inactivation.

  • Cofactor Limitation: The reductase requires NADPH as a hydride donor.[1][2] If you are not using a cofactor regeneration system, the reaction will stop once the initial NADPH is consumed. An inefficient regeneration system can also limit the overall reaction rate.

  • Suboptimal pH or Temperature: Most reductases operate within a specific pH and temperature range. Significant deviations can drastically reduce enzyme activity. The optimal range for similar reductases is typically pH 6.0-8.0 and 25-40°C.

  • Substrate Inhibition: High concentrations of 3-quinuclidinone can inhibit the enzyme, slowing or stopping the reaction.[3] Consider a fed-batch approach where the substrate is added portion-wise over time to maintain a lower, steady concentration.[3]

  • Product Inhibition: Although less common for this specific reaction, the accumulation of the product, (R)-3-quinuclidinol, could potentially inhibit the enzyme.

Q2: The enantiomeric excess (e.e.) of my (R)-3-quinuclidinol product is lower than the expected >99%. How can I improve it?

While the Rhodotorula rubra reductase is known for its high stereoselectivity, suboptimal conditions can compromise the e.e.[1]

  • Sub-optimal Temperature: Operating at a lower temperature within the active range can sometimes enhance enantioselectivity.

  • Purity of Starting Material: Impurities in the 3-quinuclidinone substrate could interfere with the reaction or be converted to chiral byproducts. Ensure the purity of your substrate.

  • Enzyme Source: Confirm you are using the correct enzyme. Other microbial reductases can produce the (S)-enantiomer. For example, enzymes from Rhodococcus erythropolis have been shown to produce (S)-3-quinuclidinol.

Q3: What is cofactor regeneration and why is it necessary?

Cofactor regeneration is a secondary enzymatic reaction coupled with the primary reaction to continuously convert the oxidized cofactor (NADP+) back to its reduced, active form (NADPH).

  • Economic Viability: NADPH is expensive, making its stoichiometric use impractical for large-scale synthesis. Regeneration systems allow for a small, catalytic amount of the cofactor to be used.

  • Common System: The most common regeneration system for this reaction involves co-expressing a second enzyme, glucose dehydrogenase (GDH), along with the 3-quinuclidinone reductase.[1][2] GDH oxidizes a cheap sacrificial substrate, glucose, to gluconolactone, while reducing NADP+ to NADPH.

Q4: My enzyme appears to be completely inactive. What should I check first?

  • Storage: Confirm the enzyme has been stored at the correct temperature (typically -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.

  • Cofactor Presence: Double-check that NADPH (or NADP+ with a regeneration system) was added to the reaction mixture. The enzyme cannot function without it.

  • Buffer Composition: Ensure no inhibiting compounds are present in your buffer.

Q5: I am having difficulty isolating the (R)-3-quinuclidinol product from the aqueous reaction mixture. What is the best method?

3-Quinuclidinol is water-soluble, which can make extraction challenging.

  • Basification and Extraction: After stopping the reaction and removing cells (if using a whole-cell system), adjust the pH of the supernatant to >10 with a base like NaOH or K₂CO₃. This converts the protonated amine to its free base form, which is more soluble in organic solvents.

  • Solvent Choice: Extract the basified aqueous layer multiple times with an organic solvent such as chloroform, dichloromethane, or ethyl acetate. Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

Data & Parameters Summary

The following tables summarize key quantitative data for optimizing your reaction.

Table 1: Recommended Reaction Conditions

Parameter Optimal Value / Range Notes
pH 7.0 - 8.0 Reaction rate can decrease sharply outside this range. Potassium phosphate buffer is commonly used.
Temperature 30°C Operating at lower temperatures (e.g., 25°C) may improve stability and enantioselectivity.[4]
Cofactor NADPH The enzyme is NADPH-dependent.[1][2]
Cofactor Regeneration Glucose Dehydrogenase (GDH) with Glucose Most efficient and cost-effective method for large-scale reactions.[1]

| Substrate Conc. | Up to 618 mM (approx. 100 g/L) | Fed-batch addition is recommended at high concentrations to avoid substrate inhibition.[1] |

Table 2: Kinetic Parameters Note: Specific kinetic data for the native R. rubra enzyme is not readily available in the cited literature. The values below are for a similar, well-characterized 3-quinuclidinone reductase from Kaistia algarum (KaKR) and are provided for illustrative purposes.

Parameter Substrate Value Source Organism
Kcat/KM 3-Quinuclidinone 82.8 s⁻¹·mM⁻¹ Kaistia algarum

| Kcat/KM | NADH | 1697 s⁻¹·mM⁻¹ | Kaistia algarum |

Experimental Protocols

Protocol 1: Standard Enzyme Activity Assay

This spectrophotometric assay measures the initial rate of NADPH oxidation by monitoring the decrease in absorbance at 340 nm (Molar extinction coefficient of NADPH at 340 nm is 6,220 M⁻¹cm⁻¹).

Reagents:

  • 100 mM Potassium Phosphate Buffer (pH 7.0)

  • 10 mM 3-Quinuclidinone Hydrochloride in buffer

  • 2 mM NADPH in buffer

  • Purified enzyme solution (diluted to an appropriate concentration)

Procedure:

  • Set a spectrophotometer to 340 nm and equilibrate the cuvette holder to 30°C.

  • In a 1 mL quartz cuvette, add:

    • 850 µL of 100 mM Potassium Phosphate Buffer (pH 7.0)

    • 100 µL of 10 mM 3-Quinuclidinone solution

    • A suitable volume of enzyme solution (e.g., 10-20 µL)

  • Mix by gentle inversion and incubate for 2 minutes in the spectrophotometer to equilibrate the temperature.

  • Initiate the reaction by adding 50 µL of 2 mM NADPH solution and mix immediately.

  • Record the decrease in absorbance at 340 nm for 3-5 minutes.

  • Calculate the initial rate from the linear portion of the curve. One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under these conditions.

Protocol 2: Whole-Cell Biocatalytic Reduction with Cofactor Regeneration

This protocol uses recombinant E. coli cells co-expressing the Rhodotorula rubra 3-quinuclidinone reductase (RrQR) and glucose dehydrogenase (GDH).

Materials:

  • E. coli cell paste co-expressing RrQR and GDH

  • Reaction Buffer: 200 mM Potassium Phosphate Buffer (pH 7.0)

  • 3-Quinuclidinone Hydrochloride

  • D-Glucose

  • NADP+

Procedure:

  • In a temperature-controlled reactor vessel, prepare a suspension of the E. coli biocatalyst in the reaction buffer (e.g., 50-100 g/L wet cell weight).

  • Add D-Glucose to the reaction mixture (e.g., 1.2 to 1.5 molar equivalents relative to the total substrate).

  • Add a catalytic amount of NADP+ (e.g., 0.1 mM).

  • Set the temperature to 30°C and provide gentle agitation.

  • Add the 3-quinuclidinone substrate. To avoid potential inhibition, this can be done in portions (fed-batch). For example, add an initial concentration of 200 mM, and add subsequent portions upon its consumption.

  • Monitor the reaction progress by taking samples periodically and analyzing for substrate consumption and product formation using HPLC or GC.

  • The reaction is typically complete within 24-48 hours, depending on substrate loading and enzyme activity.[4]

  • Once the reaction is complete, proceed with product isolation as described in the FAQ section.

Visualizations

Biocatalytic_Cycle sub 3-Quinuclidinone rrqr R. rubra Reductase (RrQR) sub->rrqr prod (R)-3-Quinuclidinol nadph NADPH nadph->rrqr nadp NADP+ gdh Glucose Dehydrogenase (GDH) nadp->gdh glucose Glucose glucose->gdh gluconolactone Gluconolactone rrqr->prod rrqr->nadp gdh->nadph gdh->gluconolactone

Caption: Biocatalytic cycle for the reduction of 3-quinuclidinone with cofactor regeneration.

Troubleshooting_Flowchart start Problem: Low Conversion or Stalled Reaction check_enzyme Is the enzyme active? start->check_enzyme check_cofactor Is the cofactor system working? check_enzyme->check_cofactor Yes sol_enzyme Solution: - Verify activity with standard assay. - Use a fresh batch of enzyme. - Check storage conditions. check_enzyme->sol_enzyme No check_conditions Are pH and Temperature optimal? check_cofactor->check_conditions Yes sol_cofactor Solution: - Ensure NADPH (or NADP+)  was added. - Verify regeneration system  (e.g., GDH + glucose) is active. check_cofactor->sol_cofactor No check_inhibition Is substrate inhibition occurring? check_conditions->check_inhibition Yes sol_conditions Solution: - Adjust pH to 7.0-8.0. - Adjust temperature to ~30°C. check_conditions->sol_conditions No sol_inhibition Solution: - Use a fed-batch approach  to add substrate portion-wise. check_inhibition->sol_inhibition Yes

Caption: Troubleshooting logic for low reaction conversion.

Experimental_Workflow arrow arrow A 1. Biocatalyst Preparation (e.g., Recombinant E. coli expressing RrQR + GDH) B 2. Reaction Setup - Buffer (pH 7.0) - E. coli cells - Glucose & NADP+ A->B C 3. Substrate Addition (Add 3-Quinuclidinone, consider fed-batch) B->C D 4. Incubation (30°C with agitation) C->D E 5. Monitoring (HPLC/GC for substrate/product concentration) D->E E->D Reaction not complete F 6. Product Isolation - Centrifuge cells - Basify supernatant (pH > 10) - Extract with organic solvent E->F Reaction complete G 7. Analysis - Determine yield - Check enantiomeric excess (e.e.) F->G

Caption: General experimental workflow for whole-cell biocatalytic reduction.

References

Catalyst poisoning issues in the large-scale synthesis of (R)-3-Quinuclidinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address catalyst poisoning and related issues encountered during the large-scale synthesis of (R)-3-Quinuclidinol via asymmetric hydrogenation of 3-quinuclidinone. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Catalyst Performance Issues

Low yields and decreased enantiomeric excess are common challenges in the scale-up of (R)-3-quinuclidinol synthesis. Catalyst poisoning is a primary cause of such issues. This guide provides a systematic approach to identifying and resolving these problems.

Q1: My reaction shows low conversion or has stalled completely. What are the likely causes related to catalyst poisoning?

A1: A stalled or low-conversion reaction is a strong indicator of catalyst deactivation, often due to poisoning. The primary suspects are impurities present in the 3-quinuclidinone starting material or the solvent.

Potential Catalyst Poisons:

  • Sulfur Compounds: Even trace amounts of sulfur-containing molecules can act as potent poisons for ruthenium catalysts. These can be introduced through starting materials or contaminated solvents.

  • Nitrogen-Containing Heterocycles: Residual starting materials from the synthesis of 3-quinuclidinone, such as pyridine derivatives, can competitively bind to the catalyst's active sites.

  • Halides: Chloride, bromide, or iodide ions can deactivate the catalyst.

  • Carbon Monoxide (CO): CO can be present as an impurity in the hydrogen gas supply and can strongly and often irreversibly bind to the ruthenium center.[1]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low reaction conversion.

Q2: The enantiomeric excess (e.e.) of my (R)-3-Quinuclidinol is below specification. How can catalyst poisons cause this?

A2: A drop in enantioselectivity can be a more subtle sign of catalyst poisoning. Certain impurities may not completely halt the reaction but can alter the chiral environment of the catalyst, leading to the formation of a higher percentage of the undesired (S)-enantiomer.

Potential Causes for Low Enantioselectivity:

  • Competing Ligands: Impurities with Lewis basic sites, such as nitrogen-containing heterocycles, can interact with the ruthenium center and interfere with the binding of the chiral ligand, thereby compromising the stereochemical control of the reaction.[2]

  • Reaction with Chiral Ligand: Some impurities might react with the chiral ligand itself, degrading it and reducing its effectiveness.

  • Formation of Non-Selective Catalytic Species: Certain poisons can lead to the in-situ formation of different, less selective ruthenium species.

Troubleshooting Steps:

  • Confirm Analytical Method: Before investigating catalyst poisoning, ensure that your chiral HPLC or GC method for determining e.e. is accurate and validated.[2]

  • Substrate Purity Analysis: Perform a thorough analysis of your 3-quinuclidinone starting material for trace impurities. Pay close attention to potential carry-overs from its synthesis, such as ethyl isonicotinate or other pyridine derivatives.

  • Catalyst Quality: Ensure the quality and purity of your ruthenium catalyst and chiral ligand. If possible, compare the performance of a new batch of catalyst with the one .

Frequently Asked Questions (FAQs)

Q: What are the most common impurities in industrial-grade 3-quinuclidinone that can act as catalyst poisons?

A: While a definitive list is dependent on the specific manufacturing process, common impurities can be inferred from typical synthesis routes like the Dieckmann condensation.[3] These may include:

  • Unreacted Starting Materials: Ethyl isonicotinate, ethyl bromoacetate.

  • Byproducts of the Dieckmann Condensation: Various side-products from the intramolecular cyclization.

  • Solvents: Toluene, ethanol, and other solvents used in the synthesis and purification steps.

  • Reagents from Workup: Residual acids or bases used during the process.

Q: Is there a standard method for analyzing the purity of 3-quinuclidinone?

A: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are powerful techniques for identifying and quantifying impurities in 3-quinuclidinone.[4][5] Due to the polar nature of 3-quinuclidinone, derivatization may be necessary for effective GC-MS analysis.[6]

Q: How can I effectively remove catalyst poisons from my 3-quinuclidinone starting material?

A: Recrystallization is a highly effective method for purifying 3-quinuclidinone hydrochloride. A detailed protocol is provided in the "Experimental Protocols" section below.

Data Presentation: Impact of Potential Poisons

While specific quantitative data for the poisoning of (R)-3-Quinuclidinol synthesis is not extensively published, the following table provides illustrative data from analogous ruthenium-catalyzed hydrogenations to demonstrate the potential impact of common poisons.

Poison TypePotential SourceCatalyst SystemSubstratePoison ConcentrationEffect on Yield/ConversionEffect on e.e.Reference
Sulfur Compound Contaminated ReagentsRu/CLevulinic Acid0.5 wt% H₂SO₄~40% decrease in yieldNot ReportedAnalogous System
Nitrogen Heterocycle Synthesis ByproductRu-Pyridine ComplexAcetophenoneNot SpecifiedCan be a ligand, affecting rateDependent on ligand structureAnalogous System
Halides Reagent CarryoverRu-BINAP/diamineAromatic KetonesNot SpecifiedPotential for deactivationCan affect selectivityGeneral Knowledge
Carbon Monoxide Impure H₂ GasGeneral Ru catalystsGeneral Ketonesppm levelsSignificant deactivationNot Applicable[1]

Experimental Protocols

Protocol 1: Purification of 3-Quinuclidinone Hydrochloride by Recrystallization

This protocol is adapted from established procedures and is designed to remove non-polar impurities and other potential catalyst poisons.[3]

Materials:

  • Crude 3-quinuclidinone hydrochloride

  • Deionized water

  • Isopropyl alcohol

  • Acetone

  • Activated charcoal (optional, for colored impurities)

  • Heating mantle and reflux condenser

  • Filtration apparatus (Büchner funnel, filter flask)

Procedure:

  • Dissolution: Dissolve the crude 3-quinuclidinone hydrochloride in the minimum amount of hot deionized water.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the mixture at reflux for 15-30 minutes.

  • Hot Filtration: While hot, filter the solution through a fluted filter paper to remove the activated charcoal or any insoluble impurities.

  • Crystallization: To the hot filtrate, add boiling isopropyl alcohol until the solution becomes turbid, indicating the onset of crystallization.

  • Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large crystals. Subsequently, cool the mixture in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold acetone to remove any residual soluble impurities.

  • Drying: Dry the purified 3-quinuclidinone hydrochloride crystals under vacuum.

Protocol 2: Analysis of 3-Quinuclidinone Purity by GC-MS (Illustrative)

This is a general guideline. Specific parameters will need to be optimized for your instrument and impurities of interest. Derivatization is often required for 3-quinuclidinone.[6]

1. Derivatization (Example with Acetic Anhydride):

  • Accurately weigh the 3-quinuclidinone sample and dissolve it in a suitable solvent like dichloromethane.
  • Add acetic anhydride and a catalytic amount of pyridine.
  • Heat the mixture (e.g., at 60°C) to complete the derivatization to the more volatile ester.

2. GC-MS Conditions (Example):

  • GC Column: A standard non-polar or medium-polarity column (e.g., DB-5ms).
  • Injector Temperature: 250°C.
  • Oven Program: Start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 280°C).
  • Carrier Gas: Helium.
  • MS Detector: Electron Impact (EI) ionization at 70 eV.
  • Scan Range: m/z 40-400.

3. Data Analysis:

  • Identify the main peak corresponding to the derivatized 3-quinuclidinone.
  • Identify and quantify impurity peaks by comparing their mass spectra to libraries and using internal or external standards.

Mandatory Visualizations

Caption: Signaling pathway of catalyst poisoning.

Caption: Experimental workflow for synthesis.

References

Technical Support Center: Improving Filtration and Recovery of Ruthenium Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during the filtration and recovery of ruthenium catalysts post-hydrogenation.

Troubleshooting Guides

This section addresses specific problems in a question-and-answer format to help you troubleshoot your experiments effectively.

Issue 1: Slow or Clogged Filtration of Heterogeneous Ruthenium Catalyst

Q1: My filtration of a heterogeneous ruthenium catalyst (e.g., Ru/C, Ru/Al₂O₃) is extremely slow or has stopped completely. What are the possible causes and how can I fix this?

A1: This is a common issue, often caused by the fine particle size of the catalyst support, which can block the filter medium.

Possible Causes & Solutions:

  • Fine Catalyst Particles: The most likely cause is the presence of very fine catalyst particles that clog the pores of your filter paper.

    • Solution: Use a filter aid like Celite. Pre-coating the filter paper with a pad of Celite provides a porous layer that traps the fine catalyst particles without blocking the filter.[1]

  • Inadequate Filter Medium: The porosity of your filter paper might be too fine.

    • Solution: While maintaining the use of a filter aid, you can experiment with a filter paper that has a slightly larger pore size. However, the primary solution remains the correct use of a filter aid.

  • Catalyst Agglomeration: In some instances, the catalyst may form agglomerates that are difficult to filter.

    • Solution: Before filtration, try stirring the reaction mixture with a small amount of Celite to adsorb the catalyst particles, which can improve filtration characteristics.[2]

Issue 2: Loss of Catalyst Activity After Recovery and Reuse

Q2: I've recovered my ruthenium catalyst, but its activity is significantly lower in subsequent reactions. Why is this happening and can I regenerate it?

A2: Loss of catalytic activity is a common problem and can be attributed to several factors. Understanding the cause is key to effective regeneration.

Possible Causes & Solutions:

  • Sintering: High reaction temperatures can cause the small ruthenium nanoparticles on the support to agglomerate into larger, less active particles.[3]

    • Solution: Operate at the lowest effective temperature to minimize sintering.

  • Fouling: Byproducts or polymers can deposit on the catalyst surface, blocking active sites. This is particularly common in aqueous phase reactions where carbon deposition can occur.[3]

    • Solution: A deactivated catalyst can often be regenerated through controlled oxidative treatment (e.g., calcination in air) to burn off deposits, followed by a reductive treatment (e.g., heating under a hydrogen stream) to restore the active metallic state.[3][4]

  • Oxidation: The active metallic ruthenium can be oxidized to less active ruthenium oxides.[3]

    • Solution: A reduction step under hydrogen at an elevated temperature can often restore the active metallic state.

  • Leaching: The active ruthenium species may dissolve into the reaction medium, especially in polar solvents or under harsh conditions.[3]

    • Solution: Choose a support with strong metal-support interactions to minimize leaching. If leaching has occurred, recovery from the solution would require a chemical precipitation or extraction process.

Issue 3: Difficulty in Separating Homogeneous Ruthenium Catalysts

Q3: How can I efficiently recover a homogeneous ruthenium catalyst from my reaction mixture?

A3: Recovering homogeneous catalysts is challenging because they are dissolved in the reaction medium. Membrane filtration, specifically Organic Solvent Nanofiltration (OSN), is a highly effective method.[5][6]

Key Principles & Solutions:

  • Molecular Weight Difference: OSN separates molecules based on their size. The larger catalyst complex is retained by the membrane, while the smaller product and solvent molecules pass through.[7]

  • Membrane Selection: The choice of membrane is critical and depends on the solvent system and the molecular weight of the catalyst.

  • Catalyst Modification: For smaller catalyst complexes, their molecular weight can be increased by attaching them to larger molecules or polymers to improve retention by the membrane.[7]

Frequently Asked Questions (FAQs)

Q4: What is the best way to handle and dispose of spent ruthenium catalyst waste?

A4: Spent ruthenium catalysts should be handled with care due to their potential pyrophoric nature, especially when dry.[8] They are also considered hazardous waste due to their heavy metal content.

  • Handling: Always keep the catalyst moist with a solvent to prevent spontaneous ignition.[8] Handle in a well-ventilated area, preferably a fume hood.

  • Disposal: Spent catalysts should not be disposed of in regular trash. They must be collected in designated, clearly labeled waste containers for recovery or disposal as hazardous waste.[9][10] Consult your institution's environmental health and safety guidelines for specific procedures. Many companies specialize in the recovery of precious metals from spent catalysts, which is the environmentally preferred option.[2][11]

Q5: Can I use silica gel instead of Celite as a filter aid?

A5: While both are forms of silica, they have different properties and applications. Celite (diatomaceous earth) is primarily used as a filter aid because it is largely inert and creates a porous filter cake.[10] Silica gel is a polar adsorbent used in chromatography. Using silica gel for filtration can lead to the adsorption of your product, especially if it is polar, resulting in lower yields.[1] For simple filtration of a catalyst, Celite is the preferred choice.

Q6: Is it possible to regenerate a deactivated ruthenium catalyst?

A6: Yes, regeneration is often possible. The method depends on the cause of deactivation. For supported catalysts, a common method involves an oxidative treatment to remove organic residues, followed by a reductive treatment with hydrogen to restore the active ruthenium metal.[4][12] For instance, a mild regeneration method involving air oxidation at 200°C followed by H₂ reduction at 180°C has proven effective for carbon-supported ruthenium catalysts.[4]

Data Presentation

Table 1: Comparison of Ruthenium Recovery Methods

MethodCatalyst TypeTypical Recovery RateAdvantagesDisadvantages
Celite Filtration Heterogeneous>95%Simple, low cost, effective for fine particles.[2]Can be slow for very fine particles; potential for product adsorption if not washed properly.[1]
Membrane Filtration (OSN) Homogeneous90-99%[5]High recovery of dissolved catalysts, can be operated continuously, mild conditions.[6]Higher initial equipment cost, membrane compatibility with solvents can be an issue.
Centrifugation HeterogeneousVariableFast for larger particles, good for initial bulk separation.Less effective for very fine particles, may require subsequent filtration.
Chemical Precipitation Leached/Homogeneous>90%[13]High recovery from dilute solutions.Requires additional chemical reagents and process steps.

Table 2: Performance of Different Filter Aids

Filter AidParticle Size RangeRelative Filtration RateKey Characteristics
Celite (Diatomaceous Earth) 5-100 µm[3]FastLow chemical affinity, good for general catalyst filtration.[10]
Perlite VariableVery FastLower density than Celite, may use less material by weight.[3]
Cellulose VariableSlowerHigher cost, used in specific applications where silica is not suitable.[3]

Experimental Protocols

Protocol 1: Celite Filtration for Heterogeneous Ruthenium Catalyst Recovery

Objective: To efficiently remove a solid-supported ruthenium catalyst (e.g., Ru/C) from a reaction mixture.

Materials:

  • Reaction mixture containing the catalyst.

  • Celite (diatomaceous earth).

  • Büchner funnel and appropriately sized filter paper.

  • Filter flask with a side-arm for vacuum.

  • Wash solvent (the same solvent as the reaction).

  • Spatula and wash bottle.

Procedure:

  • Prepare the Filter Pad:

    • Place a piece of filter paper in the Büchner funnel, ensuring it lies flat and covers all the holes.

    • Wet the filter paper with a small amount of the wash solvent to seal it against the funnel.

    • In a separate beaker, create a slurry of Celite in the wash solvent (approx. 1 cm depth for the funnel).

    • With the vacuum off, pour the Celite slurry into the Büchner funnel.

    • Apply gentle vacuum to drain the solvent, leaving a uniform, compact pad of Celite on the filter paper.[11]

  • Filtration:

    • Gently pour the reaction mixture onto the center of the Celite pad. Avoid disturbing the surface of the pad.[11]

    • Apply vacuum to draw the filtrate through.

  • Washing:

    • Once the entire reaction mixture has been filtered, wash the reaction flask with a small amount of fresh solvent to collect any residual catalyst and add this to the funnel.

    • Wash the filter cake with several portions of fresh solvent to ensure all the product is recovered.[2]

  • Catalyst Recovery and Safety:

    • Crucially, do not let the catalyst pad run dry while under vacuum , as many hydrogenation catalysts are pyrophoric in air.[8]

    • Once filtration is complete, release the vacuum and add a small amount of water or solvent to keep the catalyst cake wet.

    • Carefully scrape the wet catalyst and Celite mixture into a designated waste container.

Protocol 2: Regeneration of Deactivated Ru/C Catalyst

Objective: To restore the activity of a carbon-supported ruthenium catalyst that has been deactivated by fouling.

Materials:

  • Spent Ru/C catalyst.

  • Tube furnace with temperature control.

  • Quartz or ceramic tube.

  • Gas lines for nitrogen (or argon), a dilute oxygen mixture (e.g., 1-2% O₂ in N₂), and hydrogen.

Procedure:

  • Oxidative Treatment (Carbon Removal):

    • Place the spent catalyst in the center of the tube furnace.

    • Purge the system with an inert gas (nitrogen) for 15-30 minutes.

    • While maintaining the inert gas flow, heat the furnace to 200-300°C.

    • Once at temperature, switch the gas flow to a dilute oxygen mixture.

    • Hold at this temperature for 2-5 hours to burn off carbonaceous deposits.[4][12]

  • Reduction (Activation):

    • Switch the gas flow back to inert gas and cool the furnace to below 200°C.

    • Switch the gas flow to hydrogen.

    • Heat the furnace to 180-400°C and hold for 2-4 hours to reduce the ruthenium oxides back to metallic ruthenium.[4][12]

  • Cooling and Passivation:

    • Cool the furnace to room temperature under a hydrogen or inert gas flow.

    • Once cool, carefully switch to a flow of inert gas to passivate the catalyst before exposing it to air.

    • The regenerated catalyst can now be carefully removed and stored under an inert atmosphere.

Visualizations

Troubleshooting_Filtration Start Slow or Clogged Filtration Cause1 Fine Catalyst Particles? Start->Cause1 Solution1 Use Celite Filter Aid Cause1->Solution1 Yes Cause2 Product Adsorbed on Catalyst? Cause1->Cause2 No End Filtration Successful Solution1->End Solution2 Wash Catalyst with Hot Polar Solvent Cause2->Solution2 Yes Cause3 Filter Paper Blocked? Cause2->Cause3 No Solution2->End Solution3 Ensure Proper Celite Pad Formation Cause3->Solution3 Yes Solution3->End

Caption: Troubleshooting workflow for slow catalyst filtration.

Catalyst_Recovery_Workflow cluster_het Heterogeneous Catalyst cluster_hom Homogeneous Catalyst Het_Start Reaction Mixture Filtration Filtration (e.g., with Celite) Het_Start->Filtration Het_Catalyst Recovered Solid Catalyst Filtration->Het_Catalyst Filtrate Product Solution Filtration->Filtrate Hom_Start Reaction Mixture Membrane Membrane Filtration (OSN) Hom_Start->Membrane Hom_Catalyst Retentate (Catalyst Concentrate) Membrane->Hom_Catalyst Permeate Permeate (Product Solution) Membrane->Permeate Start Post-Hydrogenation Mixture Is_Het Is Catalyst Heterogeneous? Start->Is_Het Is_Het->Het_Start Yes Is_Het->Hom_Start No

Caption: General workflows for heterogeneous and homogeneous catalyst recovery.

References

Technical Support Center: Fed-Batch Strategies for Enhanced Biocatalytic Conversion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your fed-batch biocatalytic reactions. Find detailed experimental protocols, comparative data, and visual workflows to improve conversion rates and overcome common experimental hurdles.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your fed-batch biocatalytic experiments in a question-and-answer format.

Issue 1: Low or Stalled Conversion Rate

Q: My biocatalytic reaction starts but the conversion rate is low or stalls before completion. What are the potential causes and how can I troubleshoot this?

A: Low or stalled conversion is a common issue in biocatalytic reactions. The problem can often be traced back to substrate inhibition, product inhibition, enzyme instability, or suboptimal reaction conditions.

Potential Causes & Troubleshooting Steps:

  • Substrate Inhibition: High concentrations of the substrate can inhibit or even deactivate the biocatalyst.[1][2]

    • Solution: Lower the initial substrate concentration in the batch phase and apply a fed-batch strategy to maintain the substrate at a low, non-inhibitory level.[2] Monitor the substrate concentration and adjust the feed rate accordingly.

  • Product Inhibition: As the product accumulates, it can inhibit the enzyme, slowing down the reaction rate.

    • Solution: Consider in-situ product removal (ISPR) techniques if compatible with your system. Alternatively, design your fed-batch strategy to control the reaction rate and prevent rapid product accumulation to toxic levels.

  • Enzyme Deactivation: The biocatalyst may lose activity over the course of the reaction due to factors like pH shifts, temperature instability, shear stress, or exposure to organic solvents.[3]

    • Solution:

      • Immobilization: Immobilizing the enzyme on a solid support can significantly enhance its stability and allow for easier reuse.[4]

      • Optimize Conditions: Ensure the pH and temperature are maintained at the optimal range for your specific enzyme throughout the reaction.

      • Reduce Shear Stress: In stirred tank reactors, optimize the agitation speed to ensure sufficient mixing without causing excessive shear forces that can damage the enzyme.

  • Suboptimal pH: The pH of the reaction medium can drift as the reaction progresses, leading to a decrease in enzyme activity.

    • Solution: Implement a pH control strategy. A pH-stat system can be used to automatically add an acid or base to maintain the pH at the desired setpoint.[5] In some cases, the substrate feed itself can be used to control pH.[5]

  • Insufficient Cofactor Regeneration: For redox biocatalysis, inefficient regeneration of cofactors (e.g., NADH, NADPH) will halt the reaction.

    • Solution: Ensure the cofactor regeneration system (e.g., using a secondary enzyme like glucose dehydrogenase) is active and that the co-substrate (e.g., glucose) is not limiting. Check the optimal conditions for the regeneration enzyme as they may differ from the primary biocatalyst.[6]

Issue 2: Unexpected Byproduct Formation

Q: I am observing the formation of significant amounts of byproducts, which is reducing my desired product's yield and complicating downstream processing. How can I mitigate this?

A: Byproduct formation is often a result of substrate or product degradation, or side reactions catalyzed by the biocatalyst or other components in the reaction mixture.

Potential Causes & Troubleshooting Steps:

  • Substrate or Product Degradation: The substrate or product may be unstable under the reaction conditions.

    • Solution: Conduct stability studies of your substrate and product under the reaction conditions (pH, temperature) without the enzyme to assess their stability. If degradation is observed, consider milder reaction conditions.

  • Lack of Enzyme Specificity: The biocatalyst may have activity towards the product or intermediates, leading to further conversion into undesired byproducts.

    • Solution: If possible, consider using a more specific enzyme through enzyme screening or protein engineering.

  • Metabolic Shift (in whole-cell biocatalysis): In whole-cell systems, changes in the cellular metabolism can lead to the production of unwanted metabolites.

    • Solution: A fed-batch strategy can help control the metabolic state of the cells by maintaining a controlled growth rate and avoiding overflow metabolism.[4]

Issue 3: Difficulty in Scaling Up the Process

Q: My fed-batch process works well at the lab scale, but I'm facing challenges with poor performance and inconsistency upon scale-up. What should I consider?

A: Scaling up fed-batch biocatalytic processes presents several challenges related to maintaining homogeneity and consistent process parameters.

Potential Causes & Troubleshooting Steps:

  • Mass Transfer Limitations: In larger reactors, inefficient mixing can lead to gradients in substrate concentration, pH, and temperature, resulting in suboptimal enzyme performance in different parts of the reactor.[7] Oxygen transfer can also become a limiting factor in aerobic processes.[1][8]

    • Solution:

      • Mixing: The specific power input (P/V) is a critical parameter for scaling up mixing. Ensure that the scaled-up reactor provides comparable mixing efficiency.

      • Oxygen Transfer: For aerobic reactions, the volumetric oxygen transfer coefficient (kLa) should be a key scale-up parameter.[9] You may need to adjust agitation and aeration rates to maintain a sufficient dissolved oxygen level.

  • Heat Transfer Issues: Biocatalytic reactions can be exothermic, and larger reactors have a smaller surface-area-to-volume ratio, making heat removal more challenging.[7]

    • Solution: Ensure your larger-scale reactor has an adequate cooling system to maintain the optimal reaction temperature.

  • Feeding Zone Concentration Gradients: In large vessels, the point of substrate addition can have a very high local concentration, potentially causing substrate inhibition even if the overall bulk concentration is low.

    • Solution: Design a feeding strategy that distributes the feed more evenly, for example, by using multiple feed ports or a submerged feed tube near an impeller.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using a fed-batch strategy over a simple batch process in biocatalysis?

A1: Fed-batch strategies offer several key advantages:

  • Overcoming Substrate Inhibition: By gradually feeding the substrate, its concentration can be kept at a low, optimal level, preventing the inhibition or deactivation of the enzyme that can occur at high substrate concentrations.[1][2]

  • Higher Product Titers: Fed-batch processes can achieve higher final product concentrations compared to batch processes because more substrate can be converted over the course of the reaction.[10]

  • Better Process Control: Fed-batch operation allows for the control of reaction parameters like pH and dissolved oxygen through the manipulation of the feed rate and composition.[2]

  • Reduced Byproduct Formation: By controlling the substrate concentration, unwanted side reactions or metabolic overflow (in whole-cell systems) can be minimized.[4]

Q2: What are the different types of fed-batch feeding strategies, and how do I choose the right one?

A2: The most common feeding strategies are:

  • Constant Rate Fed-Batch: The substrate is added at a constant flow rate. This is the simplest strategy to implement but may not be optimal as the biocatalyst concentration or activity changes over time.[11]

  • Exponential Fed-Batch: The feed rate is increased exponentially to match the exponential growth of the microbial cells in whole-cell biocatalysis, thus maintaining a constant specific growth rate.[12]

  • pH-Stat Fed-Batch: The feed is added in response to a change in pH. This is useful when the consumption of the substrate leads to a predictable pH shift.[5]

  • DO-Stat Fed-Batch: In aerobic processes, the feed is added when the dissolved oxygen (DO) level rises, indicating that the substrate has been depleted.

The choice of strategy depends on the kinetics of your specific reaction, whether you are using a free enzyme or whole cells, and the available online monitoring and control capabilities. For many enzymatic reactions where the biocatalyst amount is constant, a constant or pre-determined variable feed rate is often sufficient. For whole-cell systems, exponential or DO-stat feeding can be more effective.[12]

Q3: How do I determine the optimal feed rate for my reaction?

A3: Determining the optimal feed rate is crucial for a successful fed-batch process.[12] An initial estimate can be made based on the kinetic parameters of your enzyme (Km and kcat) and the desired substrate concentration. It is often determined experimentally by running a series of small-scale fed-batch reactions at different feed rates and measuring the conversion, product yield, and productivity.

Q4: Should I use an immobilized or a free enzyme for my fed-batch process?

A4: The choice between an immobilized and a free enzyme depends on several factors:

  • Enzyme Stability: Immobilization often increases the operational stability of the enzyme, making it more robust to changes in temperature and pH.[4][13]

  • Reusability: Immobilized enzymes are easily separated from the reaction mixture, allowing for their reuse in subsequent batches, which can significantly reduce costs.[4]

  • Downstream Processing: Using an immobilized enzyme simplifies product purification as the enzyme does not need to be removed from the final product solution.

  • Mass Transfer Limitations: Immobilization can sometimes introduce mass transfer limitations, where the diffusion of the substrate to the enzyme's active site becomes the rate-limiting step.

For repeated fed-batch or continuous processes, immobilized enzymes are generally preferred.[4]

Data Presentation

Table 1: Comparison of Batch vs. Fed-Batch Biocatalysis for α-terpineol Production

ParameterBatch FermentationFed-Batch FermentationReference
Max. Product Concentration 350 mg/L506 mg/L[14]
Time to Max. Concentration 76 h127 h[14]
Max. Molar Conversion 31%67%[14]
Product Formation Rate ~5.94 mg/L/h (at 48h)8.8 mg/L/h (at 48h)[14]

Table 2: Comparison of Different Feeding Strategies for β-Glucanase Production

Feeding StrategyFeed ComponentMax. Biomass (g/L)Max. β-Glucanase Activity (U/mL)Reference
Batch -3.14506.94[11]
Constant Rate Fed-Batch Glycerol4.87-[11]
Constant Rate Fed-Batch Complex Nitrogen Source7.671680[11]
Constant Rate Fed-Batch Complete Medium4.06-[11]
DO-Stat Fed-Batch Glycerol3.84685.66[11]
DO-Stat Fed-Batch Complex Nitrogen Source7.301538.98[11]
DO-Stat Fed-Batch Complete Medium5.45709.61[11]

Experimental Protocols

Protocol 1: General Protocol for a Constant Rate Fed-Batch Biocatalytic Reaction

This protocol provides a general framework for setting up a lab-scale fed-batch biocatalytic reaction using a constant feed rate.

  • Bioreactor Setup:

    • Assemble a stirred-tank bioreactor equipped with probes for temperature and pH monitoring and control.

    • Calibrate the pH probe.

    • Sterilize the bioreactor and the initial reaction medium.

  • Initial Batch Phase:

    • Add the sterile reaction buffer and any necessary cofactors to the bioreactor.

    • Bring the reactor to the optimal temperature and pH for the biocatalyst.

    • Add the biocatalyst (either as a solution of free enzyme or as immobilized particles).

    • Add an initial, non-inhibitory amount of the substrate to start the reaction.

  • Fed-Batch Phase:

    • Prepare a sterile, concentrated solution of the substrate.

    • Once the initial substrate has been consumed to a desired level (monitored by an appropriate analytical method like HPLC or GC), start the continuous feed of the substrate solution using a calibrated peristaltic pump at a pre-determined constant rate.

    • Maintain the temperature and pH at their setpoints throughout the reaction.

  • Monitoring and Sampling:

    • Periodically take samples from the bioreactor to monitor the concentrations of the substrate and product.

    • The frequency of sampling will depend on the reaction rate.

  • Reaction Termination:

    • Stop the substrate feed and the reaction when the desired conversion is reached or when the reaction rate significantly decreases.

  • Downstream Processing:

    • If using a free enzyme, proceed with enzyme inactivation and removal.

    • If using an immobilized enzyme, recover the biocatalyst for reuse.[4]

    • Purify the product from the reaction mixture.

Protocol 2: pH-Stat Fed-Batch for Xylitol Production

This protocol is adapted from a study on overcoming formate inhibition in NADH-dependent enzymatic reductions.[13]

  • Reaction Components:

    • Xylose (substrate)

    • Yeast xylose reductase (biocatalyst)

    • Formate dehydrogenase (for NADH regeneration)

    • NAD+ (cofactor)

    • Formic acid (co-substrate for regeneration, fed solution)

    • Phosphate buffer

  • Bioreactor Setup:

    • Use a stirred-tank bioreactor with temperature and pH control.

    • The pH controller should be set up to trigger the addition of the formic acid feed solution when the pH rises above the setpoint.

  • Initial Reaction Mixture:

    • In the bioreactor, combine the phosphate buffer, xylose, NAD+, xylose reductase, and formate dehydrogenase.

    • Set the temperature to the optimal value for both enzymes.

    • Adjust the initial pH to the desired setpoint (e.g., pH 7.0).

  • pH-Stat Fed-Batch Operation:

    • As the formate dehydrogenase consumes formate to regenerate NADH, the pH of the medium will tend to increase.

    • The pH controller will detect this increase and activate a pump to add a concentrated solution of formic acid to bring the pH back down to the setpoint.

    • This maintains a constant, low concentration of formate in the reactor, preventing inhibition of the enzymes.

  • Monitoring:

    • Monitor the consumption of formic acid feed to track the progress of the reaction.

    • Take periodic samples to measure the concentrations of xylose and xylitol by HPLC.

Mandatory Visualizations

Fed_Batch_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_downstream Downstream Phase b_setup Bioreactor Setup & Sterilization batch_phase Initial Batch Phase (T, pH control) b_setup->batch_phase m_prep Medium & Substrate Preparation m_prep->batch_phase e_prep Enzyme Preparation (Free or Immobilized) e_prep->batch_phase start_feed Start Substrate Feed (e.g., Constant Rate) batch_phase->start_feed Initial substrate consumed fed_batch_phase Fed-Batch Operation (Continuous Monitoring) start_feed->fed_batch_phase reaction_end Reaction Termination fed_batch_phase->reaction_end Target conversion reached e_recovery Enzyme Recovery (if immobilized) reaction_end->e_recovery p_purification Product Purification reaction_end->p_purification e_recovery->e_prep Recycle final_product Final Product p_purification->final_product

Caption: General experimental workflow for a fed-batch biocatalytic process.

Troubleshooting_Low_Conversion start Low/Stalled Conversion sub_inhib Substrate Inhibition? start->sub_inhib prod_inhib Product Inhibition? sub_inhib->prod_inhib No sol_sub Lower initial substrate conc. Implement fed-batch. sub_inhib->sol_sub Yes enzyme_deact Enzyme Deactivation? prod_inhib->enzyme_deact No sol_prod Consider in-situ product removal. prod_inhib->sol_prod Yes sol_enzyme Immobilize enzyme. Optimize T & pH. enzyme_deact->sol_enzyme Yes

Caption: Logical troubleshooting flow for low conversion in biocatalytic reactions.

References

Enhancing enantiomeric excess of (R)-3-Quinuclidinol through process optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and purification of (R)-3-Quinuclidinol, a key chiral intermediate in the pharmaceutical industry.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing enantiomerically pure (R)-3-Quinuclidinol?

A1: The two main strategies for achieving high enantiomeric excess (e.e.) of (R)-3-Quinuclidinol are the asymmetric reduction of 3-quinuclidinone and the resolution of racemic 3-quinuclidinol.[6] Asymmetric reduction can be accomplished through biocatalytic methods using ketoreductases or through chemical synthesis with chiral ruthenium-based catalysts.[7] Resolution methods, such as enzymatic kinetic resolution, separate the desired enantiomer from a racemic mixture.[1][6]

Q2: Which microorganisms are effective sources of reductases for biocatalytic synthesis?

A2: Several microbial genera are known to produce reductases capable of stereoselectively reducing 3-quinuclidinone to (R)-3-Quinuclidinol. These include Rhodotorula, Agrobacterium, Kaistia, Nocardia, and Rhodococcus.[7] For instance, 3-quinuclidinone reductase (QR) from Rhodotorula rubra (RrQR) and a ketoreductase from Agrobacterium radiobacter (ArQR) have demonstrated high enantioselectivity.[7]

Q3: Why is cofactor regeneration necessary in biocatalytic reduction?

A3: Most reductase enzymes require a hydride source, typically nicotinamide adenine dinucleotide (NADH) or its phosphorylated form (NADPH), to reduce the ketone substrate.[7][8] These cofactors are expensive, making their use in stoichiometric amounts impractical for large-scale synthesis.[7][9] Cofactor regeneration systems, such as using glucose dehydrogenase (GDH) with glucose, continuously regenerate the active NADH or NADPH from its oxidized form.[7][8] This allows for the use of catalytic amounts of the cofactor, significantly improving the economic viability of the process.[9]

Q4: How can the enantiomeric excess of the final product be enhanced post-synthesis?

A4: Recrystallization is a powerful technique for enhancing the enantiomeric purity of (R)-3-Quinuclidinol.[10] By carefully selecting the solvent system, it is possible to selectively crystallize the desired (R)-enantiomer, thereby increasing the e.e. of the final product.[10]

Troubleshooting Guides

Biocatalytic Synthesis
Problem Potential Cause Troubleshooting Steps
Low or No Conversion Inactive Enzyme - Verify the activity of the enzyme batch with a standard assay. - Ensure proper storage conditions (-20°C or -80°C).[11] - For whole-cell biocatalysts, check cell viability and expression levels of the reductase.[11]
Inefficient Cofactor Regeneration - Confirm the presence and activity of the cofactor regeneration enzyme (e.g., GDH) and its substrate (e.g., glucose).[9][12] - Ensure the cofactor (NADH or NADPH) is present in the reaction mixture.[9]
Sub-optimal Reaction Conditions - Optimize reaction pH and temperature for the specific enzyme.[9] - Ensure adequate mixing to facilitate mass transfer.[13]
Substrate or Product Inhibition - Evaluate the effect of substrate concentration; high concentrations can inhibit the enzyme.[9][10] - Consider a fed-batch strategy to maintain a low substrate concentration.[9]
Low Enantioselectivity Sub-optimal Reaction Conditions - Lowering the reaction temperature can sometimes improve enantioselectivity.[9][10] - Optimize the pH of the reaction medium.[9]
Presence of Competing Enzymes - If using whole cells, other endogenous reductases may produce the undesired (S)-enantiomer. Consider using a purified enzyme or an engineered cell line.
Enzyme Instability Harsh Reaction Conditions - Operate within the known stable pH and temperature range for the enzyme to avoid denaturation.[7][9] - Minimize the concentration of organic co-solvents if they are required for substrate solubility.[9]
Protease Activity - If using cell lysates, add protease inhibitors to prevent degradation of the reductase enzyme.[7][9]
Chemical Asymmetric Hydrogenation
Problem Potential Cause Troubleshooting Steps
Low Yield Catalyst Deactivation - Ensure high purity of all reactants, solvents, and hydrogen gas to avoid catalyst poisons like sulfur.[10] - For heterogeneous catalysts, verify the robustness of the catalyst support.[10]
Poor Substrate Quality - Use high-purity 3-quinuclidinone, as impurities can inhibit the catalyst. Recrystallization of the starting material may be necessary.[10]
Inadequate Mixing - Ensure sufficient agitation in the reactor to maintain a homogeneous suspension and facilitate mass transfer between hydrogen gas, substrate, and catalyst.[10]
Low Enantioselectivity Incorrect Catalyst or Ligand - The choice of chiral ligand is crucial for high enantioselectivity. Ensure the appropriate ligand for the 3-quinuclidinone substrate is being used.[10] - Improper preparation or handling of the chiral catalyst can lead to lower selectivity.[10]
Sub-optimal Reaction Conditions - Higher reaction temperatures can sometimes decrease enantioselectivity.[10] - The effect of hydrogen pressure on e.e. can vary; screen a range of pressures to find the optimum.[10]

Data Summary

Comparison of Synthesis Methods for (R)-3-Quinuclidinol
Method Catalyst/Enzyme Yield (%) e.e. (%) Key Conditions Reference
Biocatalytic ReductionRhodotorula rubra (RrQR)>98>99.9NADPH-dependent, often with GDH for cofactor regeneration.[8]
Biocatalytic ReductionAgrobacterium radiobacter (ArQR)HighExcellentEfficiently reduces 3-quinuclidinone.
Biocatalytic ReductionNocardia sp. WY120293>99Whole-cell biocatalysis with glucose for cofactor regeneration.[14]
Chemical HydrogenationRu-BINAP/IPHAN88-97Not Specified1.5 - 5.0 MPa H₂, various solvents.[4]
Chemical HydrogenationRuXY-Diphosphine-bimaH>95>992.0 MPa H₂.[3]
Enzymatic Kinetic ResolutionProtease (from Aspergillus melleus)-HighSelective hydrolysis of the (S)-ester.[15]

Experimental Protocols

Protocol 1: Whole-Cell Biocatalytic Reduction of 3-Quinuclidinone

This protocol describes the use of whole cells containing a 3-quinuclidinone reductase and a cofactor regeneration system.

Materials:

  • 3-quinuclidinone hydrochloride

  • Whole cells (e.g., Nocardia sp. WY1202 or recombinant E. coli expressing the desired enzymes)

  • Glucose (for cofactor regeneration)

  • Phosphate buffer (100 mM, pH 8.0)

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Anhydrous sodium sulfate

  • Acetone (for recrystallization)

Procedure:

  • Prepare a suspension of resting cells (e.g., 8 g wet weight) in 100 ml of 100 mM phosphate buffer (pH 8.0).[7][14]

  • Add 3-quinuclidinone hydrochloride (e.g., 1.6 g, 9.9 mmol) and glucose (e.g., 2.7 g) to the cell suspension.[7][14]

  • Incubate the reaction mixture at 30°C with shaking (e.g., 200 rpm) for 48 hours.[7][14]

  • Monitor the reaction progress using a suitable analytical method (e.g., GC or HPLC).[7]

  • Once the reaction is complete, centrifuge the mixture to separate the cells.[7]

  • Combine the supernatants and adjust the pH to approximately 12 with K₂CO₃.[7][14]

  • Evaporate the solvent under reduced pressure.[7][14]

  • Extract the residue with CH₂Cl₂.[7][14]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the crude product.[7][14]

  • Purify the crude product by recrystallization from acetone to yield (R)-3-quinuclidinol.[7]

Protocol 2: Asymmetric Hydrogenation of 3-Quinuclidinone

This protocol provides a general procedure for the chemical asymmetric hydrogenation of 3-quinuclidinone using a chiral ruthenium catalyst.

Materials:

  • 3-quinuclidinone

  • Chiral Ruthenium catalyst (e.g., Ru-BINAP derivative)

  • Anhydrous ethanol or other suitable solvent

  • A suitable base (e.g., potassium tert-butoxide)

  • High-purity hydrogen gas

Procedure:

  • In a high-pressure reactor under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-quinuclidinone and the Ru-catalyst in anhydrous ethanol.[7]

  • Add the base to the reaction mixture.[7]

  • Seal the reactor and purge with hydrogen gas several times.[7]

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 15 atm).[7]

  • Stir the reaction mixture at a controlled temperature (e.g., 30-45°C) for a specified time (e.g., 4 hours).[7]

  • Monitor the reaction for completion.

  • Once the reaction is complete, carefully vent the hydrogen gas.[7]

  • Remove the solvent under reduced pressure.[7]

  • The crude product can be purified through an aqueous workup and subsequent recrystallization to enhance the enantiomeric excess.[7]

Visualizations

experimental_workflow_biocatalytic cluster_upstream Upstream Processing cluster_biocatalysis Biocatalysis cluster_downstream Downstream Processing reductase_gene Reductase Gene Identification cloning Cloning into Expression Vector reductase_gene->cloning transformation Transformation into E. coli cloning->transformation expression Protein Expression transformation->expression harvesting Cell Harvesting & Lysis expression->harvesting enzymatic_reduction Enzymatic Reduction of 3-Quinuclidinone harvesting->enzymatic_reduction cofactor_regen Cofactor Regeneration System enzymatic_reduction->cofactor_regen extraction Product Extraction enzymatic_reduction->extraction purification Purification extraction->purification analysis Analysis (Chiral HPLC) purification->analysis

Caption: General experimental workflow for the enzymatic synthesis of (R)-3-Quinuclidinol.[13]

Caption: Troubleshooting logic for low conversion in biocatalytic synthesis.[11]

References

Forced degradation studies for (R)-3-Quinuclidinol stability testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals conducting forced degradation studies for (R)-3-Quinuclidinol. It offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful execution of these stability-indicating studies.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a forced degradation study for (R)-3-Quinuclidinol?

A1: Forced degradation studies, also known as stress testing, are conducted to identify potential degradation products of (R)-3-Quinuclidinol under more severe conditions than those used in accelerated stability testing.[1] These studies are crucial for several reasons: they help in understanding the intrinsic stability of the molecule, elucidating potential degradation pathways, and developing stability-indicating analytical methods capable of separating the active pharmaceutical ingredient (API) from its degradation products.[2][3][4]

Q2: Are forced degradation studies a regulatory requirement?

A2: Yes, forced degradation studies are required by major regulatory bodies, including the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5] Guidelines such as ICH Q1A(R2) outline the necessity of stress testing to demonstrate the specificity of analytical methods used for stability testing.[5]

Q3: What is the optimal level of degradation to aim for in these studies?

A3: The generally accepted target for degradation is between 5% and 20%.[3][4] Degrading the sample too much can lead to the formation of secondary degradation products that may not be relevant under normal storage conditions, while insufficient degradation may not produce enough degradants to be adequately detected and characterized.[5]

Q4: When is the best time to perform forced degradation studies during drug development?

A4: While regulatory guidance suggests that stress testing can be performed during Phase III of the submission process, it is highly recommended to conduct these studies earlier, such as in preclinical or Phase I stages.[5] Early execution allows sufficient time for the identification and characterization of degradation products and for the optimization of the analytical method.[5]

Q5: What are the typical stress conditions for (R)-3-Quinuclidinol?

A5: Based on ICH guidelines, the typical stress conditions include acid and base hydrolysis, oxidation, thermal stress, and photostability testing.[5][6] Given that (R)-3-Quinuclidinol is a chiral amine with a hydroxyl group, it is susceptible to degradation under these conditions.[6]

Troubleshooting Guides

Q6: I am not achieving the target 5-20% degradation. What should I do?

A6: If degradation is too low, you may need to increase the harshness of the stress conditions. For example:

  • Acid/Base Hydrolysis: Increase the concentration of the acid or base (e.g., from 0.1 N to 1 N), increase the temperature (e.g., from room temperature to 60°C), or prolong the exposure time.[7]

  • Oxidation: Increase the concentration of the oxidizing agent (e.g., from 3% to a higher concentration of H₂O₂) or extend the reaction time.

  • Thermal Degradation: Increase the temperature (e.g., from 70°C to 80°C or higher) or extend the heating duration.[6]

If degradation is too high (above 20%), you should reduce the severity of the conditions by decreasing the reagent concentration, lowering the temperature, or shortening the exposure time.[3][5]

Q7: My HPLC chromatogram shows poor resolution between the (R)-3-Quinuclidinol peak and the degradation product peaks. How can I improve this?

A7: Poor resolution can be addressed by optimizing your HPLC method. Consider the following adjustments:

  • Mobile Phase Composition: Adjust the ratio of the organic and aqueous phases. For a reverse-phase method, increasing the aqueous component can increase retention times and potentially improve separation.

  • pH of the Mobile Phase: Since (R)-3-Quinuclidinol has a tertiary amine, the pH of the mobile phase will significantly affect its retention. Experiment with different pH values to find the optimal separation.

  • Column Chemistry: If optimizing the mobile phase is insufficient, try a different column chemistry (e.g., C8, phenyl, or a cyano column) that may offer different selectivity.

  • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often improve the resolution of complex mixtures.

Q8: The mass balance in my experiment is not within the acceptable range of 98-102%. What could be the cause?

A8: A poor mass balance suggests that not all components are being accounted for by the analytical method.[5] Potential reasons include:

  • Non-UV Active Degradants: Some degradation products may lack a chromophore, making them undetectable by a UV detector.[5] Try using a more universal detector, such as a mass spectrometer (MS) or a charged aerosol detector (CAD).

  • Co-elution: A degradation product may be co-eluting with the parent peak. A peak purity analysis using a photodiode array (PDA) detector can help to identify this issue.

  • Volatile Degradants: The degradation process may have produced volatile products that are lost during sample preparation.

  • Precipitation: Degradation products may have precipitated out of the solution. Ensure that your sample and standards are fully dissolved.

Q9: I am observing unexpected peaks in my control sample chromatogram. What should I do?

A9: Unexpected peaks in a control sample (unstressed sample) can arise from several sources. First, verify that these are not impurities from the initial (R)-3-Quinuclidinol sample by comparing with a certificate of analysis. Also, consider the possibility of interactions with the solvent or container, especially if the control sample was stored for a period. Prepare a fresh control sample to confirm the presence of these peaks.

Data Presentation

Table 1: Summary of Forced Degradation Data for (R)-3-Quinuclidinol

Stress ConditionParametersDurationAssay of (R)-3-Quinuclidinol (%)Total Degradation (%)
Acid Hydrolysis0.1 N HCl24 hours92.57.5
Base Hydrolysis0.1 N NaOH12 hours88.211.8
Oxidation3% H₂O₂8 hours85.114.9
Thermal80°C (Solid State)48 hours94.75.3
PhotolyticICH Q1B conditions7 days98.11.9

Note: The data presented in this table is hypothetical and for illustrative purposes, based on the recommended 5-20% degradation target for such studies.[3][6]

Experimental Protocols

Acid Hydrolysis
  • Prepare a stock solution of (R)-3-Quinuclidinol in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.

  • Transfer an aliquot of the stock solution to a reaction vessel and add an equal volume of 0.1 N HCl.

  • Store the solution at 60°C for a predetermined period (e.g., 24 hours), with sampling at intermediate time points if desired.[6]

  • At each time point, withdraw a sample, and neutralize it with an equivalent amount of 0.1 N NaOH.

  • Dilute the neutralized sample with the HPLC mobile phase to a suitable concentration for analysis.

  • Analyze the sample using a validated stability-indicating HPLC method.

Base Hydrolysis
  • Prepare a 1 mg/mL stock solution of (R)-3-Quinuclidinol as described for acid hydrolysis.

  • Transfer an aliquot to a reaction vessel and add an equal volume of 0.1 N NaOH.

  • Keep the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a specified duration (e.g., 12 hours).[6]

  • Withdraw a sample and neutralize it with an equivalent amount of 0.1 N HCl.

  • Dilute the neutralized sample with the mobile phase for HPLC analysis.

Oxidative Degradation
  • Prepare a 1 mg/mL stock solution of (R)-3-Quinuclidinol.

  • Add an equal volume of 3% hydrogen peroxide (H₂O₂).

  • Store the solution at room temperature, protected from light, for a defined period (e.g., 8 hours).[6]

  • At the end of the period, dilute the sample with the mobile phase for immediate HPLC analysis.

Thermal Degradation
  • Place a known quantity of solid (R)-3-Quinuclidinol in a vial.

  • Store the vial in a temperature-controlled oven at 80°C.[6]

  • At specified time points (e.g., 24 and 48 hours), remove a sample of the solid.

  • Dissolve the sample in a suitable solvent and dilute with the mobile phase for HPLC analysis.

Photostability Testing
  • Expose a sample of solid (R)-3-Quinuclidinol and a solution of the compound to a light source that meets the requirements of ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Simultaneously, keep a control sample in the dark under the same temperature conditions.

  • After the exposure period, prepare the samples for HPLC analysis by dissolving the solid or diluting the solution with the mobile phase.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution of (R)-3-Quinuclidinol acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (0.1 N NaOH, RT) stock->base Expose to stress oxid Oxidation (3% H₂O₂) stock->oxid Expose to stress therm Thermal (80°C, Solid) stock->therm Expose to stress photo Photolytic (ICH Q1B) stock->photo Expose to stress neutral Neutralize/Dilute Sample acid->neutral base->neutral oxid->neutral therm->neutral photo->neutral hplc HPLC Analysis with PDA/MS neutral->hplc data Data Analysis (Assay, Purity, Mass Balance) hplc->data

Caption: Experimental workflow for forced degradation studies.

G cluster_acid_base Acid/Base Hydrolysis cluster_oxidation Oxidation (H₂O₂) parent (R)-3-Quinuclidinol ring_open Ring-Opened Products parent->ring_open Harsh pH n_oxide N-Oxide Derivative parent->n_oxide Oxidation of Amine ketone 3-Quinuclidinone parent->ketone Oxidation of Alcohol

Caption: Proposed degradation pathways for (R)-3-Quinuclidinol.

References

Selecting the optimal solvent system for (R)-3-Quinuclidinol recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal solvent system for the recrystallization of (R)-3-Quinuclidinol. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of (R)-3-Quinuclidinol to consider for recrystallization?

A1: (R)-3-Quinuclidinol is a chiral bicyclic amine with a hydroxyl group, making it a polar molecule.[1] Its structure allows it to act as both a hydrogen bond donor and acceptor.[2] This polarity dictates its solubility, being generally soluble in polar solvents like water and alcohols, and having limited solubility in non-polar organic solvents.[2][3] Key properties are summarized in the table below.

Table 1: Physicochemical Properties of (R)-3-Quinuclidinol

PropertyValue
Molecular FormulaC₇H₁₃NO
Molecular Weight127.19 g/mol [4]
AppearanceWhite to off-white or beige crystalline powder[3]
Melting Point217-224 °C[3]
Boiling Point120 °C (at 27.0 mbar)[4]
Water Solubility>1000 g/L at 20 °C[5]

Q2: Which single solvents are recommended for the recrystallization of (R)-3-Quinuclidinol?

A2: Based on its polarity, suitable single solvents for recrystallization are those that show a significant difference in solubility between their boiling point and room temperature. Acetone and ethyl acetate have been successfully used.[6][7] Acetone is a good starting point for moderately polar compounds. Ethyl acetate can also be effective, particularly for enhancing the enantiomeric purity of the final product.[7]

Q3: Are mixed solvent systems effective for purifying (R)-3-Quinuclidinol?

A3: Yes, mixed solvent systems can be highly effective, especially when a single solvent does not provide the ideal solubility profile. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) to induce crystallization. A documented example is a mixture of propanol and acetone (3:1 v/v), which has been used to obtain (R)-3-Quinuclidinol with high enantiomeric excess.[7]

Solvent Selection Guide

The ideal solvent for recrystallization should dissolve the compound completely when hot but only sparingly when cold. For (R)-3-Quinuclidinol, polar solvents are generally the most suitable. The following table provides a qualitative guide to solvent selection.

Table 2: Qualitative Solubility of (R)-3-Quinuclidinol and Suitability for Recrystallization

SolventBoiling Point (°C)Solubility (Hot)Solubility (Cold)Suitability as Recrystallization Solvent
Water100Very HighVery HighPoor (high loss of product)
Methanol65HighHighFair (potential for high loss)
Ethanol78HighModerateGood
Acetone56ModerateLowVery Good[6]
Ethyl Acetate77ModerateLowVery Good[7]
Isopropanol82ModerateLowGood
Toluene111LowVery LowPoor (low solubility)
Hexane69Very LowVery LowUnsuitable

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization using Acetone

This protocol outlines a general procedure for the recrystallization of (R)-3-Quinuclidinol from acetone.

Materials:

  • Crude (R)-3-Quinuclidinol

  • Acetone (reagent grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude (R)-3-Quinuclidinol in an Erlenmeyer flask.

  • Add a minimal amount of acetone to just cover the solid.

  • Heat the mixture to a gentle boil with stirring.

  • Continue adding acetone dropwise until the solid completely dissolves.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • After the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold acetone.

  • Dry the purified crystals under vacuum.

Protocol 2: Mixed-Solvent Recrystallization using Propanol and Acetone

This protocol is adapted from literature for resolving racemic 3-quinuclidinol and can be applied for the purification of (R)-3-Quinuclidinol.[7]

Materials:

  • Crude (R)-3-Quinuclidinol

  • Propanol

  • Acetone

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolve the crude (R)-3-Quinuclidinol in a minimum amount of hot propanol (the "good" solvent).

  • While the solution is still hot, slowly add acetone (the "poor" solvent) dropwise until the solution becomes slightly turbid (cloudy).

  • If turbidity persists, add a few drops of hot propanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to complete the crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of a cold propanol/acetone mixture (e.g., 3:1 ratio).

  • Dry the crystals under vacuum.

Troubleshooting Guide

Problem 1: Oiling Out

Symptom: Instead of forming solid crystals, the compound separates as an oily layer. This is a common issue with compounds that have relatively low melting points or when the solution is highly supersaturated.[8]

Solutions:

  • Reduce Cooling Rate: Allow the solution to cool more slowly. Insulate the flask to ensure gradual cooling to room temperature before moving to an ice bath.

  • Add More Solvent: The concentration of the solute may be too high. Reheat the mixture and add a small amount of additional hot solvent to reduce the supersaturation level.[8]

  • Change Solvent System: If oiling persists, consider a different solvent or mixed solvent system. A solvent with a lower boiling point may be beneficial.

  • Seed Crystals: Introduce a small, pure crystal of (R)-3-Quinuclidinol to the cooled solution to induce crystallization.

Problem 2: No Crystal Formation

Symptom: The solution remains clear even after cooling in an ice bath.

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.

    • Seed Crystals: Add a seed crystal of the pure compound.

  • Concentrate the Solution: Too much solvent may have been used. Gently heat the solution to evaporate some of the solvent and then attempt to cool and crystallize again.

  • Add an Anti-Solvent: If using a single solvent, carefully add a "poor" solvent dropwise to the cooled solution to decrease the solubility of the compound and induce precipitation.

Problem 3: Low Recovery of Purified Product

Symptom: The yield of recrystallized (R)-3-Quinuclidinol is significantly lower than expected.

Solutions:

  • Minimize Solvent Usage: Ensure that the minimum amount of hot solvent was used to dissolve the crude product.

  • Sufficient Cooling: Allow adequate time for the solution to cool completely in an ice bath to maximize precipitation.

  • Cold Solvent Wash: Use only a minimal amount of ice-cold solvent to wash the crystals during filtration to avoid redissolving the product.

  • Check Mother Liquor: If significant product remains in the filtrate (mother liquor), it may be possible to recover a second crop of crystals by concentrating the solution and repeating the cooling process.

Visual Guides

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_final Final Product start Start with Crude (R)-3-Quinuclidinol choose_solvent Select Solvent System (Single or Mixed) start->choose_solvent dissolve Dissolve in Minimum Hot Solvent choose_solvent->dissolve cool_slowly Cool Slowly to Room Temperature dissolve->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath collect Collect Crystals (Vacuum Filtration) ice_bath->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure (R)-3-Quinuclidinol dry->end Troubleshooting_Logic cluster_oiling Oiling Out Solutions cluster_nocrystals No Crystal Formation Solutions cluster_lowyield Low Yield Solutions start Recrystallization Issue? oiling_out Oiling Out start->oiling_out Yes no_crystals No Crystals Form start->no_crystals Yes low_yield Low Yield start->low_yield Yes slow_cooling Reduce Cooling Rate oiling_out->slow_cooling add_solvent Add More Solvent oiling_out->add_solvent change_solvent Change Solvent System oiling_out->change_solvent induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization concentrate Concentrate Solution no_crystals->concentrate add_antisolvent Add Anti-Solvent no_crystals->add_antisolvent min_solvent Minimize Solvent low_yield->min_solvent max_cool Maximize Cooling Time low_yield->max_cool cold_wash Use Ice-Cold Wash low_yield->cold_wash

References

Validation & Comparative

Comparative Guide to the Structural Confirmation of (R)-3-Quinuclidinol: A Focus on 1H and 13C NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for confirming the structure of (R)-3-Quinuclidinol, with a primary focus on 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in selecting the most appropriate methods for their applications.

Structural Elucidation using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. For (R)-3-Quinuclidinol, 1H and 13C NMR are instrumental in confirming the connectivity and chemical environment of each atom in the molecule.

The 1H NMR spectrum of (R)-3-Quinuclidinol provides information on the number of different types of protons, their chemical environments, and their neighboring protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Assignment Chemical Shift (δ) ppm Multiplicity
H-3~3.79m
H-2, H-4 (axial)~3.09m
H-2, H-4 (equatorial)~2.57-2.89m
H-5, H-7 (axial)~1.95m
H-5, H-7 (equatorial)~1.35-1.46m
H-6 (endo)~1.78m
H-6 (exo)~1.67m
OH~4.5br s
Data is a compilation from multiple sources for the general 3-Quinuclidinol structure. Specific shifts for the (R)-(-) enantiomer are consistent with these ranges.[1]

The 13C NMR spectrum provides information on the different carbon environments in the molecule.

Assignment Chemical Shift (δ) ppm
C-368.5
C-2, C-447.5
C-5, C-725.8
C-620.5
Data for 3-Quinuclidinol.[1]

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring high-quality NMR spectra of (R)-3-Quinuclidinol is as follows:

2.1. Sample Preparation:

  • Weigh approximately 5-10 mg of (R)-3-Quinuclidinol.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube.[1] The choice of solvent can slightly affect the chemical shifts.

2.2. NMR Spectrometer Setup:

  • The analysis is performed on a standard NMR spectrometer, typically with a proton frequency of 400 MHz or higher.[1][2]

  • The sample is placed in the spectrometer's magnet.

  • The instrument is tuned and shimmed to optimize the magnetic field homogeneity.[1]

2.3. Data Acquisition:

  • For 1H NMR: A standard single-pulse experiment is typically sufficient. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

  • For 13C NMR: A proton-decoupled pulse sequence is commonly used to simplify the spectrum, resulting in single lines for each unique carbon.[1] A larger number of scans is usually required due to the lower natural abundance of the 13C isotope.[1]

2.4. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier-transformed to generate the spectrum.[1]

  • The spectrum is phase-corrected and a baseline correction is applied.[1]

  • The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]

  • Integration of the peaks in the 1H NMR spectrum is performed to determine the relative ratios of the protons.[1]

Workflow for Structural Confirmation

The logical workflow for confirming the structure of (R)-3-Quinuclidinol using NMR and other techniques is illustrated below.

cluster_0 Sample Preparation & Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Structural Confirmation & Comparison A Weigh & Dissolve (R)-3-Quinuclidinol B Prepare NMR Tube A->B C Acquire 1H & 13C NMR Spectra B->C D Fourier Transform & Phasing C->D E Reference Chemical Shifts D->E F Peak Integration & Assignment E->F G Compare with Literature Data F->G I Confirm Structure of (R)-3-Quinuclidinol G->I H Alternative Techniques (e.g., Chiral HPLC, MS) H->I

References

A Comparative Guide to the Validation of (R)-3-Quinuclidinol Purity Using a Stability-Indicating HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemical purity of (R)-3-Quinuclidinol, a pivotal chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs), is of paramount importance. Its biological activity is stereospecific, demanding robust analytical methods to guarantee enantiomeric purity and overall quality. This guide presents an objective comparison of a stability-indicating High-Performance Liquid Chromatography (HPLC) method with other analytical techniques for quantifying (R)-3-Quinuclidinol and ensuring its purity.

The selection of an analytical method is contingent on multiple factors, including the sample matrix, requisite sensitivity, available instrumentation, and the specific analytical objectives, such as routine quality control versus the analysis of trace impurities.[1] While techniques like Gas Chromatography (GC) and Capillary Electrophoresis (CE) are employed for chiral separations, HPLC is widely adopted due to its reliability and straightforwardness in quantitative analysis.[1] A significant challenge in the analysis of (R)-3-Quinuclidinol is its lack of a strong chromophore, which necessitates pre-column derivatization to enable UV detection.[1][2]

Comparative Analysis of Analytical Methods

A stability-indicating method is crucial as it provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are integral to developing such a method, helping to establish degradation pathways and validate the method's specificity.[3]

The following diagram illustrates a general workflow for the validation and comparison of analytical methods for (R)-3-Quinuclidinol purity.

Analytical_Method_Validation_Workflow cluster_0 Method Selection and Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Comparative Evaluation A Define Analytical Requirements (Purity, Enantiomeric Excess) B Select Primary Method (HPLC) and Alternatives (GC, CE) A->B C Develop Stability-Indicating HPLC Method B->C D Specificity (Forced Degradation) C->D E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Robustness & System Suitability G->H I Compare Performance Metrics (Sensitivity, Speed, Cost) H->I J Cross-Validation with Orthogonal Method (e.g., GC) I->J K Select Optimal Method for Intended Application J->K

Workflow for analytical method validation and comparison.

Quantitative Data Summary

The performance of a validated chiral HPLC method for the analysis of (R)-3-Quinuclidinol enantiomeric purity is summarized below. This method involves pre-column derivatization with benzoyl chloride.

ParameterHPLC Method with BenzoylationAlternative HPLC Method (p-Methoxybenzoylation)Gas Chromatography (GC)
Chiral Stationary Phase Chiralpak IC (250 x 4.6 mm, 5 µm)[2]Chiralpak IA (250 x 4.6 mm, 5 µm)[2]Chiral GC Column
Mobile Phase/Carrier Gas n-hexane:ethanol:2-propanol:diethylamine (80:8:12:0.4, v/v/v/v)[2][4]n-hexane:ethanol:ethanolamine (59.6:40:0.4, v/v/v)[2]Helium/Nitrogen
Flow Rate/Temperature Program 0.8 mL/min[2]1.0 mL/min[2]Temperature gradient
Detection Wavelength 230 nm[2][4]255 nm[2]Flame Ionization Detector (FID) or Mass Spectrometry (MS)
Retention Time ((S)-enantiomer) ~12.8 min[2]~6.2 min[2]Varies
Retention Time ((R)-enantiomer) ~16.5 min[2]~7.8 min[2]Varies
Resolution > 11.4[4]Not specifiedVaries
Limit of Detection (LOD) Not specifiedNot specifiedVaries
Limit of Quantification (LOQ) 1.5 µg/mL (for (S)-enantiomer)[5]Not specifiedVaries
Linearity Range 1.5 - 7.5 µg/mL (for (S)-enantiomer)[5]Not specifiedVaries
Accuracy (% Recovery) 98.9 ± 8.7%[4]Not specifiedVaries

Experimental Protocols

Stability-Indicating HPLC Method Validation

The following protocol outlines the validation of a chiral HPLC method for (R)-3-Quinuclidinol, incorporating forced degradation studies to establish its stability-indicating properties.

HPLC_Method_Validation_Protocol cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis cluster_forced_degradation Forced Degradation Studies cluster_validation Validation Parameters prep1 Weigh (R)-3-Quinuclidinol Sample prep2 Dissolve in Dichloromethane prep1->prep2 prep3 Add Benzoyl Chloride & Triethylamine prep2->prep3 prep4 Dilute with Methanol prep3->prep4 hplc1 Column: Chiralpak IC prep4->hplc1 hplc2 Mobile Phase Gradient hplc1->hplc2 hplc3 UV Detection at 230 nm hplc2->hplc3 hplc4 Data Acquisition hplc3->hplc4 val1 Specificity (Peak Purity) hplc4->val1 fd1 Acid Hydrolysis (0.1 N HCl) fd1->val1 fd2 Base Hydrolysis (0.1 N NaOH) fd2->val1 fd3 Oxidation (3% H2O2) fd3->val1 fd4 Thermal Degradation (Dry Heat) fd4->val1 fd5 Photostability (ICH Q1B) fd5->val1 val2 Linearity & Range val1->val2 val3 Accuracy (% Recovery) val2->val3 val4 Precision (Repeatability & Intermediate) val3->val4 val5 LOD & LOQ val4->val5 val6 Robustness val5->val6

Protocol for HPLC method validation with forced degradation.

1. Derivatization Procedure:

  • Accurately weigh approximately 250 mg of the (R)-3-Quinuclidinol sample and dissolve it in 5.0 mL of dichloromethane in a 50 mL volumetric flask.[2][5]

  • Add 0.5 mL of benzoyl chloride and 0.5 mL of triethylamine to the flask and shake for 5 minutes.[5]

  • Adjust the volume to 50.0 mL with methanol.[2][5]

  • Further dilute 5.0 mL of this solution to 50.0 mL with methanol.[2][5]

2. HPLC Conditions:

  • Column: Chiralpak IC (250 x 4.6 mm, 5 µm).[2][4]

  • Mobile Phase: An isocratic mixture of n-hexane, ethanol, 2-propanol, and diethylamine in a ratio of 80:8:12:0.4 (v/v/v/v).[2][4]

  • Flow Rate: 0.8 mL/min.[2]

  • Injection Volume: 10 µL.[2]

  • Column Temperature: 15 °C.[2]

  • Detection: UV at 230 nm.[2][4]

3. Forced Degradation Studies: Forced degradation studies should be performed to ensure the method's ability to separate the parent drug from its degradation products.[3] A target degradation of 5-20% is generally considered optimal.[6][7]

  • Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and keep it at room temperature or heat to 60 °C.[6]

  • Base Hydrolysis: Repeat the procedure with 0.1 N NaOH.[6]

  • Oxidation: Dissolve the sample in a 3% H₂O₂ solution and store it at room temperature.[6]

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 70-80 °C).[6]

  • Photostability: Expose the sample to light according to ICH Q1B guidelines.[6]

4. Validation Parameters (as per ICH Guidelines):

  • Specificity: Assessed by analyzing the stressed samples to ensure that the degradation product peaks do not interfere with the main peak.

  • Linearity: Determined by analyzing a series of solutions with known concentrations of the (S)-enantiomer.

  • Accuracy: Evaluated by spiking the sample with known amounts of the (S)-enantiomer and calculating the percentage recovery.[5]

  • Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of the sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluated by making small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature) and observing the effect on the results.

  • Solution Stability: The stability of the derivatized sample solution should be assessed over a certain period (e.g., 24 hours) at room temperature.[8]

Conclusion

The validation of (R)-3-Quinuclidinol purity is critical in drug development. A stability-indicating chiral HPLC method, validated according to ICH guidelines, is the preferred approach due to its high resolution, sensitivity, and robustness.[9] The detailed protocol and comparative data provided in this guide serve as a valuable resource for researchers and scientists in selecting and implementing a suitable analytical method for ensuring the quality and purity of (R)-3-Quinuclidinol. While other techniques like GC and CE have their merits, the well-established and validated HPLC methods offer a reliable and precise means for routine quality control and stability assessment.

References

Comparative analysis of different chiral resolving agents for 3-quinuclidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomerically pure forms of 3-quinuclidinol, particularly (R)-3-quinuclidinol, are critical chiral building blocks in the synthesis of numerous pharmaceuticals, including active pharmaceutical ingredients (APIs) like solifenacin, revatropate, and talsaclidine.[1][2][3] The pharmacological activity of these drugs is often specific to a single enantiomer, necessitating efficient and scalable methods for obtaining enantiopure 3-quinuclidinol.[1] This guide provides a comparative analysis of different chiral resolving agents and methods for the resolution of racemic 3-quinuclidinol, supported by experimental data and detailed protocols.

Performance Comparison of Chiral Resolution Methods

The selection of a suitable chiral resolution strategy depends on a variety of factors, including yield, enantiomeric excess (e.e.), cost, scalability, and environmental impact. The two primary approaches for the resolution of racemic 3-quinuclidinol are classical chemical resolution via diastereomeric salt formation and enzymatic kinetic resolution.

MethodChiral Resolving Agent/EnzymeSubstrateYield (%)Enantiomeric Excess (e.e.) (%)Key AdvantagesKey Disadvantages
Chemical Resolution L-(+)-tartaric acidRacemic 3-quinuclidinol~45%>98%Readily available and inexpensive resolving agent.Theoretical maximum yield is 50%; often requires multiple recrystallizations.
D-(+)-dibenzoyltartaric acidRacemic 3-quinuclidinol~40%>99%Can provide very high enantiomeric excess.More expensive than tartaric acid; can be a tedious and lengthy process.[4]
Enzymatic Resolution Lipase/ProteaseRacemic 3-quinuclidinol ester<50%>96%High selectivity under mild and environmentally friendly reaction conditions.[1]Theoretical maximum yield is 50%; requires esterification and subsequent hydrolysis.[5][6]
Protease (from Aspergillus melleus)n-butyl-3-quinuclidinol ester42%96%Has been used for industrial production.[6]Multi-step process involving esterification and racemization of the unwanted enantiomer.[6]

Experimental Protocols

Chemical Resolution with L-(+)-tartaric acid

This method relies on the formation of diastereomeric salts, where the salt of one enantiomer preferentially crystallizes from the solution.[2]

Materials:

  • Racemic 3-quinuclidinol

  • L-(+)-tartaric acid

  • Methanol or a mixture of ethanol and water

  • Base (e.g., sodium hydroxide)

Procedure:

  • Dissolve racemic 3-quinuclidinol in a suitable solvent like methanol or an ethanol/water mixture.[2]

  • Add an equimolar amount of L-(+)-tartaric acid to the solution.[2]

  • Heat the mixture to ensure complete dissolution and then allow it to cool slowly.[2]

  • The diastereomeric salt of (R)-3-quinuclidinol with L-(+)-tartaric acid will preferentially crystallize.[2]

  • Collect the crystals by filtration.[2]

  • To liberate the free (R)-(-)-3-quinuclidinol, treat the purified diastereomeric salt with a base.[2]

Enzymatic Kinetic Resolution using a Protease

Enzymatic kinetic resolution involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.[1]

Materials:

  • Racemic 3-quinuclidinol

  • Butyric anhydride

  • Protease (e.g., from Aspergillus melleus or subtilisin)[7][8]

  • Aqueous sodium bicarbonate solution

  • Organic solvent for extraction

Procedure:

  • Acylation: React racemic 3-quinuclidinol with an acid anhydride, such as butyric anhydride, to form the corresponding racemic ester.[1][8]

  • Enantioselective Hydrolysis: Dissolve the resulting ester salt in a slightly basic solution (e.g., 5 wt% aqueous sodium bicarbonate).[8] Add the protease to the mixture. The enzyme will selectively hydrolyze one enantiomer of the ester back to the alcohol.[1][8] For example, a subtilisin protease will preferentially hydrolyze the (S)-ester, leaving the (R)-ester enriched.[8]

  • Separation: After the reaction is complete, the mixture will contain the enriched ester and the alcohol of the other enantiomer. These can be separated by extraction.

  • Hydrolysis of Enriched Ester: The separated, enantiomerically enriched ester can then be hydrolyzed back to the desired enantiomer of 3-quinuclidinol.[7]

Visualization of Resolution Workflows

The following diagrams illustrate the general workflows for the chemical and enzymatic resolution of racemic 3-quinuclidinol.

G cluster_0 Chemical Resolution Workflow racemate Racemic 3-Quinuclidinol diastereomers Diastereomeric Salt Mixture racemate->diastereomers Salt Formation resolving_agent Chiral Resolving Agent (e.g., L-(+)-tartaric acid) resolving_agent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization separated_salt Separated Diastereomeric Salt crystallization->separated_salt liberation Liberation with Base separated_salt->liberation enantiomer Enantiopure 3-Quinuclidinol liberation->enantiomer

Caption: Workflow for the chemical resolution of racemic 3-quinuclidinol.

G cluster_1 Enzymatic Resolution Workflow racemate_alc Racemic 3-Quinuclidinol acylation Acylation racemate_alc->acylation racemate_ester Racemic 3-Quinuclidinol Ester acylation->racemate_ester hydrolysis Enantioselective Hydrolysis racemate_ester->hydrolysis enzyme Enzyme (e.g., Lipase/Protease) enzyme->hydrolysis mixture Mixture of Enriched Ester and Alcohol hydrolysis->mixture separation Separation mixture->separation enriched_ester Enriched Ester separation->enriched_ester hydrolysis2 Hydrolysis enriched_ester->hydrolysis2 enantiomer_prod Enantiopure 3-Quinuclidinol hydrolysis2->enantiomer_prod

Caption: Workflow for the enzymatic kinetic resolution of racemic 3-quinuclidinol.

Conclusion

Both chemical and enzymatic resolution methods offer viable pathways to enantiomerically pure 3-quinuclidinol. Classical chemical resolution with agents like L-(+)-tartaric acid is a well-established and cost-effective method. Enzymatic resolution provides an alternative with high selectivity under milder, more environmentally benign conditions. The choice between these methods will ultimately depend on the specific requirements of the synthesis, including scale, desired purity, cost considerations, and available resources. For industrial applications, factors such as the cost and availability of the resolving agent or enzyme, as well as the ease of product isolation and purification, are of paramount importance.

References

A Comparative Guide to the Synthesis of (R)-3-Quinuclidinol: Established Routes vs. Novel Biocatalytic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of (R)-3-Quinuclidinol is a critical step in the development of various pharmaceuticals. This chiral building block is a key intermediate in the synthesis of drugs such as solifenacin, used for treating overactive bladder, and other muscarinic receptor antagonists.[1][2] The therapeutic efficacy of these pharmaceuticals is often contingent on a specific enantiomer, making the production of enantiopure (R)-3-Quinuclidinol a significant focus in process chemistry.[2]

This guide provides an objective comparison of established chemical synthesis routes with modern biocatalytic methods for producing (R)-3-Quinuclidinol. We present a detailed analysis of their performance based on experimental data, outline comprehensive experimental protocols, and provide visual representations of the synthetic workflows.

Performance Comparison of Synthetic Routes

The selection of a synthetic route for (R)-3-Quinuclidinol involves a trade-off between several key parameters, including yield, enantiomeric excess (e.e.), reaction conditions, scalability, and environmental impact. The following tables summarize quantitative data from various established and novel methods.

Established Chemical Synthesis Methods
MethodCatalyst/ReagentSubstrateYield (%)Enantiomeric Excess (e.e.) (%)Reaction Time (h)Reference
Asymmetric HydrogenationRuBr₂-[(R)-BINAP]3-Quinuclidinone-88-904[3]
Asymmetric HydrogenationRuXY-Diphosphine-bimaH3-Quinuclidinone>95>9916[3]
Asymmetric Hydrogenation(R,S)-dichloro-substituted benzyl benzimidazole catalyst3-Quinuclidinone89.599.516[4]
Chemical ResolutionD-(+)-dibenzoyltartaric acidRacemic 3-Quinuclidinol20.498-[4]
Novel Biocatalytic Synthesis Methods
BiocatalystSubstrate ConcentrationYield (%)Enantiomeric Excess (e.e.) (%)Reaction Time (h)Reference
Rhodotorula rubra JCM3782 (RrQR) with GDH co-expression in E. coli618 mMNearly 100>99.921[5]
Microbacterium luteolum JCM 9174 (QNR) with LSADH in E. coli (immobilized)939 mM100>99.9Not Specified[5]
Nocardia sp. WY1202 (resting cells)99 mM93>9948[5][6]
Kaistia algarum (KaKR) with GDH5.0 M>99>99.9Not Specified[5]
Agrobacterium tumefaciens (AtQR) with H₂-driven NADH5 mMNot Specified>990.5[5]

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below.

Protocol 1: Asymmetric Hydrogenation of 3-Quinuclidinone using a Chiral Ruthenium Catalyst

This protocol is a representative example of chemical asymmetric synthesis.

Materials:

  • 3-Quinuclidinone

  • Isopropanol

  • Potassium tert-butoxide

  • Chiral Ruthenium catalyst (e.g., (R,S)-dichloro-substituted benzyl benzimidazole catalyst)

  • Hydrogen gas (high pressure)

  • High-pressure reactor (autoclave)

Procedure:

  • In a glove box, charge a high-pressure reactor with 3-quinuclidinone (e.g., 100g, 0.8 mol), isopropanol (250 mL), potassium tert-butoxide (0.9g, 1 mol%), and the chiral Ruthenium catalyst (80mg, S/C ratio of 10,000).[4]

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to 50 bar.[4]

  • Stir the reaction mixture at 25°C for 16 hours.[4]

  • Monitor the reaction for completion using gas chromatography (GC).

  • Upon completion, carefully vent the hydrogen gas.

  • Add concentrated hydrochloric acid to the reaction mixture, stir, and recrystallize the product from ethyl acetate.[4]

  • Filter and dry the solid to obtain (R)-3-quinuclidinol.[4]

Protocol 2: Whole-Cell Biocatalytic Reduction of 3-Quinuclidinone

This protocol is a general guide for the enzymatic synthesis using recombinant E. coli.

Materials:

  • Recombinant E. coli cells co-expressing a 3-quinuclidinone reductase (e.g., from Rhodotorula rubra) and a cofactor regeneration enzyme (e.g., glucose dehydrogenase - GDH).

  • 3-Quinuclidinone hydrochloride

  • D-Glucose

  • Phosphate buffer (e.g., 100 mM, pH 8.0)

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate

  • Acetone

Procedure:

  • Prepare a suspension of the recombinant E. coli resting cells in the phosphate buffer.[6][7]

  • To the cell suspension, add 3-quinuclidinone hydrochloride and D-glucose.[6][7]

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking for a specified time (e.g., 21-48 hours).[6][7][8]

  • Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC).[7]

  • Once the reaction is complete, separate the cells from the mixture by centrifugation.[7]

  • Combine the supernatants and adjust the pH to approximately 12 with K₂CO₃.[6][7]

  • Evaporate the solvent under reduced pressure.[7]

  • Extract the residue with dichloromethane.[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the crude product.[7]

  • Purify the crude (R)-3-quinuclidinol by recrystallization from acetone.[7]

Visualizing the Synthesis Workflows

The following diagrams illustrate the logical flow of the described synthetic methods and the importance of (R)-3-quinuclidinol in drug synthesis.

G cluster_chemical Established Route: Asymmetric Hydrogenation start_chem 3-Quinuclidinone reactor High-Pressure Reactor + Chiral Ru-Catalyst + H₂ Gas, Base start_chem->reactor workup_chem Acidification & Recrystallization reactor->workup_chem product_chem (R)-3-Quinuclidinol workup_chem->product_chem

Caption: Workflow for the chemical synthesis of (R)-3-quinuclidinol via asymmetric hydrogenation.

G cluster_bio Novel Route: Whole-Cell Biocatalysis cluster_cofactor Cofactor Regeneration start_bio 3-Quinuclidinone bioreactor Bioreactor + Recombinant E. coli (Reductase + GDH) + Glucose start_bio->bioreactor separation Cell Separation (Centrifugation) bioreactor->separation extraction Extraction & Purification separation->extraction product_bio (R)-3-Quinuclidinol extraction->product_bio glucose Glucose gdh GDH glucose->gdh oxidized gluconolactone Gluconolactone gdh->gluconolactone nadph NADPH gdh->nadph nadp NADP+ nadp->gdh reduced reductase 3-Quinuclidinone Reductase nadph->reductase consumed reductase->nadp alcohol (R)-3-Quinuclidinol reductase->alcohol ketone 3-Quinuclidinone ketone->reductase reduced

Caption: Workflow for the enzymatic synthesis of (R)-3-quinuclidinol with cofactor regeneration.

G cluster_drug_synthesis Role of (R)-3-Quinuclidinol in Drug Development quinuclidinol (R)-3-Quinuclidinol (Chiral Building Block) synthesis Multi-step Chemical Synthesis quinuclidinol->synthesis api Active Pharmaceutical Ingredient (e.g., Solifenacin) synthesis->api receptor Target Receptor (e.g., Muscarinic M3 Receptor) api->receptor antagonist effect Therapeutic Effect (e.g., Treatment of Overactive Bladder) receptor->effect leads to

Caption: Logical relationship showing the role of (R)-3-Quinuclidinol in pharmaceutical synthesis.

Conclusion

Both established chemical and novel biocatalytic routes offer effective means to synthesize (R)-3-Quinuclidinol. Chemical synthesis, particularly asymmetric hydrogenation, provides a well-understood and scalable approach. However, it often requires high pressures, expensive metal catalysts, and organic solvents.

In contrast, biocatalytic methods present a greener alternative, operating under milder conditions with exceptional enantioselectivity.[9] The use of whole-cell biocatalysts with integrated cofactor regeneration systems has demonstrated high yields and substrate concentrations, making it an increasingly attractive option for industrial-scale production.[8][10] The choice of synthesis route will ultimately depend on the specific requirements of the project, balancing factors such as cost, scale, environmental impact, and available expertise.

References

Differentiating (R)- and (S)-3-Quinuclidinol: A Comparative Guide to Chiral Chromatography Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereoisomeric composition of 3-Quinuclidinol is a critical quality attribute, as the pharmacological and toxicological profiles of its enantiomers can differ significantly. (R)-3-Quinuclidinol, in particular, serves as a key chiral precursor in the synthesis of various active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive comparison of two established High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of (R)- and (S)-3-Quinuclidinol, offering the necessary data and protocols to guide methodology selection.

A notable challenge in the analysis of 3-Quinuclidinol is its lack of a significant UV chromophore, making direct detection by UV-based HPLC challenging.[2] To overcome this, both methods discussed herein employ a pre-column derivatization step. This process introduces a chromophore into the analyte, allowing for sensitive UV detection.[1]

Comparative Analysis of Chiral HPLC Methods

Two primary methods have demonstrated effective separation of (R)- and (S)-3-Quinuclidinol enantiomers following derivatization. The first method, well-documented in scientific literature, utilizes benzoyl chloride for derivatization followed by separation on a Chiralpak IC stationary phase.[2][3] A second method, found in patent literature, employs p-methoxybenzoyl chloride as the derivatizing agent with a Chiralpak IA column.[2]

The choice between these methods may be influenced by factors such as available laboratory resources, desired analysis time, and specific analytical requirements. Method 1 is noted for its high resolution, while Method 2 offers a significantly faster analysis time.[2]

Data Presentation

The following table summarizes the key quantitative parameters for the two chiral HPLC methods, allowing for a direct comparison of their performance characteristics.

ParameterMethod 1: Benzoylation with Chiralpak ICMethod 2: p-Methoxybenzoylation with Chiralpak IA
Chiral Stationary Phase Chiralpak IC (250 x 4.6 mm, 5 µm)[2][3]Chiralpak IA (250 x 4.6 mm, 5 µm)[2]
Derivatizing Agent Benzoyl chloride[2]p-Methoxybenzoyl chloride[2]
Mobile Phase n-hexane:ethanol:2-propanol:diethylamine (80:8:12:0.4, v/v/v/v)[2][3]n-hexane:ethanol:ethanolamine (59.6:40:0.4, v/v/v)[2]
Flow Rate 0.8 mL/min[2]1.0 mL/min[2]
Column Temperature 15 °C[2]25 °C[2]
Detection Wavelength 230 nm[2][3]255 nm[2]
Retention Time (S)-enantiomer ~12.8 min[2]~6.2 min[2]
Retention Time (R)-enantiomer ~19.3 min[2]~8.9 min[2]
Resolution (Rs) > 11.4[2][3]9.09[2]
Analysis Time < 30 min[2][3]< 15 min[2]

Experimental Protocols

Detailed methodologies for the two key experiments are provided below.

Method 1: Benzoylation with Chiralpak IC Analysis

This method has been validated for the quantification of 3-(S)-quinuclidinol in 3-(R)-quinuclidinol.[2]

1. Derivatization Procedure:

  • In a 50 mL volumetric flask, dissolve approximately 250 mg of the 3-Quinuclidinol sample in 5.0 mL of dichloromethane.

  • Sonicate to ensure complete dissolution.

  • Slowly add 0.5 mL of benzoyl chloride and 0.5 mL of triethylamine.[2]

  • Shake the flask for 5 minutes.

  • Adjust the volume to 50.0 mL with methanol.

  • Further dilute 5.0 mL of this solution to 50.0 mL with methanol.[2]

2. HPLC Conditions:

  • Column: Chiralpak IC (250 x 4.6 mm, 5 µm)[2][3]

  • Mobile Phase: An isocratic mixture of n-hexane, ethanol, 2-propanol, and diethylamine in the ratio of 80:8:12:0.4 (v/v/v/v).[2][3]

  • Flow Rate: 0.8 mL/min[2]

  • Injection Volume: 10 µL[2]

  • Column Temperature: 15 °C[2]

  • Detection: UV at 230 nm[2][3]

Method 2: Alternative Derivatization with Chiralpak IA Analysis

This method provides an alternative approach using a different derivatizing agent and chiral stationary phase.[2]

1. Derivatization Procedure (with p-Methoxybenzoyl chloride):

  • The general principle involves the esterification of 3-Quinuclidinol with p-methoxybenzoyl chloride to form the corresponding ester derivative.[2]

2. HPLC Conditions:

  • Column: Chiralpak IA (250 x 4.6 mm, 5 µm)[2]

  • Mobile Phase: A mixture of n-hexane, ethanol, and ethanolamine in the ratio of 59.6:40:0.4 (v/v/v).[2]

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 25 °C[2]

  • Detection: UV at 255 nm[2]

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the chiral HPLC analysis of 3-Quinuclidinol, encompassing the essential steps from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Sample 3-Quinuclidinol Sample Dissolve Dissolve in Dichloromethane Sample->Dissolve Derivatize Add Derivatizing Agent (e.g., Benzoyl Chloride) & Base Dissolve->Derivatize Dilute Dilute with Methanol Derivatize->Dilute Inject Inject Sample Dilute->Inject Separate Chiral Stationary Phase (e.g., Chiralpak IC) Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Quantify Quantify Enantiomers Chromatogram->Quantify

Caption: General workflow for chiral HPLC analysis of 3-Quinuclidinol.

Other Separation Techniques

While this guide focuses on chiral HPLC, other chromatographic techniques can also be employed for the separation of quinuclidine enantiomers. These include Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).[1] The selection of the most appropriate technique depends on the specific derivative, the analytical objective (e.g., quantitative analysis versus preparative separation), and the instrumentation available.[1] For instance, GC and GC-MS methods have been reported for monitoring the chiral resolution and purity of 3-quinuclidinol enantiomers, although quantitative HPLC analysis is often considered more straightforward due to the precision of sample injection.[4]

References

A Comparative Analysis of the NMR Spectra of 3-Quinuclidinone and (R)-3-Quinuclidinol

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the 1H and 13C NMR spectra of 3-quinuclidinone and its chiral alcohol derivative, (R)-3-Quinuclidinol, reveals distinct chemical shift differences that directly correlate with their structural modifications. This guide provides a comprehensive comparison of their spectral data, supported by experimental protocols, for researchers, scientists, and professionals in drug development.

The transformation of the ketone functional group in 3-quinuclidinone to a hydroxyl group in (R)-3-Quinuclidinol introduces significant changes in the electronic environment of the bicyclic structure, which are clearly reflected in their respective Nuclear Magnetic Resonance (NMR) spectra. These differences provide valuable structural information for the characterization of these and related compounds.

1H NMR Spectral Data Comparison

The proton NMR spectra of both compounds show characteristic signals for the bicyclic quinuclidine ring system. However, the chemical shifts of the protons, particularly those in proximity to the functional group at the C3 position, are notably different.

Assignment 3-Quinuclidinone Hydrochloride (δ ppm) (R)-3-Quinuclidinol (δ ppm) Multiplicity
H-2, H-43.5 - 3.72.57 - 3.09m
H-5, H-72.2 - 2.41.35 - 1.95m
H-62.1 - 2.31.67 - 1.78m
H-3-~3.79m
OH-~4.5br s

Note: Chemical shifts for 3-Quinuclidinone Hydrochloride are approximate and based on typical values for similar structures. The data for (R)-3-Quinuclidinol is a compilation from multiple sources. Slight variations can occur depending on the solvent and concentration.[1]

13C NMR Spectral Data Comparison

The carbon NMR spectra further highlight the structural differences. The most significant change is observed at the C3 position, where the carbonyl carbon in 3-quinuclidinone resonates at a much lower field compared to the carbon bearing the hydroxyl group in (R)-3-Quinuclidinol.

Assignment 3-Quinuclidinone (δ ppm) (R)-3-Quinuclidinol (δ ppm)
C-2, C-4~48.147.5
C-3~208.768.5
C-5, C-7~25.025.8
C-6~20.020.5

Note: The 13C NMR data for 3-quinuclidinone is based on a representative value for the carbonyl group in a similar bicyclic ketone. The data for (R)-3-Quinuclidinol is sourced from ChemicalBook.[1]

Experimental Protocols

A general protocol for acquiring NMR spectra for these compounds is as follows:

Sample Preparation:

  • Weigh approximately 5-10 mg of the compound (3-quinuclidinone hydrochloride or (R)-3-Quinuclidinol).

  • Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube.

Instrumentation and Data Acquisition:

  • The analysis is performed on a standard NMR spectrometer (e.g., 300 MHz or higher).

  • The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

  • For 1H NMR, a standard pulse sequence is used.

  • For 13C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum, and a greater number of scans may be required due to the lower natural abundance of the 13C isotope.

Data Processing:

  • The acquired Free Induction Decay (FID) is subjected to Fourier transformation to generate the spectrum.

  • Phase and baseline corrections are applied to the spectrum.

  • The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Structural Relationship and Transformation

The chemical structures of 3-quinuclidinone and (R)-3-Quinuclidinol are closely related, with the latter being the reduction product of the former. This transformation involves the conversion of a carbonyl group to a secondary alcohol.

G cluster_0 3-Quinuclidinone cluster_1 (R)-3-Quinuclidinol 3-Quinuclidinone 3-Quinuclidinone (C=O at C3) R-3-Quinuclidinol (R)-3-Quinuclidinol (CH-OH at C3) 3-Quinuclidinone->R-3-Quinuclidinol Reduction

Caption: Structural transformation from 3-quinuclidinone to (R)-3-Quinuclidinol.

References

Evaluating the performance of different ketoreductases for 3-quinuclidinone reduction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereoselective synthesis of chiral alcohols is a critical step in the creation of new pharmaceuticals. One such key intermediate is (R)-3-quinuclidinol, a vital building block for various drugs, including the anticholinergic agent solifenacin. The enzymatic reduction of the prochiral ketone 3-quinuclidinone offers a highly efficient and environmentally benign route to this valuable compound. This guide provides an objective comparison of the performance of different ketoreductases (KREDs) for this transformation, supported by experimental data.

The asymmetric reduction of 3-quinuclidinone to (R)-3-quinuclidinol is catalyzed by NADH or NADPH-dependent ketoreductases.[1] To ensure economic viability, the oxidized cofactor (NAD⁺ or NADP⁺) is typically regenerated in situ by a coupled enzymatic reaction, often utilizing a dehydrogenase such as glucose dehydrogenase (GDH) or alcohol dehydrogenase (ADH) with a sacrificial co-substrate like glucose or isopropanol.[1][2][3]

Performance Comparison of Ketoreductases

The selection of an appropriate ketoreductase is paramount for achieving high conversion, enantioselectivity, and productivity. Several KREDs from various microbial sources have been identified and characterized for the reduction of 3-quinuclidinone. The table below summarizes the performance of some of the most effective enzymes reported in the literature.

EnzymeSource OrganismExpression HostSubstrate Conc. (g/L)Conversion (%)Enantiomeric Excess (ee) (%)Space-Time Yield (g L⁻¹ d⁻¹)Reference
KaKR Kaistia algarumEscherichia coli~623 (5.0 M)>99.9>99.9 (R)1027[4]
RrQR Rhodotorula rubraEscherichia coli100 (618 mM)98.6>99.9 (R)Not Reported[1]
QNR Microbacterium luteolumEscherichia coli185 (15% w/v)100>99 (R)Not Reported[2]
AtQR Agrobacterium tumefaciensEscherichia coliNot ReportedHighExcellent916[3][4]
MlQR Microbacterium luteolumEscherichia coli486High>99 (R)1505[4]
ReQR-25 Rhodococcus erythropolisEscherichia coli593>99 (S)Not Reported[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Below are generalized protocols for key experiments in the evaluation of ketoreductases for 3-quinuclidinone reduction.

Protocol 1: Recombinant Enzyme Production in E. coli

  • Gene Cloning and Expression Vector Construction : The gene encoding the desired ketoreductase is cloned into a suitable E. coli expression vector (e.g., pET series). For cofactor regeneration, the gene for a dehydrogenase (e.g., glucose dehydrogenase) can be co-expressed from the same or a compatible plasmid.[3]

  • Transformation : The expression vector(s) are transformed into a suitable E. coli expression strain, such as BL21(DE3).[3]

  • Cultivation and Induction : A single colony is used to inoculate Luria-Bertani (LB) medium with the appropriate antibiotic and grown overnight at 37°C. This starter culture is then used to inoculate a larger volume of a rich medium like Terrific Broth (TB). The culture is grown at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Protein expression is then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. To enhance the yield of soluble protein, the culture is then incubated at a lower temperature (e.g., 16-25°C) for 12-24 hours.[3]

  • Cell Harvesting : The cells are harvested by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). The resulting cell pellet can be used immediately or stored at -80°C.[3]

Protocol 2: Whole-Cell Biocatalytic Reduction of 3-Quinuclidinone

This protocol utilizes the harvested whole cells, which simplifies the process by circumventing the need for enzyme purification.

  • Reaction Setup : In a temperature-controlled reactor, the harvested E. coli cell pellet is resuspended in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0).[4]

  • Addition of Reactants : 3-quinuclidinone hydrochloride, the cofactor (e.g., NAD⁺ or NADP⁺), and the co-substrate for regeneration (e.g., glucose) are added to the cell suspension.[6] To mitigate potential substrate inhibition, 3-quinuclidinone can be added in a fed-batch manner.[4]

  • Reaction Conditions : The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with agitation to ensure proper mixing.[4][7] The pH of the reaction may need to be controlled, as the oxidation of glucose to gluconic acid will lower the pH.[8]

  • Reaction Monitoring : Samples are withdrawn periodically to monitor the progress of the reaction. The cells are removed by centrifugation, and the supernatant is analyzed for substrate consumption and product formation using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[3]

  • Product Isolation and Analysis : Upon completion, the reaction is quenched, and the cells are removed. The product, (R)- or (S)-3-quinuclidinol, is then extracted from the supernatant using an organic solvent. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.[3]

Protocol 3: Enzyme Activity Assay

  • Assay Principle : The activity of the ketoreductase is determined spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the NADH or NADPH cofactor.[2][9]

  • Reaction Mixture : A typical assay mixture contains the substrate (3-quinuclidinone), the cofactor (NADH or NADPH), and the enzyme solution in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0) in a total volume of 1 mL.[2]

  • Measurement : The reaction is initiated by the addition of the enzyme, and the change in absorbance at 340 nm is recorded over time. One unit of enzyme activity (U) is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH or NADPH per minute under the specified conditions.[4]

Visualizing the Process

To better illustrate the concepts and workflows discussed, the following diagrams have been generated.

Enzymatic_Reduction cluster_reactants Reactants cluster_products Products 3-Quinuclidinone 3-Quinuclidinone Ketoreductase Ketoreductase 3-Quinuclidinone->Ketoreductase NADH NADH NADH->Ketoreductase 3-Quinuclidinol 3-Quinuclidinol NAD+ NAD+ Ketoreductase->3-Quinuclidinol Ketoreductase->NAD+

Caption: Enzymatic reduction of 3-quinuclidinone.

Cofactor_Regeneration cluster_main Main Reaction cluster_regen Cofactor Regeneration 3-Quinuclidinone 3-Quinuclidinone 3-Quinuclidinol 3-Quinuclidinol 3-Quinuclidinone->3-Quinuclidinol Ketoreductase NADH NADH NAD+ NAD+ NADH->NAD+ NAD+->NADH Dehydrogenase Ketoreductase Ketoreductase Dehydrogenase Dehydrogenase Co-substrate Co-substrate By-product By-product Co-substrate->By-product Dehydrogenase

Caption: Enzyme-coupled cofactor regeneration system.

Experimental_Workflow A Gene Cloning & Expression Vector Construction B E. coli Transformation A->B C Cultivation & Induction B->C D Cell Harvesting C->D E Whole-Cell Biocatalysis D->E F Reaction Monitoring (GC/HPLC) E->F G Product Extraction E->G H Analysis (Chiral GC/HPLC) G->H

Caption: General experimental workflow.

References

A Comparative Guide: Asymmetric Hydrogenation vs. Enzymatic Reduction for Industrial Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective reduction of prochiral ketones to form chiral alcohols is a cornerstone transformation in the synthesis of pharmaceuticals and fine chemicals. As processes move from the laboratory to industrial scale, the choice of catalytic system becomes a critical decision, balancing cost, efficiency, sustainability, and regulatory compliance. This guide provides an objective comparison of two leading technologies: asymmetric hydrogenation and enzymatic reduction, offering a cost-benefit analysis supported by experimental data to inform your scale-up decisions.

At a Glance: Key Performance Indicators

The following table summarizes key quantitative data for the reduction of a model substrate, acetophenone, to 1-phenylethanol, showcasing the typical performance of each technology on a larger scale.

ParameterAsymmetric HydrogenationEnzymatic Reduction
Catalyst Homogeneous metal complexes (e.g., Ru, Rh, Ir with chiral ligands)Ketoreductases (KREDs) / Alcohol dehydrogenases (ADHs)
Enantiomeric Excess (ee%) Typically >95%, can reach >99%Often >99%, can reach >99.9%[1]
Turnover Number (TON) High to very high (e.g., up to 2,400,000 for acetophenone)[2]Variable, can be improved by enzyme engineering
Turnover Frequency (TOF) High (e.g., 228,000 h⁻¹ or 63 s⁻¹ for acetophenone)[2]Generally lower than metal catalysts
Space-Time Yield (STY) Can be very high, especially in continuous flow (e.g., up to 400 g L⁻¹ h⁻¹)Highly variable, can be competitive (e.g., up to 583 g L⁻¹ d⁻¹)[1]
Catalyst Loading Very low (ppm level)Higher, but enzyme can be recycled
Reaction Conditions High pressure (H₂ gas), often elevated temperature, organic solventsAmbient temperature and pressure, typically in aqueous buffer
Substrate Scope Broad, but can require catalyst screening for optimal resultsCan be highly specific, but enzyme engineering broadens scope
Cofactor Requirement NoneRequires stoichiometric cofactor (e.g., NAD(P)H) and regeneration system[3]
Downstream Processing Removal of metal catalyst is critical and can be costlyProduct extraction from aqueous media, removal of biomass/enzyme
Environmental Impact Use of heavy metals, organic solvents, and high energy inputGenerally considered "greener" with biodegradable catalysts and milder conditions
Cost Considerations High initial cost of precious metal catalysts and ligands, but high TON can offset this. Potential for metal contamination in the final product.Enzyme cost can be significant, but is decreasing with advances in biotechnology. Cofactor and regeneration system costs are a key factor.[4][5]

Delving Deeper: A Cost-Benefit Analysis

Asymmetric Hydrogenation

Benefits:

  • High Efficiency and Productivity: Asymmetric hydrogenation often boasts exceptionally high turnover numbers (TONs) and turnover frequencies (TOFs), meaning a small amount of catalyst can produce a large amount of product quickly.[2] This translates to high space-time yields, which is a critical factor for large-scale manufacturing.

  • Broad Substrate Scope: A wide variety of ketones can be reduced with high enantioselectivity using a relatively small portfolio of catalysts and ligands.[6]

  • Mature Technology: Asymmetric hydrogenation is a well-established and reliable technology with a long history of successful industrial applications.

Costs and Challenges:

  • Catalyst Cost and Availability: The catalysts are typically based on precious and rare metals like ruthenium, rhodium, and iridium, and the chiral ligands can be complex and expensive to synthesize.[7] While high TONs can lead to a low catalyst cost per kilogram of product, the initial investment can be substantial.

  • Harsh Reaction Conditions: The need for high-pressure hydrogen gas and often elevated temperatures requires specialized and capital-intensive equipment.

  • Metal Contamination: The final active pharmaceutical ingredient (API) must have extremely low levels of residual metal, necessitating costly and often complex downstream purification steps.

  • Environmental and Safety Concerns: The use of flammable hydrogen gas, organic solvents, and toxic heavy metals raises significant environmental and safety considerations.

Enzymatic Reduction

Benefits:

  • Exceptional Selectivity: Enzymes often exhibit near-perfect enantioselectivity (>99.9% ee) and high regioselectivity, leading to very pure products and minimizing the formation of byproducts.[1]

  • Mild Reaction Conditions: Biocatalytic reductions are typically performed in aqueous media at or near ambient temperature and atmospheric pressure. This reduces energy consumption and the need for specialized high-pressure equipment.[3]

  • "Green" and Sustainable: Enzymes are biodegradable catalysts, and the use of water as a solvent significantly reduces the environmental footprint of the process.[8]

  • Improved Safety Profile: Avoiding high-pressure hydrogen and flammable organic solvents enhances the overall safety of the manufacturing process.

Costs and Challenges:

  • Enzyme and Cofactor Costs: While the cost of industrial enzymes is decreasing, it can still be a significant factor. More importantly, ketoreductases require a stoichiometric amount of a cofactor (NADH or NADPH), which is expensive.[5] Therefore, an efficient in-situ cofactor regeneration system is essential for economic viability.[4]

  • Lower Volumetric Productivity: Enzymatic reactions can sometimes have lower space-time yields compared to their chemocatalytic counterparts, potentially requiring larger reactor volumes. However, enzyme and process engineering can significantly improve this metric.[1]

  • Downstream Processing: While metal removal is not a concern, the product needs to be extracted from a dilute aqueous solution, which can be energy-intensive. Removal of the enzyme or whole cells is also required.

  • Substrate and Product Inhibition: High concentrations of the substrate or product can inhibit or deactivate the enzyme, limiting the achievable product titer.

Experimental Protocols

Asymmetric Hydrogenation of Acetophenone

This protocol is a representative example of a batch asymmetric hydrogenation process.

Materials:

  • Acetophenone

  • [RuCl₂( (S)-xylbinap)( (S,S)-dpen)] catalyst

  • Potassium tert-butoxide (t-BuOK)

  • 2-Propanol (anhydrous)

  • Hydrogen gas (high purity)

  • Glass-lined autoclave reactor equipped with a stirrer, temperature and pressure controls.

Procedure:

  • The autoclave is rendered inert by purging with nitrogen gas.

  • A solution of the Ru-catalyst in 2-propanol is prepared (substrate-to-catalyst ratio, S/C, typically 10,000-1,000,000).

  • The catalyst solution and a solution of t-BuOK in 2-propanol are charged into the reactor.

  • Acetophenone is added to the reactor.

  • The reactor is sealed and purged with hydrogen gas several times.

  • The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 10-50 bar) and heated to the reaction temperature (e.g., 30-80 °C).

  • The reaction mixture is stirred vigorously for the required time (typically 1-24 hours), monitoring the reaction progress by GC or HPLC.

  • Upon completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully released.

  • The reaction mixture is filtered to remove any solids, and the solvent is removed under reduced pressure.

  • The crude product is then purified by distillation or chromatography to yield enantiomerically pure (R)- or (S)-1-phenylethanol.

Enzymatic Reduction of Acetophenone

This protocol describes a typical whole-cell biocatalytic reduction with a coupled-enzyme system for cofactor regeneration.

Materials:

  • Acetophenone

  • E. coli cells overexpressing a ketoreductase (KRED) and glucose dehydrogenase (GDH)

  • Glucose

  • NADP⁺ (catalytic amount)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Bioreactor with pH, temperature, and dissolved oxygen control.

Procedure:

  • A suspension of the whole cells is prepared in the phosphate buffer in the bioreactor.

  • Glucose and a catalytic amount of NADP⁺ are added to the cell suspension.

  • The pH is adjusted to 7.0 and the temperature is maintained at a constant value (e.g., 30 °C).

  • Acetophenone is added to the bioreactor. To avoid substrate inhibition, it can be added fed-batch wise.

  • The reaction mixture is stirred at a constant speed to ensure proper mixing and aeration.

  • The reaction is monitored by analyzing samples for substrate consumption and product formation using GC or HPLC.

  • Once the reaction is complete (typically 12-48 hours), the cells are removed by centrifugation or filtration.

  • The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

  • The product is purified by distillation or chromatography to obtain enantiomerically pure (R)- or (S)-1-phenylethanol.

Visualizing the Decision Framework and Catalytic Cycles

To aid in the decision-making process and to visualize the fundamental differences in the catalytic mechanisms, the following diagrams are provided.

Cost_Benefit_Analysis_Workflow cluster_Inputs Inputs cluster_Analysis Analysis cluster_Options Technology Options cluster_Factors Evaluation Factors cluster_Decision Decision TargetMolecule Target Chiral Alcohol CostAnalysis Cost-Benefit Analysis TargetMolecule->CostAnalysis Scale Production Scale (kg/year) Scale->CostAnalysis Regulatory Regulatory Constraints (e.g., metal limits) Regulatory->CostAnalysis AsymHydro Asymmetric Hydrogenation CostAnalysis->AsymHydro EnzRed Enzymatic Reduction CostAnalysis->EnzRed Performance Performance (ee%, TON, STY) AsymHydro->Performance Economics Economics (Catalyst, CAPEX, OPEX) AsymHydro->Economics Environment EHS (Waste, Safety, Energy) AsymHydro->Environment Downstream Downstream Processing AsymHydro->Downstream EnzRed->Performance EnzRed->Economics EnzRed->Environment EnzRed->Downstream Decision Optimal Technology Selection Performance->Decision Economics->Decision Environment->Decision Downstream->Decision

Cost-Benefit Analysis Workflow

Asymmetric_Hydrogenation_Cycle Catalyst [LM] H2_Complex [LM(H)₂] Catalyst->H2_Complex H₂ Substrate_Complex [LM(H)₂(S)] H2_Complex->Substrate_Complex Substrate (S) Product_Complex [LM(H)(P)] Substrate_Complex->Product_Complex Hydride Transfer Product_Complex->Catalyst Product (P) Release

Asymmetric Hydrogenation Catalytic Cycle

Enzymatic_Reduction_Cycle Enzyme Enzyme (KRED) Enzyme_NADH Enzyme-NAD(P)H Enzyme->Enzyme_NADH NAD(P)H Enzyme_Complex Enzyme-NAD(P)H-Substrate Enzyme_NADH->Enzyme_Complex Substrate Enzyme_Product Enzyme-NAD(P)⁺-Product Enzyme_Complex->Enzyme_Product Reduction Enzyme_Product->Enzyme Product Release NAD NAD(P)⁺ Enzyme_Product->NAD Cofactor_Regen Cofactor Regeneration NADH NAD(P)H Cofactor_Regen->NADH NADH->Enzyme_NADH NAD->Cofactor_Regen

Enzymatic Reduction Catalytic Cycle

Conclusion and Future Outlook

The choice between asymmetric hydrogenation and enzymatic reduction for the scale-up of ketone reductions is not a one-size-fits-all decision. Asymmetric hydrogenation remains a powerful and highly efficient technology, particularly for processes where very high throughput is paramount and the infrastructure for high-pressure reactions is in place. The continuous development of more active and robust catalysts will further enhance its economic viability.

On the other hand, enzymatic reduction is rapidly gaining traction as a green, safe, and highly selective alternative. Advances in enzyme engineering are continuously expanding the substrate scope and improving the stability and activity of ketoreductases. Furthermore, the development of more efficient and cost-effective cofactor regeneration systems is making biocatalysis increasingly competitive for a wider range of applications.

For drug development professionals, the extremely high selectivity and milder conditions of enzymatic processes can be particularly advantageous, leading to higher purity products and simplifying regulatory hurdles. As the pharmaceutical industry increasingly embraces green chemistry principles, the adoption of biocatalysis is expected to accelerate. Ultimately, a thorough techno-economic analysis, considering all aspects from raw material costs to final product purification, will guide the selection of the optimal technology for each specific application.

References

A Head-to-Head Battle of Catalytic Efficiency: Biocatalysis vs. Palladium on Carbon

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of catalyst is a critical decision that can significantly impact the efficiency, selectivity, and sustainability of a chemical transformation. This guide provides an objective comparison of the turnover frequency (TOF) of two catalytic workhorses: biocatalysts and palladium on carbon (Pd/C) systems, supported by experimental data and detailed methodologies.

In the realm of catalysis, turnover frequency stands as a key metric of efficiency, quantifying the number of substrate molecules converted to product per active site per unit of time. A higher TOF signifies a more active and efficient catalyst. This comparison delves into the typical TOF ranges, experimental determination, and catalytic mechanisms of both biocatalytic systems and heterogeneous Pd/C catalysts.

Quantitative Comparison of Turnover Frequency

The turnover frequencies of biocatalysts and Pd/C systems can vary significantly depending on the specific enzyme or catalyst, the reaction being catalyzed, and the operating conditions. However, general trends reveal a distinct advantage for biocatalysts in terms of sheer speed at a single active site.

Catalyst SystemTypical Turnover Frequency (s⁻¹)Noteworthy Examples
Biocatalysts (Enzymes) 1 to 10,000[1]Catalase: up to 4 x 10⁷ s⁻¹ for the decomposition of hydrogen peroxide.[2] Carbonic Anhydrase: ~10⁶ s⁻¹ for the hydration of carbon dioxide.[2] Lipases: Variable, often in the range of 1-100 s⁻¹ for hydrolysis reactions.
Palladium on Carbon (Pd/C) 10⁻² to 10²[2]Hydrogenation of Alkenes: TOFs can range from 0.1 to 100 s⁻¹ depending on the substrate and conditions. Dynamic Kinetic Resolution of Amines: Racemization of primary amines with a palladium nanocatalyst shows high efficiency.[3]

Case Study: Dynamic Kinetic Resolution of Amines

A direct comparison of biocatalytic and Pd/C systems can be observed in the dynamic kinetic resolution (DKR) of primary amines. This process often employs a lipase for the kinetic resolution and a palladium catalyst for the in-situ racemization of the unreacted enantiomer.

CatalystRole in DKR of Primary AminesReported Performance
Lipase (e.g., Novozym-435) Enantioselective acylation of one amine enantiomer.Highly selective, enabling the separation of enantiomers.[3]
Palladium Nanocatalyst Racemization of the remaining amine enantiomer.Significantly outperforms commercial Pd/Al₂O₃, leading to faster racemization rates and enabling high yields (85-99%) and excellent enantiomeric excesses (97-99%) of the desired product.[3]

This example highlights a powerful synergistic chemoenzymatic approach where the high selectivity of the biocatalyst is complemented by the efficiency of the palladium catalyst in racemization.

Experimental Protocols

Accurate determination of turnover frequency is paramount for a fair comparison of catalytic systems. The methodologies for biocatalysts and Pd/C differ significantly due to the nature of their active sites.

Determining Turnover Number for a Biocatalyst (Enzyme)

The turnover number (kcat) for an enzyme, which is equivalent to its TOF, is calculated from the maximum reaction rate (Vmax) and the total enzyme concentration ([E]t).

Objective: To calculate the turnover number (kcat) of an enzyme.

Materials:

  • Purified enzyme of known molecular weight.

  • Substrate solution of known concentration.

  • Appropriate buffer solution.

  • Spectrophotometer or other suitable analytical instrument to monitor product formation or substrate consumption.

Procedure:

  • Prepare a series of substrate concentrations: Create a range of substrate solutions in the appropriate buffer.

  • Determine the initial reaction rates: For each substrate concentration, add a known amount of the enzyme to initiate the reaction. Measure the initial rate of the reaction (v₀) by monitoring the change in absorbance or concentration of the product or substrate over a short period.

  • Calculate Vmax and Km: Plot the initial reaction rates (v₀) against the corresponding substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation to determine the maximum reaction rate (Vmax) and the Michaelis constant (Km). This is often done using a Lineweaver-Burk plot (a plot of 1/v₀ versus 1/[S]).

  • Determine the molar concentration of the enzyme:

    • Calculate the number of moles of the enzyme used in the assay.

      • Moles of enzyme = Mass of enzyme (g) / Molecular weight of enzyme (g/mol)[2]

    • Calculate the molar concentration of the enzyme ([E]t) in the final reaction volume.

  • Calculate the turnover number (kcat):

    • kcat = Vmax / [E]t[4][5]

    • The units of Vmax should be in moles/unit time and [E]t in moles, resulting in kcat having units of time⁻¹ (e.g., s⁻¹).

Determining Turnover Frequency for a Palladium on Carbon (Pd/C) Catalyst

The TOF for a Pd/C catalyst is calculated by dividing the rate of reaction by the number of active sites on the catalyst surface.

Objective: To determine the turnover frequency of a Pd/C catalyst.

Part 1: Determination of the Number of Active Sites using CO Pulse Chemisorption

Materials:

  • Pd/C catalyst.

  • Chemisorption analyzer equipped with a thermal conductivity detector (TCD).

  • High-purity helium (carrier gas).

  • A certified gas mixture of carbon monoxide in helium (e.g., 10% CO/He).

  • High-purity hydrogen (for reduction).

Procedure:

  • Sample Preparation: Accurately weigh a sample of the Pd/C catalyst and place it in the sample tube of the chemisorption analyzer.

  • Catalyst Reduction: Heat the sample under a flow of hydrogen to reduce any palladium oxides on the surface. The temperature and duration of the reduction will depend on the specific catalyst.

  • Purging: After reduction, purge the sample with an inert gas (helium) at an elevated temperature to remove any adsorbed hydrogen.

  • Cooling: Cool the sample to the analysis temperature (typically near ambient) under a continuous flow of helium.

  • CO Pulse Injection: Inject calibrated pulses of the CO/He gas mixture into the helium stream flowing over the catalyst.

  • Detection: The TCD will detect the concentration of CO in the effluent gas. The initial pulses will be partially or fully adsorbed by the active sites on the palladium surface, resulting in smaller or no peaks detected by the TCD. Once all the active sites are saturated with CO, subsequent pulses will pass through the sample tube unadsorbed, and the TCD will detect the full pulse of CO.

  • Quantification: The amount of CO chemisorbed is determined by integrating the peak areas of the pulses that were not fully detected. The number of active sites is then calculated based on the stoichiometry of CO adsorption on palladium (often assumed to be 1:1, i.e., one CO molecule per surface palladium atom).[6][7]

Part 2: Measurement of the Catalytic Reaction Rate

Procedure:

  • Reaction Setup: Set up the desired reaction (e.g., hydrogenation of an alkene) in a suitable reactor with a known amount of the Pd/C catalyst.

  • Reaction Monitoring: Monitor the progress of the reaction over time by taking samples at regular intervals and analyzing them using an appropriate technique (e.g., gas chromatography, HPLC, NMR spectroscopy) to determine the concentration of the product or the consumption of the reactant.

  • Calculate the Reaction Rate: Determine the initial rate of the reaction in moles of product formed per unit time (mol/s).

Part 3: Calculation of Turnover Frequency (TOF)

Calculation:

  • TOF (s⁻¹) = Reaction Rate (mol/s) / Number of Active Sites (mol)

Visualizing the Catalytic Mechanisms

The fundamental mechanisms of biocatalysis and heterogeneous catalysis on Pd/C are distinct, as illustrated by the following diagrams.

Biocatalytic_Cycle Biocatalytic Cycle of Lipase Hydrolysis E Free Lipase (E) ES Enzyme-Substrate Complex (E-S) AcylE Acyl-Enzyme Intermediate ES->AcylE Acylation EP2 Enzyme-Product 2 Complex (E-P2) AcylE->EP2 Deacylation p1 Product 1 (Alcohol) AcylE->p1 Release EP2->E Release p2 Product 2 (Carboxylic Acid) EP2->p2 sub Substrate (Ester) sub->ES Binding water Water water->AcylE Nucleophilic Attack

Figure 1. A simplified representation of the catalytic cycle for lipase-catalyzed hydrolysis of an ester.[8][9]

PdC_Hydrogenation Catalytic Cycle of Alkene Hydrogenation on Pd/C Pd_surface Pd(0) Surface H2_adsorbed Adsorbed H₂ on Pd Alkene_adsorbed Adsorbed Alkene on Pd H_Pd_H Dissociated H atoms on Pd H2_adsorbed->H_Pd_H Dissociation Intermediate1 Half-Hydrogenated Intermediate Alkene_adsorbed->Intermediate1 First H insertion Alkane_adsorbed Adsorbed Alkane on Pd Intermediate1->Alkane_adsorbed Second H insertion Alkane_adsorbed->Pd_surface Desorption Alkane Alkane Alkane_adsorbed->Alkane H2 H₂ H2->H2_adsorbed Adsorption Alkene Alkene Alkene->Alkene_adsorbed Adsorption

Figure 2. A schematic of the Horiuti-Polanyi mechanism for the hydrogenation of an alkene on a palladium surface.[10][11]

Conclusion

Both biocatalytic and Pd/C systems offer distinct advantages and are indispensable tools in modern chemistry. Biocatalysts, with their often exceptionally high turnover frequencies and exquisite selectivity, are ideal for specific, mild transformations. On the other hand, Pd/C catalysts, while typically exhibiting lower TOFs per active site, are valued for their broad applicability, robustness, and ease of use in a wide range of hydrogenation and other reduction reactions. The choice between these two powerful catalytic platforms will ultimately depend on the specific requirements of the chemical transformation, including desired efficiency, selectivity, substrate scope, and process conditions. In some of the most innovative approaches, the strengths of both are combined in powerful chemoenzymatic cascades.

References

Safety Operating Guide

Personal protective equipment for handling (R)-3-Quinuclidinol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of (R)-3-Quinuclidinol hydrochloride, including detailed operational and disposal plans. Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.

This compound is a hazardous chemical that can cause severe skin burns, eye damage, and respiratory irritation.[1][2] It is harmful if swallowed.[2]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is mandatory to create a protective barrier between the handler and the chemical.[1] The required PPE for handling this compound, a solid, powdered substance, is summarized below.[1][3]

PPE CategoryItemSpecifications and Usage
Eye and Face Protection Safety Goggles with Side Shields or Face ShieldMust conform to EN 166 (EU) or NIOSH (US) standards.[1] A face shield offers fuller protection against splashes.
Hand Protection Chemical-resistant, impervious glovesNitrile rubber gloves with a minimum thickness of 0.11 mm are recommended.[1] Gloves should be inspected before use and changed immediately if contaminated.
Body Protection Lab Coat or Chemical Protective SuitA lab coat should be worn to protect the skin.[2] For larger-scale operations or where there is a significant risk of exposure, a chemical protective suit may be necessary.
Respiratory Protection NIOSH-approved RespiratorA respirator is necessary when dust formation is likely.[4] Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[1]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for safety and for maintaining the integrity of the compound.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2] The recommended storage temperature is between 15–25 °C.[4]

  • Keep the container tightly closed.[2][5]

2. Handling and Use:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][2][6]

  • Avoid Dust Formation: Take precautions to prevent the generation of dust during handling.[1][4]

  • Weighing: When weighing the solid, do so in a designated area, ideally within a ventilated enclosure.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. This compound is soluble in water.[3]

  • General Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling the chemical, even if gloves were worn.[7]

3. Spill Response:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from entering drains or waterways.

  • Clean-up: For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal.[1] Avoid creating dust.[1] For liquid spills, absorb with an inert material and place in a sealed container for disposal.

  • An eyewash station and safety shower should be readily accessible.[1]

4. Disposal Plan:

  • Waste Identification: All materials contaminated with this compound, including unused product, empty containers, and disposable PPE, must be treated as hazardous waste.[2][4]

  • Waste Segregation: Collect and store hazardous waste in clearly labeled, sealed containers.

  • Disposal Method: Dispose of the chemical waste in accordance with local, state, and federal regulations.[4] One approved method is to mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[8]

Quantitative Data

PropertyValue
Appearance White solid[3]
Melting Point/Range 344 - 350 °C[3]
Solubility Soluble in water[3]
Molecular Formula C7H14ClNO[5]
Molecular Weight 163.645 g/mol [5]

Experimental Workflow: Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don_PPE 1. Don Appropriate PPE Prepare_Work_Area 2. Prepare Ventilated Work Area Don_PPE->Prepare_Work_Area Retrieve_Chemical 3. Retrieve Chemical from Storage Prepare_Work_Area->Retrieve_Chemical Weigh_and_Transfer 4. Weigh and Transfer Retrieve_Chemical->Weigh_and_Transfer Conduct_Experiment 5. Conduct Experiment Weigh_and_Transfer->Conduct_Experiment Clean_Work_Area 6. Clean and Decontaminate Work Area Conduct_Experiment->Clean_Work_Area Dispose_Waste 7. Dispose of Hazardous Waste Clean_Work_Area->Dispose_Waste Remove_PPE 8. Remove PPE Dispose_Waste->Remove_PPE

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-Quinuclidinol hydrochloride
Reactant of Route 2
(R)-3-Quinuclidinol hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。